(S)-gamma-valerolactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19041-15-7 | |
| Record name | 19041-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chiral Synthesis of (S)-γ-Valerolactone
Introduction: The Significance of (S)-γ-Valerolactone
(S)-γ-Valerolactone [(S)-GVL], a chiral lactone derived from biomass, is emerging as a pivotal platform molecule in the landscape of sustainable chemistry.[1][2][3] Its unique properties, including high boiling point, low toxicity, and biodegradability, make it an attractive green solvent and a valuable precursor for the synthesis of fine chemicals, pharmaceuticals, and advanced biofuels.[4][5][6][7] The enantiomeric purity of GVL is critical, as stereochemistry dictates biological activity and material properties. More than half of all active pharmaceutical ingredients are chiral compounds, underscoring the demand for efficient and selective methods to produce single enantiomers.[1] This guide provides an in-depth technical overview of the primary strategies for the chiral synthesis of (S)-GVL, with a focus on catalytic asymmetric hydrogenation, biocatalytic routes, and chiral pool synthesis, offering field-proven insights for researchers and drug development professionals.
Part 1: Catalytic Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach
Asymmetric hydrogenation of levulinic acid (LA) or its esters is one of the most direct and atom-economical methods for producing enantiomerically enriched GVL.[8] This approach relies on the use of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to selectively add hydrogen across the prochiral ketone moiety of the substrate.[8][9][10]
The Ruthenium-BINAP System: A Cornerstone of Asymmetric Hydrogenation
The pioneering work of Noyori and colleagues demonstrated the exceptional efficiency and enantioselectivity of Ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in the asymmetric hydrogenation of ketones.[9][11] The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery to the carbonyl carbon, leading to the preferential formation of one enantiomer of the resulting alcohol.[12]
The general reaction pathway involves the hydrogenation of levulinic acid to form γ-hydroxyvaleric acid, which then undergoes intramolecular cyclization (lactonization) to yield γ-valerolactone.[13]
Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation:
The catalytic cycle is initiated by the reaction of a Ru-BINAP precatalyst with hydrogen to form an active ruthenium dihydride species.[8] This species then coordinates with the ketone group of levulinic acid. The steric and electronic properties of the chiral BINAP ligand force the substrate to adopt a specific orientation, exposing one of its two prochiral faces to the ruthenium hydride. Subsequent migratory insertion of the hydride to the carbonyl carbon and reductive elimination of the chiral alcohol regenerates the catalyst and completes the cycle.
Caption: Catalytic cycle for Ru-BINAP asymmetric hydrogenation.
A notable example is the use of a RuCl3–BINAP–HCl system, which achieved full conversion of ethyl levulinate to (S)-GVL with an impressive 99% enantiomeric excess (ee).[1] Similarly, a SEGPHOS ligand-modified ruthenium catalyst has been shown to directly convert levulinic acid to optically active (S)-GVL with 100% chemoselectivity and 82% ee.[3][14]
Performance Data for Asymmetric Hydrogenation
| Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| RuCl3–BINAP–HCl | Ethyl Levulinate | 100 | 99 (S) | [1] |
| (S)-[(RuCl(SEGPHOS))]₂ (µ-Cl)₃][NH₂(CH₃)₂] | Levulinic Acid | 100 | 56 (S) | [14] |
| (R,R)-tartaric acid-NaBr-modified Nickel | Alkyl Levulinates | up to 99 | 25-60 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid
This protocol is a representative example based on published procedures.[3][14]
Materials:
-
Levulinic acid (LA)
-
(S)-SEGPHOS
-
[RuCl₂(p-cymene)]₂
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (1 mol%) and (S)-SEGPHOS (1.1 mol%).
-
Add degassed methanol to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add levulinic acid to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 60 bar).
-
Heat the reaction to the specified temperature (e.g., 140 °C) and stir for the required duration (e.g., 20 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Analyze the reaction mixture by chiral gas chromatography to determine conversion and enantiomeric excess.
Part 2: Biocatalysis: The "Green" Chemistry Approach
Biocatalytic methods offer a highly selective and environmentally benign route to (S)-GVL. These processes typically employ whole-cell microorganisms or isolated enzymes (e.g., carbonyl reductases, dehydrogenases) to perform the enantioselective reduction of the ketone group in levulinic acid or its esters.[1]
Whole-Cell Bioreductions
Various yeast strains have been shown to effectively reduce ethyl levulinate to (S)-4-hydroxypentanoate, which then cyclizes to (S)-GVL. The enzymes within the yeast cells, particularly NADH-dependent carbonyl reductases, are responsible for this stereospecific transformation.[1] For instance, the carbonyl reductase CPCR2 from Candida parapsilosis has demonstrated high catalytic activity towards ethyl levulinate.[1]
Chemo-Enzymatic Cascades
A powerful strategy involves a one-pot, two-step chemo-enzymatic cascade. An example is the synthesis of (S)-5-methylpyrrolidin-2-one, a related chiral lactam, where a biocatalytic reduction is followed by a chemical transformation, achieving high yields (75-80%) and excellent enantioselectivity (>99% ee).[1] This approach highlights the potential for integrating biocatalysis with traditional organic synthesis to create efficient and sustainable processes.
Caption: Biocatalytic route to (S)-GVL from ethyl levulinate.
Performance Data for Biocatalytic Methods
| Biocatalyst | Substrate | Yield (%) | ee (%) | Reference |
| Carbonyl reductase CPCR2 from C. parapsilosis | Ethyl Levulinate | High | High | [1] |
| NADH-dependent carbonyl reductase / Lipase B | Ethyl Levulinate | Preparative | Optically Pure | [1] |
Part 3: Chiral Pool Synthesis: Leveraging Nature's Building Blocks
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (S)-GVL, amino acids like L-proline and D-serine can serve as versatile chiral precursors.[15] This strategy leverages the inherent chirality of the starting material to construct the target molecule.
Synthesis from L-Proline
The synthesis can commence from L-proline, where the existing stereocenter is used to induce the formation of the new stereocenter in the lactone ring. This often involves a series of well-established chemical transformations to modify the proline ring and introduce the necessary functional groups.
Caption: General scheme for chiral pool synthesis of (S)-GVL.
While potentially longer than catalytic routes, chiral pool synthesis can be a robust method for obtaining high enantiomeric purity, as the chirality is transferred from a well-defined source.
Conclusion
The chiral synthesis of (S)-γ-valerolactone is a field of active research driven by the growing demand for sustainable and enantiomerically pure chemicals. Catalytic asymmetric hydrogenation, particularly with ruthenium-based catalysts, offers a highly efficient and atom-economical route. Biocatalysis provides an environmentally friendly alternative with excellent selectivity. Chiral pool synthesis, while potentially more synthetically demanding, offers a reliable method for achieving high enantiopurity. The choice of synthetic strategy will depend on factors such as desired scale, cost, and available expertise. Continued innovation in catalyst design and bioprocess development will undoubtedly lead to even more efficient and sustainable methods for producing this valuable chiral platform molecule.
References
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). National Institutes of Health.
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications.
- Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). ACS Publications.
- Noyori Asymmetric Hydrogenation. (2021). YouTube.
- Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. (n.d.). MDPI.
- Asymmetric Synthesis of Chiral δ-Lactones Using BINAP-Ruthenium(II) Complexes Hydrogenation Catalysts. (2025). ResearchGate.
- An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply. (2021). BioResources.
- Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. (n.d.). Green Chemistry (RSC Publishing).
- Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN. (2021). YouTube.
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. (2024). MDPI.
- Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. (n.d.). OAE Publishing Inc.
- Synthesis of γ-valerolactone (GVL) and their applications for lignocellulosic deconstruction for sustainable green biorefineries. (2021). ResearchGate.
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (2019). ResearchGate.
- γ-Valerolactone. (n.d.). Wikipedia.
- Direct asymmetric reduction of levulinic acid to γ-valerolactone: synthesis of a chiral platform molecule. (n.d.). ResearchGate.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI.
- Synthesis of γ-valerolactone from different biomass-derived feedstocks: Recent advances on reaction mechanisms and catalytic systems. (n.d.). ResearchGate.
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discovery and historical background of gamma-valerolactone
An In-depth Technical Guide to the Discovery and Historical Background of gamma-Valerolactone
Introduction
Gamma-valerolactone (GVL), with the chemical formula C5H8O2, is a versatile and promising platform chemical that has garnered significant attention in the scientific community.[1][2][3] This colorless liquid, a common lactone, is recognized for its potential as a green solvent and a precursor to biofuels and other valuable chemicals, primarily due to its derivation from renewable cellulosic biomass.[1][2] This guide provides a comprehensive overview of the discovery and historical background of GVL, tracing its origins from early lactone synthesis to its current prominence in the biorefinery landscape. We will delve into the evolution of its synthesis, key scientific milestones, and the technical protocols that underpin its production.
PART 1: The Genesis of gamma-Valerolactone: A Historical Perspective
The Dawn of Lactone Chemistry
The story of gamma-valerolactone is intrinsically linked to the broader history of lactone chemistry. The term "lactone" itself was coined in 1844 by the French chemist Théophile-Jules Pelouze, who derived it from lactide, a cyclic di-ester formed from the dehydration of lactic acid.[4] The fundamental method for synthesizing lactones, the acid-catalyzed intramolecular cyclization of hydroxy acids, became a classical method in organic chemistry during the late 19th and early 20th centuries.[5] This process is particularly efficient for forming stable five- and six-membered rings, such as γ- and δ-lactones.[5]
Given that 4-hydroxypentanoic acid, the precursor to GVL, spontaneously cyclizes to form the stable five-membered ring of gamma-valerolactone, it is highly probable that GVL was first synthesized during this era of foundational organic chemistry research.[6] However, a definitive attribution to a single discoverer remains elusive in historical records.
The Shift to Biomass: A New Era for GVL
For much of the 20th century, GVL remained a relatively niche chemical. However, the burgeoning interest in renewable resources and the concept of the biorefinery in the late 20th and early 21st centuries propelled GVL into the spotlight.[7] The realization that levulinic acid, a key platform chemical readily derivable from the acid-catalyzed hydrolysis of cellulosic biomass, could be efficiently converted to GVL marked a paradigm shift.[1][7] This transformation positioned GVL as a central player in the quest for sustainable fuels and chemicals.
A pivotal figure in this modern era of GVL research is James Dumesic and his research group at the University of Wisconsin-Madison. Their work has been instrumental in developing catalytic strategies for the conversion of biomass-derived levulinic acid to GVL, highlighting its potential as a green solvent and a building block for biofuels.
PART 2: The Science of gamma-Valerolactone Synthesis: From Precursor to Product
The predominant and most commercially viable route to gamma-valerolactone is the catalytic hydrogenation of levulinic acid. This process is attractive due to the abundance of lignocellulosic biomass, which can be converted to levulinic acid.
From Biomass to Levulinic Acid: The Precursor Pathway
The journey to GVL begins with lignocellulosic biomass, such as corn stover, wood, or other plant-based materials. This biomass undergoes acid-catalyzed hydrolysis to break down complex carbohydrates into simpler sugars, primarily glucose.[1] Subsequent dehydration of these sugars yields levulinic acid and formic acid.
Caption: Simplified workflow for the production of GVL from lignocellulosic biomass.
Catalytic Conversion of Levulinic Acid to gamma-Valerolactone
The conversion of levulinic acid to GVL is a selective hydrogenation process followed by intramolecular cyclization. This can proceed via two primary pathways:
-
Pathway 1 (Hydration-Cyclization): The ketone group of levulinic acid is hydrogenated to form 4-hydroxypentanoic acid, an unstable intermediate. This intermediate then undergoes rapid intramolecular esterification (dehydration) to form the cyclic GVL.[2]
-
Pathway 2 (Dehydration-Hydration): Levulinic acid is first dehydrated to form α-angelica lactone, which is then hydrogenated to yield GVL.[2]
Caption: The two primary reaction pathways for the synthesis of GVL from levulinic acid.
A variety of catalysts have been developed for this transformation, with a significant focus on heterogeneous catalysts for ease of separation and recycling. Ruthenium on a carbon support (Ru/C) is a highly effective, though costly, catalyst for this reaction.[6][7] Research has also explored the use of more abundant and less expensive non-noble metal catalysts, such as those based on copper and zirconium.[2]
Quantitative Data on GVL Synthesis
The efficiency of GVL synthesis is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. The following table summarizes representative data from various studies:
| Catalyst | Solvent | Temperature (°C) | H2 Pressure (MPa) | LA Conversion (%) | GVL Selectivity (%) | Reference |
| Ru/C | Methanol | 130 | 1.2 | 92 | 99 | [6] |
| Ru/C | - | - | - | Nearly Quantitative | High | [7] |
| Non-noble metal | Water/Methanol | - | - | 80-100 | 80-100 | [7] |
Experimental Protocol: Synthesis of GVL from Levulinic Acid using a Ru/C Catalyst
This protocol is a representative example of the lab-scale synthesis of GVL.
Materials:
-
Levulinic acid (LA)
-
Methanol (solvent)
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: In a 1000 mL high-pressure autoclave, prepare a 5 wt% solution of levulinic acid in methanol (e.g., 15 g of LA in 285 g of methanol).
-
Catalyst Addition: Add the Ru/C catalyst to the solution. The catalyst loading is typically 5.0% based on the mass of levulinic acid (0.75 g in this example).
-
System Purge: Seal the autoclave and flush the system with hydrogen gas several times to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.2 MPa).
-
Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 130°C). Maintain these conditions for the desired reaction time (e.g., 160 minutes).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Recovery and Analysis: Open the reactor and separate the catalyst from the liquid product mixture by filtration. The resulting solution can then be analyzed by techniques such as gas chromatography (GC) to determine the conversion of levulinic acid and the selectivity to gamma-valerolactone.
Caption: Step-by-step experimental workflow for the synthesis of GVL.
PART 3: The Expanding Horizon of gamma-Valerolactone Applications
The resurgence of interest in GVL is largely due to its diverse and impactful applications, which are continually expanding.
-
Green Solvent: GVL is considered a green solvent due to its low toxicity, high boiling point, and biodegradability.[2][3] It has shown promise as a replacement for conventional, more hazardous solvents in various chemical processes.
-
Biofuel and Fuel Additive: GVL can be used as a fuel additive and is a precursor to other biofuels.[1][2] Its conversion to valeric biofuels and other hydrocarbon fuels is an active area of research.
-
Platform Chemical: GVL serves as a versatile platform chemical for the synthesis of a wide range of other valuable molecules, including polymers, resins, and fine chemicals.[8]
-
Flavor and Fragrance: Due to its pleasant, herbal odor, GVL finds applications in the perfume and flavor industries.[1]
Conclusion
The journey of gamma-valerolactone from a likely 19th-century laboratory curiosity to a 21st-century cornerstone of the biorefinery concept is a testament to the evolving priorities of the chemical industry. While its precise moment of discovery may be lost to history, its modern rediscovery as a sustainable platform chemical is well-documented and scientifically significant. The development of efficient catalytic routes from abundant biomass has unlocked the potential of GVL to contribute to a more sustainable future, offering green alternatives in solvents, fuels, and chemical synthesis. As research continues to refine its production and explore new applications, the importance of gamma-valerolactone in the bio-based economy is set to grow.
References
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Lactone. Grokipedia. [Link]
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Lactone. Wikipedia. [Link]
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γ-Valerolactone. Wikipedia. [Link]
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Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C Catalyst. ACS Publications. [Link]
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Synthesis of γ-Valerolactone from Carbohydrates and its Applications. PubMed. [Link]
-
Lactones: Structure, Synthesis, Properties & Uses Explained. Vedantu. [Link]
- PROCESS FOR PREPARATION OF gamma-VALEROLACTONE VIA CATALYTIC HYDROGENATION OF LEVULINIC ACID.
-
Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. White Rose Research Online. [Link]
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Biocatalytic synthesis of lactones and lactams. PMC - NIH. [Link]
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Lactone synthesis. Organic Chemistry Portal. [Link]
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Gamma-valerolactone (GVL): unlocking the potential of multifunctional organic compounds. Starsky. [Link]
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Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. MDPI. [Link]
-
Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. ResearchGate. [Link]
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Chemical Recovery of γ-Valerolactone/Water Biorefinery. PubMed. [Link]
-
The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. RSC Publishing. [Link]
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(S)-Gamma-Valerolactone: A Versatile Chiral Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-gamma-Valerolactone ((S)-GVL), a bio-derived chiral lactone, has emerged as a highly valuable and sustainable building block in modern organic synthesis. Its inherent chirality, coupled with its versatile reactivity, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides a comprehensive overview of (S)-GVL, from its enantioselective synthesis to its strategic application in the construction of intricate molecular architectures. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer field-proven insights to empower researchers in leveraging the full potential of this remarkable chiral synthon.
The Significance of Chirality and the Rise of this compound
Chirality is a fundamental property in molecular recognition, particularly in biological systems where enzymes, receptors, and other biomolecules exhibit a high degree of stereospecificity. Consequently, the therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their three-dimensional structure, with often only one enantiomer exhibiting the desired biological activity while the other may be inactive or even harmful. This reality has driven the demand for enantiomerically pure compounds and has placed a premium on efficient methods for asymmetric synthesis.
(S)-GVL, derivable from renewable biomass sources such as levulinic acid, stands out as a prime example of a "chiral pool" starting material.[1] Its appeal lies in its ready availability, favorable toxicological profile, and the presence of a stereocenter that can be strategically transferred to target molecules.[2][3]
Enantioselective Synthesis of this compound: A Comparative Analysis
The predominant route to (S)-GVL involves the asymmetric hydrogenation of levulinic acid or its esters.[4] This transformation has been the subject of extensive research, leading to the development of highly efficient catalytic systems.
Homogeneous Catalysis: Precision and High Enantioselectivity
Homogeneous catalysts, particularly those based on ruthenium- and iridium-phosphine complexes, have demonstrated exceptional performance in the asymmetric hydrogenation of levulinic acid.[4] These catalysts offer high levels of enantioselectivity and operate under relatively mild conditions.
A notable example is the use of a SEGPHOS ligand-modified ruthenium catalyst, which achieves high conversion and enantioselectivity in the direct hydrogenation of levulinic acid to (S)-GVL.[5][6]
Key Mechanistic Insight: The enantioselectivity arises from the formation of a chiral metal-ligand complex that coordinates with the substrate in a specific orientation, favoring the delivery of hydrogen to one face of the carbonyl group.
dot
Caption: Asymmetric hydrogenation of levulinic acid to (S)-GVL.
Heterogeneous Catalysis: Scalability and Recyclability
While homogeneous catalysts offer excellent selectivity, their separation from the product stream can be challenging, particularly on an industrial scale. Heterogeneous catalysts, where the active metal is immobilized on a solid support, provide a practical alternative, offering ease of recovery and recycling.
Modified nickel catalysts, for instance, have been employed for the enantioselective hydrogenation of levulinic acid esters, providing good yields and moderate enantioselectivities.[4]
Biocatalysis: A Green and Highly Selective Approach
Enzymatic methods represent a green and highly specific route to enantiopure compounds. Alcohol dehydrogenases (ADHs) have been successfully used for the bioreduction of levulinic acid esters to the corresponding (S)-hydroxyesters with excellent enantiomeric excess (>99% ee).[7] Subsequent acid-catalyzed lactonization yields (S)-GVL of high purity.[4]
Experimental Protocol: Chemo-enzymatic Synthesis of (S)-GVL [4]
-
Enzymatic Reduction: In a buffered solution (pH 7.0), ethyl levulinate is treated with a recombinant Candida parapsilosis carbonyl reductase (CPCR2) and a co-factor regeneration system (e.g., isopropanol). The reaction is monitored by GC/HPLC until complete conversion of the starting material.
-
Extraction: The resulting ethyl (S)-4-hydroxypentanoate is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Lactonization: The extracted hydroxyester is then subjected to acid-catalyzed lactonization. This can be achieved by heating in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or by using an immobilized lipase such as CalB.
-
Purification: The final (S)-GVL is purified by distillation under reduced pressure.
Performance Comparison of Synthetic Methods
| Method | Catalyst/Enzyme | Substrate | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) | Reference |
| Homogeneous | [RuCl(SEGPHOS)]₂ (μ-Cl)₃]⁻[NH₂(CH₃)₂]⁺ | Levulinic Acid | 140 | 60 | >99 | 82 | [5] |
| Homogeneous | Ni(OTf)₂/(S,S)-Ph-BPE | Levulinic Acid | 50 | 70 | 91.2 | 96 | [4] |
| Heterogeneous | (R,R)-Tartaric acid-NaBr-modified Ni | Methyl Levulinate | 100 | 100 | 99 | 46 | [4] |
| Biocatalytic | CPCR2 / CalB | Ethyl Levulinate | 30 | N/A | >95 (overall) | >99 | [4] |
This compound as a Chiral Building Block: Strategic Applications
The synthetic utility of (S)-GVL stems from its susceptibility to nucleophilic ring-opening, which proceeds with retention of stereochemistry at the C4 position. This allows for the diastereoselective introduction of new functionalities, paving the way for the synthesis of a diverse range of chiral molecules.
Ring-Opening Reactions: The Gateway to Chiral Intermediates
The lactone ring of (S)-GVL can be readily opened by a variety of nucleophiles, including amines, alcohols, and organometallic reagents.[8][9]
Mechanism of Nucleophilic Ring-Opening: The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the lactone. This is followed by cleavage of the acyl-oxygen bond, resulting in a 4-hydroxy-substituted pentanamide or pentanoate derivative. The stereocenter at C4 remains intact throughout this process.[10]
dot
Caption: General mechanism of nucleophilic ring-opening of (S)-GVL.
Synthesis of Chiral Heterocycles
The di-functional nature of the ring-opened products of (S)-GVL makes them ideal precursors for the synthesis of various chiral heterocycles, such as pyrrolidines, piperidines, and tetrahydrofurans. These structural motifs are prevalent in many biologically active molecules.
Workflow for the Synthesis of a Chiral Pyrrolidine from (S)-GVL:
-
Ring-Opening with an Amine: (S)-GVL is reacted with a primary amine (e.g., benzylamine) to yield the corresponding (S)-4-hydroxy-N-benzylpentanamide.
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for example, by tosylation or mesylation.
-
Intramolecular Cyclization: Treatment with a base promotes an intramolecular SN2 reaction, where the amide nitrogen displaces the leaving group to form the chiral pyrrolidinone ring.
-
Reduction: The lactam can be subsequently reduced to the corresponding chiral pyrrolidine.
Application in the Total Synthesis of Bioactive Molecules
The "chiral pool" approach, utilizing readily available chiral molecules like (S)-GVL, is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals.[1] While specific, detailed synthetic routes for blockbuster drugs originating directly from (S)-GVL are not always publicly disclosed, its role as a precursor to key chiral intermediates is well-established. For instance, chiral γ-lactones are found in a variety of biologically active compounds, including antiviral and antimicrobial agents.[7]
Industrial and Economic Considerations
The transition of (S)-GVL from a laboratory curiosity to a commodity chemical is contingent on the development of cost-effective and scalable production methods. Techno-economic analyses have been conducted to evaluate the commercial viability of GVL production from biomass. These studies highlight the importance of catalyst stability, reaction efficiency, and the cost of raw materials.[5][6][8]
Current estimations for the minimum selling price of GVL produced via catalytic transfer hydrogenation are in the range of 1.91 to 3.08 €/kg, depending on the process and scale.[5] As production technology matures and economies of scale are realized, the cost is expected to decrease, further enhancing its attractiveness as a sustainable chemical building block.
Conclusion and Future Outlook
This compound represents a confluence of green chemistry principles and the practical demands of modern organic synthesis. Its bio-based origin, coupled with its utility as a versatile chiral building block, positions it as a key player in the development of sustainable synthetic methodologies. Future research will likely focus on the development of even more efficient and robust catalytic systems for its enantioselective synthesis and the expansion of its application in the synthesis of high-value, enantiomerically pure chemicals. As the chemical industry continues to embrace sustainability, the star of (S)-GVL is undoubtedly on the rise.
References
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Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. (2023). Molecules. [Link]
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Techno-Economic Assessment of Conceptual Design for Gamma-Valerolactone Production over a Bifunctional Zr–Al–Beta Catalyst. (2022). Industrial & Engineering Chemistry Research. [Link]
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Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. (2015). Green Chemistry. [Link]
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Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. (2015). Green Chemistry. [Link]
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Techno-economic evaluation of a biorefinery to produce γ-valerolactone (GVL), 2-methyltetrahydrofuran (2-MTHF) and 5-hydroxymethylfurfural (5-HMF) from spruce. (2022). Renewable Energy. [Link]
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Asymmetric Total Synthesis of Bioactive Natural Lipid Mycalol. (2015). The Journal of Organic Chemistry. [Link]
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Techno-Economic Assessment of Conceptual Design for Gamma-Valerolactone Production over a Bifunctional Zr–Al–Beta Catalyst. (2022). BURJC Digital. [Link]
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Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2024). ACS Sustainable Chemistry & Engineering. [Link]
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Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. (2025). Dalton Transactions. [Link]
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Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (2019). York Research Database. [Link]
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Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool. (2023). Molecules. [Link]
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Transformation of γ-valerolactone to 1,4-pentanediol and 2-methyltetrahydrofuran over Zn-promoted Cu/Al2O3 catalyst. (2019). ResearchGate. [Link]
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Cascade Engineered Synthesis of γ-Valerolactone, 1,4-Pentanediol, and 2-Methyltetrahydrofuran from Levulinic Acid Using Pd–Cu/ZrO2Catalyst in Water as Solvent. (2016). Industrial & Engineering Chemistry Research. [Link]
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Synthesis of γ-Valerolactone from Carbohydrates and its Applications. (2016). ChemSusChem. [Link]
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γ-Valerolactone and Other Relevant Lactones. (2018). ResearchGate. [Link]
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γ-Valerolactone. (n.d.). Wikipedia. [Link]
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). Natural Product Reports. [Link]
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The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. (2021). Green Chemistry. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-γ-Valerolactone
Executive Summary
(S)-γ-Valerolactone ((S)-GVL), a prominent bio-based platform chemical, is increasingly pivotal in the synthesis of fine chemicals, pharmaceuticals, and as a green solvent.[1] Its chiral nature necessitates precise analytical methodologies to ensure stereochemical integrity, which is paramount in drug development and other stereospecific applications. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (S)-GVL. We delve into the theoretical underpinnings, provide expert interpretation of spectral data, and supply field-proven experimental protocols to empower researchers and drug development professionals with a robust framework for unambiguous identification and quality assessment.
The Imperative of Spectroscopic Analysis for a Chiral Lactone
(S)-γ-Valerolactone (IUPAC Name: (S)-5-methyloxolan-2-one) is a five-membered ring lactone possessing a single stereocenter at the C5 position. While standard spectroscopic techniques like NMR, IR, and MS are exceptionally powerful for elucidating the covalent structure of GVL, they are inherently insensitive to stereochemistry under achiral conditions. The spectra of (S)-GVL and (R)-GVL are identical. Therefore, this guide will first establish the definitive spectroscopic signature of the GVL molecular structure and then address the specialized techniques required to confirm its specific enantiomeric form.
// Atom nodes O1 [label="O", pos="0,0.8!", color="#EA4335", fontcolor="#EA4335"]; C2 [label="C2", pos="1.2,0.8!"]; O2 [label="O", pos="1.8,1.6!", color="#EA4335", fontcolor="#EA4335"]; C3 [label="C3", pos="1.8,-0.4!"]; C4 [label="C4", pos="0.6,-1.2!"]; C5 [label="C5", pos="-0.6,-0.4!"]; H5 [label="H", pos="-1.2,-1.1!"]; C6 [label="C6", pos="-1.5,0.5!"]; H6a [label="H", pos="-1.2,1.2!"]; H6b [label="H", pos="-2.2,0.8!"]; H6c [label="H", pos="-2.0,0.0!"]; H3a [label="H", pos="2.8,-0.2!"]; H3b [label="H", pos="1.8,-1.1!"]; H4a [label="H", pos="0.6,-1.9!"]; H4b [label="H", pos="-0.1,-1.5!"];
// Bonds O1 -- C2; C2 -- O2 [style=double]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; C5 -- H5; C5 -- C6; C6 -- H6a; C6 -- H6b; C6 -- H6c; C3 -- H3a; C3 -- H3b; C4 -- H4a; C4 -- H4b; }
Figure 1: Structure of (S)-γ-Valerolactone with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For (S)-GVL, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Analysis
The proton NMR spectrum of GVL is complex due to the chiral center at C5. This chirality renders the two protons on C3 (H3a, H3b) and the two protons on C4 (H4a, H4b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.
Expertise in Interpretation: The signal for the single proton at C5 (H5) is the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. It appears as a complex multiplet because it couples to the methyl protons (C6) and the two diastereotopic protons on C4. The protons on C3 and C4 also form complex multiplets due to both geminal (coupling to each other) and vicinal (coupling to adjacent protons) interactions.
| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| H5 (CH) | ~4.66 | Multiplet |
| H3 (CH₂) | ~2.55 | Multiplet |
| H4 (CH₂) | ~2.39, ~1.85 | Multiplet |
| H6 (CH₃) | ~1.41 | Doublet |
| Table 1: ¹H NMR Data for γ-Valerolactone in CDCl₃ at 400 MHz.[2][3] |
¹³C NMR Analysis
The ¹³C NMR spectrum is simpler, showing five distinct signals corresponding to the five carbon atoms in the molecule.
Expertise in Interpretation: The carbonyl carbon (C2) of the lactone is the most deshielded, appearing furthest downfield (~177 ppm). The carbon bonded to the ring oxygen (C5) is also significantly downfield (~77 ppm) compared to the other aliphatic carbons. The remaining methylene (C3, C4) and methyl (C6) carbons appear in the upfield region.
| Carbon Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) |
| C2 (C=O) | ~177.2 |
| C5 (CH-O) | ~77.3 |
| C3 (CH₂) | ~29.7 |
| C4 (CH₂) | ~29.1 |
| C6 (CH₃) | ~20.9 |
| Table 2: ¹³C NMR Data for γ-Valerolactone in CDCl₃.[3][4] |
Confirming Enantiomeric Purity with Chiral Shift Reagents
To confirm the enantiomeric purity of (S)-GVL, a chiral environment must be introduced during NMR analysis. This is expertly achieved using chiral lanthanide shift reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III), often abbreviated as Eu(hfc)₃.
Causality of Experimental Choice: LSRs are paramagnetic complexes that reversibly coordinate to Lewis basic sites in the substrate molecule, such as the carbonyl oxygen of GVL.[5] Because the LSR is itself chiral, it forms transient diastereomeric complexes with the (S) and (R) enantiomers of GVL. These diastereomeric complexes have different magnetic environments, causing the NMR signals for the (S) and (R) enantiomers, which are otherwise identical, to resolve into separate peaks. The integration ratio of these resolved peaks provides a direct measure of the enantiomeric excess (e.e.).[6][7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the (S)-GVL sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8]
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is at least 4 cm.
-
For enantiomeric purity analysis, acquire a standard spectrum first. Then, add small, incremental amounts of a chiral shift reagent (e.g., Eu(hfc)₃) and acquire a spectrum after each addition until baseline separation of a key proton signal (e.g., the C6 methyl doublet) is observed.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution. This is a critical step to obtain sharp lines.[9]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For GVL, it provides definitive evidence of the lactone ring.
Expertise in Interpretation: The most prominent and diagnostic feature in the IR spectrum of GVL is the intense carbonyl (C=O) stretching vibration. For a five-membered lactone (γ-lactone), this band appears at a characteristically high frequency (around 1770-1780 cm⁻¹) due to ring strain. This is significantly higher than the C=O stretch of an open-chain ester (~1735-1750 cm⁻¹) or a six-membered lactone (~1735-1750 cm⁻¹), making it a key diagnostic peak. Additional strong bands corresponding to the C-O single bond stretches are also expected.
| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Lactone) | ~1776 | Strong |
| C-H Stretch (Aliphatic) | 2880 - 2980 | Medium |
| C-O Stretch | 1180 - 1200 | Strong |
| Table 3: Key IR Absorption Frequencies for γ-Valerolactone.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is the preferred method for liquid samples like GVL due to its minimal sample preparation and ease of use.
-
Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum of the empty crystal. This is a self-validating step; a flat baseline confirms the crystal is clean.[10]
-
Sample Application: Place a single drop of (S)-GVL onto the center of the ATR crystal.[11]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, wipe the sample from the crystal surface with a tissue and clean with a solvent to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, causing reproducible fragmentation that serves as a molecular fingerprint.[12][13]
Expertise in Interpretation: The molecular ion (M⁺˙) peak for GVL is observed at a mass-to-charge ratio (m/z) of 100, confirming its molecular weight. The most significant fragmentation pathway involves the loss of the methyl group (•CH₃, 15 Da) via alpha-cleavage adjacent to the ring oxygen, leading to the stable acylium ion at m/z 85.[3] A subsequent loss of carbon monoxide (CO, 28 Da) from this ion can occur, though other pathways are more dominant. The base peak (most intense peak) in the spectrum is often observed at m/z 56. This fragment can be rationalized through a more complex rearrangement and cleavage of the lactone ring, a characteristic fragmentation for such structures.
| m/z Value | Proposed Fragment Identity | Relative Intensity |
| 100 | [M]⁺˙ (Molecular Ion) | Low |
| 85 | [M - CH₃]⁺ | Strong |
| 56 | [C₃H₄O]⁺˙ (Base Peak) | Very Strong |
| Table 4: Major Fragments in the Electron Ionization Mass Spectrum of γ-Valerolactone.[3] |
M [label="GVL Molecular Ion\n[C₅H₈O₂]⁺˙\nm/z = 100"]; F85 [label="Acylium Ion\n[C₄H₅O₂]⁺\nm/z = 85"]; F56 [label="Base Peak Fragment\n[C₃H₄O]⁺˙\nm/z = 56"];
M -> F85 [label="- •CH₃"]; M -> F56 [label="Ring Cleavage &\nRearrangement", style=dashed]; }
Figure 2: Simplified EI-MS fragmentation pathway for γ-Valerolactone.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: For a volatile liquid like GVL, a direct insertion probe or, more commonly, coupling with a Gas Chromatograph (GC-MS) is used. For GC-MS, dilute the sample in a volatile solvent (e.g., dichloromethane).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[14] This energy is standardized across instruments, which is why EI spectra are highly reproducible and suitable for library matching.[15]
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For (S)-γ-valerolactone:
-
MS confirms the molecular weight is 100 Da.
-
IR definitively shows the presence of a γ-lactone functional group (C=O at ~1776 cm⁻¹).
-
¹³C NMR confirms the presence of 5 distinct carbons, including a carbonyl, an oxygenated methine, two other methylene carbons, and a methyl group.
-
¹H NMR confirms the connectivity and relative positions of all protons, consistent with the GVL structure.
-
Chiral NMR validates the enantiomeric identity and purity.
Together, these techniques provide a self-validating system for the unambiguous confirmation of the structure and stereochemical integrity of (S)-γ-valerolactone, a critical requirement for its application in regulated industries.
References
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PubChem. (n.d.). gamma-Valerolactone. National Center for Biotechnology Information. Retrieved from [Link]
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University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
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Okano, T., et al. (2010). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. HETEROCYCLES, Vol. 81, No. 2. Retrieved from [Link]
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PubChem. (n.d.). gamma-Valerolactone - 13C NMR Spectra. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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De Almeida, J. R. M., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Retrieved from [Link]
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University of Waterloo. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
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Alowscl. (2024). How To Prepare And Run An NMR Sample. ALWSCI Technologies. Retrieved from [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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PIKE Technologies. (n.d.). ATR – Theory and Applications. MMRC. Retrieved from [Link]
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Chegg. (2020). Solved 3. Assign the proton and carbon-13 NMR spectra for. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549). Retrieved from [Link]
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Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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NIST. (n.d.). α-Bromo-γ-valerolactone. NIST WebBook. Retrieved from [Link]
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-
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An In-Depth Technical Guide to Enantiopure Gamma-Valerolactone: Physicochemical Properties and Analytical Methodologies
Introduction: Gamma-valerolactone (GVL), a biomass-derived platform chemical, has garnered significant attention across various scientific disciplines, including green chemistry, catalysis, and drug development.[1][2] Its favorable properties, such as high boiling point, low toxicity, and biodegradability, make it a promising green solvent and a versatile synthetic intermediate.[2] GVL possesses a single stereocenter, existing as two non-superimposable mirror images: (R)- and (S)-enantiomers. While often utilized as a racemate, the enantiopure forms of GVL are of increasing interest, particularly in asymmetric synthesis and as chiral building blocks in the pharmaceutical industry. This technical guide provides a comprehensive overview of the physical and chemical properties of enantiopure GVL, with a focus on the experimental methodologies required for their determination and differentiation.
Physicochemical Properties of Gamma-Valerolactone
The physical and chemical properties of racemic GVL are well-documented. However, for enantiopure GVL, the defining characteristic is its optical activity. While most physical properties are identical for both enantiomers, their interaction with plane-polarized light is distinct and equal in magnitude but opposite in direction.
General Physical Properties
The following table summarizes the key physical properties of gamma-valerolactone, which are generally applicable to both the racemic mixture and the individual enantiomers, with the exception of optical rotation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 207-208 °C (at 760 mmHg) | [1][3] |
| Melting Point | -31 °C | [1][3] |
| Density | 1.05 g/mL (at 25 °C) | [1][3] |
| Refractive Index (n²⁰/D) | 1.432 | [1][3] |
| Water Solubility | Miscible | [3] |
| Solubility in Organic Solvents | Miscible with most organic solvents | [3] |
Chiroptical Properties: The Signature of Enantiopurity
The defining characteristic of enantiopure GVL is its ability to rotate plane-polarized light, a phenomenon known as optical activity.
-
(S)-gamma-Valerolactone is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise) and is denoted with a (+) sign.
-
(R)-gamma-Valerolactone is levorotatory, rotating plane-polarized light to the left (counter-clockwise) and is denoted with a (-) sign.
Experimental Methodologies for Characterization
Accurate characterization of enantiopure GVL requires specific analytical techniques. This section details the experimental protocols for determining key physical and chiroptical properties.
Determination of Specific Rotation
Specific rotation is a fundamental property of a chiral compound and is essential for quantifying its enantiomeric purity.[5][6]
Protocol for Polarimetry:
-
Sample Preparation: Accurately weigh a sample of enantiopure GVL and dissolve it in a suitable achiral solvent (e.g., methanol, ethanol) of known volume in a volumetric flask.
-
Instrument Setup: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 30 minutes for stabilization.
-
Calibration: Fill the polarimeter tube with the pure solvent and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
Measurement: Rinse the polarimeter tube with the prepared GVL solution and then fill it, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the following formula:[5][6]
[α] = α / (l * c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
The measurement should be reported with the temperature and wavelength used, for example, [α]²⁵_D_.
Caption: Workflow for determining the specific rotation of enantiopure GVL.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of GVL, allowing for the determination of enantiomeric excess.[7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Protocol for Chiral HPLC Separation:
-
Column Selection: A Daicel Chiralcel OD-H column has been successfully used for the separation of GVL enantiomers.[4] This column contains a cellulose-based chiral stationary phase.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The exact ratio needs to be optimized to achieve baseline separation.
-
Sample Preparation: Prepare a dilute solution of the GVL sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength where GVL absorbs (e.g., ~210 nm).
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.
-
-
Injection and Data Analysis: Inject a small volume of the sample onto the column. The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Caption: Experimental workflow for chiral HPLC analysis of GVL enantiomers.
Chemical Properties and Reactivity
The chemical reactivity of enantiopure GVL is largely identical to that of the racemic mixture. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Stability
Under neutral conditions, GVL is a stable compound. However, in the presence of strong acids or bases, the lactone ring can be hydrolyzed to form 4-hydroxypentanoic acid.[9]
Key Reactions
-
Hydrolysis: In aqueous acidic or basic solutions, GVL undergoes hydrolysis to yield 4-hydroxypentanoic acid.
-
Aminolysis: Reaction with amines leads to the formation of 4-hydroxypentanamides.[4]
-
Reduction: GVL can be reduced to 1,4-pentanediol.
-
Polymerization: Ring-opening polymerization of GVL can produce polyesters.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of enantiopure GVL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are used to confirm the molecular structure of GVL. The spectra of the (R) and (S) enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent, it is possible to distinguish the enantiomers due to the formation of diastereomeric complexes that exhibit different chemical shifts.
Typical ¹H NMR (CDCl₃) signals for GVL: [1][10]
-
A multiplet for the proton at the chiral center (C5).
-
Multiplets for the methylene protons at C3 and C4.
-
A doublet for the methyl protons at C5.
Typical ¹³C NMR (CDCl₃) signals for GVL: [1]
-
A signal for the carbonyl carbon (C1).
-
A signal for the chiral carbon (C5).
-
Signals for the methylene carbons (C3 and C4).
-
A signal for the methyl carbon.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
VCD and ECD are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration and conformation of chiral molecules in solution.[6] These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are mirror images for the two enantiomers and can be compared with quantum chemical calculations to determine the absolute configuration.
Safety and Handling
Gamma-valerolactone is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Toxicity: GVL is not considered to be genotoxic.[4]
Conclusion
Enantiopure gamma-valerolactone represents a valuable and versatile platform for researchers in drug development and asymmetric synthesis. A thorough understanding of its unique chiroptical properties and the application of appropriate analytical methodologies are crucial for its effective utilization. While the specific rotation of the pure enantiomers remains to be definitively reported in the literature, the techniques outlined in this guide provide a robust framework for its determination and for the assessment of enantiomeric purity. As the demand for enantiomerically pure compounds continues to grow, the importance of detailed characterization of chiral building blocks like (R)- and this compound will undoubtedly increase.
References
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HETEROCYCLES, Vol. 81, No. 2, 2010. SYNTHESIS OF OPTICALLY ACTIVE γ-VALEROLACTONE AND γ-NONANOLACTONE VIA OPTICAL RESOLUTION USING CHIRAL AMINE DERIVED FROM AMINO ACID. Available at: [Link]
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Electronic Circular Dichroism of Gamma-valerolactone dimers extracted from Monte Carlo liquid phase simulation. Available at: [Link]
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Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. Exploration of Energy and Matter, 2(1), 0005. Available at: [Link]
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Specific rotation - Wikipedia. Available at: [Link]
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Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119140. Available at: [Link]
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Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Available at: [Link]
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Behind the Science: Enantioselective Preparation of δ-Valerolactones - ChemistryViews. Available at: [Link]
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Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts. White Rose Research Online. Available at: [Link]
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Gamma-Valerolactone | C5H8O2 - PubChem. Available at: [Link]
-
Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid - ResearchGate. Available at: [Link]
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Synthesis of γ-Valerolactone from Carbohydrates and its Applications - PubMed. Available at: [Link]
-
Exploring the ruthenium catalysed synthesis of γ-valerolactone in alcohols and utilisation of mild solvent-free reaction conditions - Green Chemistry (RSC Publishing). Available at: [Link]
-
The Formation of γ-Valerolactone from Renewable Levulinic Acid over Ni-Cu Fly Ash Zeolite Catalysts - MDPI. Available at: [Link]
-
Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC - NIH. Available at: [Link]
-
Atom-economical synthesis of γ-valerolactone with self-supplied hydrogen from methanol - Chemical Communications (RSC Publishing). Available at: [Link]
-
¹H NMR spectrum of 5-methyldihydrofuran-2(3H)-one (γ-valerolactone) - ResearchGate. Available at: [Link]
-
Experimental and computational study of the initial decomposition of gamma-valerolactone | Request PDF - ResearchGate. Available at: [Link]
-
Optical Activity and Specific Rotation - YouTube. Available at: [Link]
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-
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A Technical Guide to the Asymmetric Hydrogenation of Levulinic Acid to (S)-γ-Valerolactone
Foreword: The Imperative of Chiral γ-Valerolactone
γ-Valerolactone (GVL) has emerged as a cornerstone platform chemical derived from renewable biomass, lauded for its applications as a green solvent, a precursor to valuable chemicals, and a sustainable fuel additive.[1][2][3] While the catalytic hydrogenation of levulinic acid (LA) to racemic GVL is well-established, the synthesis of enantiomerically pure GVL, particularly the (S)-enantiomer, unlocks significant value. (S)-GVL serves as a critical chiral building block in the pharmaceutical and agrochemical industries, where stereochemistry dictates biological activity. This guide provides an in-depth examination of the catalytic systems and mechanistic principles governing the stereoselective synthesis of (S)-GVL, tailored for researchers and professionals in chemical and drug development.
Catalytic Pathways: From Levulinic Acid to γ-Valerolactone
The conversion of levulinic acid to GVL proceeds primarily through two distinct mechanistic pathways, the selection of which is often dictated by reaction temperature and the nature of the catalyst.[4][5]
-
Pathway 1: The Hydroxypentanoic Acid Route: At lower temperatures (typically <150°C), the reaction is believed to initiate with the hydrogenation of the ketone group in LA to form a 4-hydroxypentanoic acid (HPA) intermediate.[5][6] This intermediate subsequently undergoes a rapid, intramolecular cyclization (lactonization) to yield GVL. This pathway is paramount for asymmetric synthesis, as the stereocenter is established during the initial ketone hydrogenation step.[6]
-
Pathway 2: The Angelica Lactone Route: At higher temperatures (>150°C), particularly in the presence of acid catalysts, LA can first undergo dehydration to form α-angelica lactone.[4][5] This is followed by the hydrogenation of the carbon-carbon double bond to produce GVL. This route does not typically allow for the creation of a chiral center at the C4 position and is therefore less relevant for asymmetric synthesis.
For the production of (S)-GVL, catalytic systems must be designed to operate efficiently via Pathway 1, selectively hydrogenating the C4 carbonyl group with a high degree of facial discrimination.
The Heart of Asymmetry: Chiral Ruthenium Catalysts
Homogeneous ruthenium complexes featuring chiral phosphine or diamine ligands are the most successful and widely studied catalysts for the asymmetric hydrogenation of ketones, including levulinic acid.[3][7][8] The seminal work of Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry for asymmetric hydrogenation, laid the foundation for this field.[7][8]
Noyori-Type Ru(II)-Diamine Catalysts
A breakthrough in this area involves the use of Noyori-type catalysts, such as [RuCl(p-cymene)((S,S)-TsDPEN)].[9][10][11] These catalysts are particularly effective in asymmetric transfer hydrogenation (ATH), which utilizes hydrogen donors like formic acid/triethylamine azeotropes or isopropanol instead of molecular hydrogen (H₂).[11][12]
The general mechanism for ATH with these catalysts is well-established.[11] The pre-catalyst is activated to form a 16-electron Ru(II) complex, which then reacts with the hydrogen donor to generate an 18-electron ruthenium hydride species.[11][12] This hydride is the active catalyst that transfers hydrogen to the ketone substrate.
The origin of enantioselectivity is a result of a highly organized transition state. The chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand creates a specific steric and electronic environment. For the reduction of a ketone like levulinic acid, the substrate orients itself to minimize steric hindrance with the bulky groups on the diamine ligand and to maximize favorable electronic interactions (e.g., CH-π interactions with the arene ligand).[12] This preferential orientation ensures that the hydride is delivered to one specific face of the carbonyl, leading to the formation of one enantiomer over the other.[12]
Ru-BINAP Systems
Another highly effective class of catalysts involves Ru(II) complexes with C₂-symmetric atropisomeric diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][13] These systems typically operate under high pressures of molecular hydrogen. The Ru-BINAP-HCl system, for instance, has been reported to hydrogenate levulinic acid esters with up to 99% enantiomeric excess (ee).[4][9]
The catalytic cycle involves the coordination of the ketone to the chiral Ru-hydride species. The C₂-symmetry of the BINAP ligand creates a "chiral pocket" that forces the levulinic acid substrate to coordinate in a specific conformation, exposing one face of the carbonyl to the hydride transfer from the metal center.
Mechanistic Deep Dive: The Stereodetermining Step
The critical event in the asymmetric hydrogenation of LA to (S)-GVL is the hydride transfer from the chiral ruthenium hydride complex to the prochiral ketone of LA.
Figure 1: Generalized catalytic cycle for the asymmetric transfer hydrogenation (ATH) of levulinic acid.
Causality of Stereoselection: The enantioselectivity arises from the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products. In a well-designed catalytic system, the transition state leading to the (S)-enantiomer is significantly lower in energy. This is achieved through:
-
Steric Repulsion: The chiral ligand creates a crowded environment. The substrate (levulinic acid) orients its larger and smaller substituents to minimize steric clashes with the bulky components of the ligand (e.g., the phenyl groups in TsDPEN or the naphthyl rings in BINAP).
-
Attractive Secondary Interactions: Non-covalent interactions, such as CH/π interactions between a C-H bond on the substrate and an aromatic ring on the ligand or catalyst, can stabilize one transition state over the other.[12]
-
Electronic Effects: The electron-donating or withdrawing properties of the ligand influence the reactivity of the ruthenium hydride, fine-tuning its ability to selectively reduce the substrate.
Catalyst Performance and Experimental Considerations
The choice of catalyst, solvent, and hydrogen source dramatically impacts conversion, enantioselectivity, and overall efficiency. Ruthenium-catalyzed systems have demonstrated the ability to achieve excellent results, often with full conversion and high enantiomeric excess.
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Levulinic Acid
| Catalyst System | Hydrogen Source | Conditions | Conversion | Enantiomeric Excess (ee) | Reference |
| RuCl(p-cymene)((S,S)-TsDPEN) | Formic Acid / N-methylpiperidine | 30°C, 16h, Methanol | >99% | 93% (S) | [9][10] |
| RuCl(p-cymene)((R,R)-TsDPEN) | Formic Acid / Triethylamine | 30°C, Methanol | >99% | 78% (R) | [10] |
| SEGPHOS-modified Ruthenium | H₂ | Methanol | - | 82% (S) | [9] |
| Ru-BINAP-HCl | H₂ | Ethanol | >99% | 99% (S) | [4][9] |
| Ir-SIPHOX Complex | H₂ (6 bar) | 65°C, 24h, Et₃N | 91% | 93% | [4] |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established literature for the synthesis of (S)-GVL using a Noyori-type catalyst.[9][10] It is designed to be a self-validating system where careful execution ensures reproducibility.
Figure 2: Experimental workflow for the synthesis of (S)-GVL.
Step-by-Step Methodology:
-
Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent oxidation of the catalyst.
-
Charging Reagents: The flask is charged with the chiral ruthenium pre-catalyst, for example, [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., 0.0075 mmol, 1 mol%). Levulinic acid (e.g., 1 mmol) is added, followed by anhydrous, degassed methanol (e.g., 1 mL).
-
Hydrogen Donor Preparation: In a separate vial, prepare the hydrogen donor solution by mixing formic acid and N-methylpiperidine in a 1:1 molar ratio.
-
Reaction Initiation: The formic acid/base mixture (e.g., 0.5 mL) is added to the Schlenk flask via syringe. The reaction mixture is then stirred vigorously at a constant temperature (e.g., 30°C).
-
Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of levulinic acid.
-
Workup: Upon completion (typically 16-24 hours), the reaction is quenched by adding a basic aqueous solution (e.g., 0.5 M Na₂CO₃). The product (GVL) is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is analyzed to determine purity and yield. The enantiomeric excess (ee) is determined using a specialized analytical technique, such as chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC), by comparing the product to racemic and authentic chiral standards.
Conclusion and Future Outlook
The asymmetric hydrogenation of levulinic acid is a powerful strategy for producing enantiomerically enriched (S)-GVL, a high-value, bio-derived chiral chemical. Ruthenium catalysts, particularly those based on chiral diamine and diphosphine ligands, have demonstrated exceptional performance, achieving high conversions and enantioselectivities under relatively mild conditions. The mechanistic understanding, rooted in the principles of stereocontrol in transition metal catalysis, allows for the rational design of even more efficient and selective catalysts. Future research will likely focus on developing catalysts with higher turnover numbers, utilizing non-precious metals, and adapting these systems for continuous flow processes to enhance the industrial viability of producing chiral platform molecules from biomass.
References
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Shende, V., Raut, A. B., Raghav, P., Kelkar, A., & Bhanage, B. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega. Available at: [Link]
-
Shende, V., Raut, A. B., Raghav, P., Kelkar, A., & Bhanage, B. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. National Center for Biotechnology Information. Available at: [Link]
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NROChemistry. Noyori Hydrogenation. Available at: [Link]
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MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Available at: [Link]
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Royal Society of Chemistry. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
Lange, J. P., et al. (2021). Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone. ACS Catalysis. Available at: [Link]
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Wikipedia. Asymmetric hydrogenation. Available at: [Link]
-
University of Illinois Urbana-Champaign. New Advances in Asymmetric Hydrogenation of Ketones. Available at: [Link]
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Chemical Communications. The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. Available at: [Link]
-
MDPI. Conversion of Levulinic Acid to γ-Valerolactone Using Hydrotalcite-Derived Cu-Ni Bimetallic Catalyst. Available at: [Link]
-
Lange, J. P., et al. (2021). Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone. ACS Catalysis. Available at: [Link]
-
MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Available at: [Link]
-
Semantic Scholar. A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. Available at: [Link]
-
MDPI. Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts. Available at: [Link]
-
White Rose Research Online. Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. Available at: [Link]
-
Frontiers. Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Available at: [Link]
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Royal Society of Chemistry. Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Dalton Transactions. Available at: [Link]
-
Chemical Engineering Transactions. Catalytic Hydrogenation of Levulinic Acid Using Ruthenium Dioxide Supported on Zeolites. Available at: [Link]
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Royal Society of Chemistry. Ru catalysts for levulinic acid hydrogenation with formic acid as a hydrogen source. Green Chemistry. Available at: [Link]
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National Center for Biotechnology Information. Ruthenium catalysts for hydrogenation of biomass-based levulinic acid for efficient γ-valerolactone synthesis. Available at: [Link]
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An In-Depth Technical Guide to the Biological Significance of (S)-γ-Valerolactone Enantiomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Valerolactone (GVL), a chiral molecule of significant interest, is increasingly recognized for its diverse applications, from a green solvent to a potential therapeutic agent. While commonly utilized as a racemate, the stereospecific biological activities of its individual enantiomers, (S)- and (R)-GVL, remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the known biological significance of racemic GVL, its metabolism to γ-hydroxyvaleric acid (GHV), and the critical importance of chirality in its pharmacological effects. We delve into the methodologies for the synthesis and separation of GVL enantiomers, offering a foundational framework for researchers to investigate their distinct biological profiles. This document aims to bridge the current knowledge gap and stimulate further research into the enantioselective pharmacology of GVL, a crucial step towards unlocking its full therapeutic potential.
Introduction to γ-Valerolactone: A Chiral Molecule of Growing Importance
γ-Valerolactone (GVL) is a five-membered lactone that is naturally present in various fruits and is also used as a food additive and in fragrances.[1][2] Beyond its sensory applications, GVL is gaining prominence as a sustainable "green" solvent and a platform molecule for the synthesis of biofuels and value-added chemicals.[3] GVL is a chiral compound, existing as two non-superimposable mirror images: (S)-γ-valerolactone and (R)-γ-valerolactone. Although it is most commonly produced and used as a racemic mixture (an equal mixture of both enantiomers), the principles of stereochemistry in pharmacology strongly suggest that each enantiomer may possess distinct biological activities.[1][3]
The primary pharmacological interest in GVL stems from its role as a prodrug to γ-hydroxyvaleric acid (GHV), a compound with structural and functional similarities to the well-known neurotransmitter and controlled substance, γ-hydroxybutyric acid (GHB).[4][5] This relationship positions GVL and its enantiomers as compounds of interest for therapeutic development and as subjects for toxicological assessment.
The Biological Activity of Racemic γ-Valerolactone: A Prodrug to a Psychoactive Metabolite
When administered, racemic GVL is metabolized in the body into racemic γ-hydroxyvaleric acid (GHV).[4][5] This conversion is a critical step in its biological action, as GVL itself is not known to be pharmacologically active at the same targets as GHV.
The GVL to GHV Metabolic Pathway
The conversion of GVL to GHV is a hydrolysis reaction that opens the lactone ring. This process is catalyzed by enzymes present in the body. The general pathway is illustrated below:
Figure 1: Metabolic conversion of γ-Valerolactone (GVL) to γ-Hydroxyvaleric Acid (GHV).
Pharmacological Profile of Racemic γ-Hydroxyvaleric Acid (GHV)
Racemic GHV exhibits pharmacological effects similar to GHB, including sedative, hypnotic, and euphoric properties, though it is reported to be less potent.[4][6] GHV, like GHB, is believed to exert its effects through interaction with the central nervous system, primarily targeting GHB receptors and, to a lesser extent, GABAB receptors.[2][7]
A comparative study on the behavioral effects of racemic GHV and GHB revealed that GHV has approximately a two-fold lower affinity for GHB receptors than GHB.[6] Furthermore, in drug discrimination studies, GHV did not fully substitute for GHB, suggesting that while their effects overlap, their pharmacological profiles are not identical.[6]
| Compound | GHB Receptor Affinity | Behavioral Effects |
| GHB | Higher | Sedation, catalepsy, ataxia |
| Racemic GHV | Lower (approx. 2-fold) | Similar to GHB, but requires higher doses |
| Table 1: Comparison of Racemic GHV and GHB.[6][7] |
The Principle of Stereoselectivity: Why the Enantiomers of GVL Likely Matter
In drug development and pharmacology, it is a well-established principle that the three-dimensional structure of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).
It is therefore highly probable that (S)- and (R)-γ-valerolactone possess distinct biological significance. Potential points of stereochemical differentiation include:
-
Enantioselective Metabolism: The enzymes responsible for converting GVL to GHV may exhibit a preference for one enantiomer over the other, leading to different rates of formation and concentrations of the active (S)- and (R)-GHV.
-
Stereospecific Pharmacodynamics of GHV: The (S)- and (R)-enantiomers of GHV may have different affinities for GHB and GABAB receptors, resulting in variations in potency and even qualitatively different biological effects.
A critical knowledge gap currently exists in the scientific literature regarding these specific enantioselective effects for GVL and GHV. The remainder of this guide will focus on providing the foundational knowledge and methodologies required for researchers to address these unanswered questions.
Investigating the Enantiomers of γ-Valerolactone: Synthesis, Separation, and Analysis
To study the individual biological effects of the (S)- and (R)-enantiomers of GVL, it is essential to have access to enantiomerically pure samples. This can be achieved through asymmetric synthesis or chiral separation of the racemate.
Asymmetric Synthesis of (S)-γ-Valerolactone
Several methods have been developed for the enantioselective synthesis of (S)-GVL, often employing biocatalytic approaches. One such method involves the chemo-enzymatic reduction of levulinic acid, a biomass-derived platform chemical.
Experimental Protocol: Chemo-enzymatic Synthesis of (S)-γ-Valerolactone
-
Esterification of Levulinic Acid: Levulinic acid is chemically esterified to ethyl levulinate.
-
Enzymatic Reduction: The resulting ethyl levulinate is stereoselectively reduced using a carbonyl reductase enzyme to yield (S)-ethyl-4-hydroxypentanoate.
-
Lactonization: The chiral hydroxy ester is then subjected to lactonization to form (S)-γ-valerolactone.
This method has been shown to produce (S)-GVL with high enantiomeric excess.
Chiral Separation of GVL Enantiomers
For laboratories that have access to racemic GVL, chiral chromatography is a powerful technique for separating the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.
Experimental Protocol: Chiral HPLC Separation of GVL Enantiomers
-
Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).
-
Mobile Phase: A mixture of hexane and isopropanol is typically effective. The exact ratio should be optimized to achieve baseline separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) can be used.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
The successful separation of the enantiomers is a prerequisite for their individual biological evaluation.
Figure 2: Workflow for the chiral separation of γ-Valerolactone enantiomers by HPLC.
Future Research Directions: Unraveling the Stereospecific Biological Significance
The lack of data on the individual biological effects of (S)- and (R)-GVL represents a significant opportunity for research in pharmacology, toxicology, and drug development. Key areas for future investigation include:
-
In Vitro Receptor Binding Studies: Determining the binding affinities of (S)-GHV and (R)-GHV for GHB and GABAB receptors is a critical first step in understanding their pharmacodynamics.
-
In Vivo Pharmacokinetic Studies: Investigating the metabolism of enantiomerically pure (S)-GVL and (R)-GVL in animal models will reveal if the conversion to GHV is stereoselective.
-
Comparative Behavioral Studies: Once the pharmacokinetics are understood, comparative behavioral studies in animal models can elucidate the in vivo effects of each enantiomer on sedation, motor activity, and other relevant endpoints.
-
Toxicological Profiling: Assessing the acute and chronic toxicity of each enantiomer is essential for any potential therapeutic application.
Conclusion
While the biological significance of racemic γ-valerolactone as a prodrug to the psychoactive compound γ-hydroxyvaleric acid is established, the specific roles of the (S)- and (R)-enantiomers remain a critical unanswered question. The principles of stereochemistry strongly suggest that these enantiomers likely possess distinct pharmacokinetic and pharmacodynamic profiles. This technical guide has provided the current state of knowledge on racemic GVL and has outlined the necessary methodologies for the synthesis, separation, and analysis of its enantiomers. It is our hope that this guide will serve as a valuable resource for researchers and stimulate the crucial investigations needed to fully elucidate the biological significance of (S)-γ-valerolactone and its antipode. Such research is paramount for the responsible and effective development of GVL-based therapeutics and for a comprehensive understanding of its toxicological potential.
References
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The Fragrance Conservatory. γ-Valerolactone - The Ingredient Directory. Available from: [Link]
- Carter, L. P., Chen, W., Wu, H., Mehta, A. K., Hernandez, R. J., Ticku, M. K., ... & France, C. P. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug and alcohol dependence, 78(1), 91–99.
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Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. (2018). Utrecht University Student Theses Repository. Available from: [Link]
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Wikipedia. γ-Valerolactone. Available from: [Link]
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Carter, L. P., et al. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug and Alcohol Dependence, 78(1), 91-99. Available from: [Link]
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Koek, W., et al. (2011). Behavioral analyses of GHB: receptor mechanisms. Neuroscience & Biobehavioral Reviews, 35(3), 545-560. Available from: [Link]
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Sass, M., et al. (2021). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International Journal of Molecular Sciences, 22(19), 10563. Available from: [Link]
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Science.gov. ghb receptor mechanisms: Topics by Science.gov. Available from: [Link]
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Wikipedia. γ-Hydroxyvaleric acid. Available from: [Link]
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Wellendorph, P., & Clausen, R. P. (2011). Binding characteristics of the gamma-hydroxybutyric acid receptor antagonist -(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][8]annulen-6-ylidene) ethanoic acid in the rat brain. Journal of pharmacology and experimental therapeutics, 299(3), 1148–1153.
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Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(2), 34. Available from: [Link]
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Consensus. What is Gamma-Hydroxybutyrate (GHB) mechanism of action?. Available from: [Link]
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Novodárszki, G., et al. (2023). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. Catalysts, 13(2), 347. Available from: [Link]
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Vankelecom, I. F. J., et al. (2019). Use of γ-valerolactone and glycerol derivatives as bio-based renewable solvents for membrane preparation. Green Chemistry, 21(5), 1054-1064. Available from: [Link]
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Ribeiro, A. R., et al. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 24(21), 3917. Available from: [Link]
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Bay, T., et al. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochemical pharmacology, 87(2), 237–243. Available from: [Link]
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Wu, H., et al. (2005). Unravelling the brain targets of γ-hydroxybutyric acid. Current opinion in pharmacology, 5(1), 64–68. Available from: [Link]
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Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(2), 1-11. Available from: [Link]
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A Comprehensive Technical Guide to the Stereochemistry of gamma-Valerolactone for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the stereochemical nuances of gamma-valerolactone (GVL). We will delve into the fundamental principles of its chirality, advanced stereoselective synthesis and resolution techniques, robust analytical methodologies for enantiomeric differentiation, and the critical implications of its stereochemistry in pharmaceutical research and development. This document is intended to be a valuable resource for scientists seeking to understand and manipulate the stereochemistry of this versatile platform chemical.
Introduction to gamma-Valerolactone (GVL): A Chiral Biomass-Derived Platform Chemical
Gamma-valerolactone (GVL) is a five-membered cyclic ester, or lactone, with the chemical formula C₅H₈O₂.[1] It is a colorless liquid with a faint, sweet, or herbal odor, and is recognized for its favorable properties as a green solvent and a versatile platform chemical derivable from cellulosic biomass.[1][2] GVL's journey from renewable resources like corn stover or wood begins with the hydrolysis of biomass into sugars, which are then converted to levulinic acid.[1][3] Subsequent hydrogenation and cyclization of levulinic acid yield GVL.[1][3]
Beyond its applications as a sustainable solvent and a potential biofuel, GVL's molecular structure holds a key feature of interest to chemists and pharmacologists: a single stereogenic center.[1][4] This chirality means that GVL exists as a pair of non-superimposable mirror images, or enantiomers. While often used in its racemic form (an equal mixture of both enantiomers), the biological and chemical properties of the individual enantiomers can differ significantly.[1][4] This stereochemical distinction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where specific stereoisomers are required for desired efficacy and to avoid off-target effects.
The Stereogenic Center of gamma-Valerolactone
The chirality of GVL arises from the carbon atom at the 5-position of the lactone ring, which is bonded to four different substituents: the ring oxygen, the C4 carbon of the ring, a hydrogen atom, and a methyl group. This asymmetric carbon atom gives rise to two enantiomers: (R)-gamma-valerolactone and (S)-gamma-valerolactone.
Caption: Asymmetric hydrogenation of levulinic acid to GVL.
The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to achieve high conversion and enantioselectivity. [5]For instance, certain iridium complexes have also shown high efficiency in the asymmetric hydrogenation of γ-ketoacids to yield chiral γ-lactones with excellent enantioselectivities. [5]
Resolution of Racemic GVL via Diastereomeric Amide Formation
An alternative to asymmetric synthesis is the resolution of a racemic mixture of GVL. A widely practiced and effective method involves the formation of diastereomers by reacting the racemate with a chiral resolving agent. [6][7] Protocol for Chiral Resolution of GVL:
-
Ring-Opening Amidation: The racemic GVL is reacted with a single enantiomer of a chiral amine, such as (R)-(+)-1-phenylethylamine or an amino acid derivative, in the presence of a coupling agent like trimethylaluminum. [6]This reaction opens the lactone ring to form two diastereomeric amides. These diastereomers, unlike enantiomers, have different physical properties, such as solubility. [6]2. Fractional Crystallization: The mixture of diastereomeric amides is then subjected to fractional crystallization. Due to their different solubilities in a given solvent system (e.g., a mixture of chloroform and n-hexane), one diastereomer will crystallize out of the solution while the other remains dissolved. [6]3. Separation and Purification: The crystallized diastereomer is separated by filtration and can be further purified by recrystallization to achieve high diastereomeric excess (de). [6]4. Hydrolysis: The separated and purified diastereomeric amide is then hydrolyzed, typically under acidic or basic conditions, to cleave the amide bond. This step regenerates the chiral amine resolving agent (which can be recovered and reused) and yields the enantiomerically enriched γ-hydroxy carboxylic acid, which readily cyclizes to form the desired enantiopure GVL. [6]
Caption: Workflow for the chiral resolution of GVL.
Analytical Methodologies for Stereochemical Analysis
The accurate determination of the enantiomeric composition of a GVL sample is crucial for quality control and for understanding its biological activity. Several analytical techniques are employed for this purpose.
| Analytical Technique | Principle | Key Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Selection of the appropriate CSP (e.g., Daicel Chiralcel OD-H) and mobile phase is critical for achieving baseline separation. [6] |
| Chiral Gas Chromatography (GC) | Separation is achieved on a capillary column coated with a chiral stationary phase. | The sample must be volatile. Derivatization may be necessary for related non-volatile compounds. [8] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light to an equal but opposite degree. | The specific rotation is a characteristic physical property of an enantiomer. The enantiomeric excess can be calculated from the measured rotation. |
Table 1: Key Analytical Techniques for the Stereochemical Analysis of GVL
For routine analysis, chiral HPLC and GC are the methods of choice due to their high accuracy and resolving power. [6][8]Polarimetry provides a bulk measurement of the optical activity and is often used in conjunction with chromatographic methods for confirmation.
Applications of Enantiopure GVL in Drug Development and Research
The stereochemistry of a molecule is a critical determinant of its interaction with biological systems. Enantiopure GVL and its derivatives are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules. [9]
-
Chiral Synthons: Optically active GVL can be readily converted to other chiral molecules, such as γ-hydroxy carboxylic acids and esters, which are versatile intermediates in organic synthesis. [6]* Pharmaceuticals: The specific stereoisomers of many drugs are responsible for their therapeutic effects, while the other enantiomer may be inactive or even cause adverse effects. While specific examples directly using GVL enantiomers as the final active pharmaceutical ingredient are less common, its role as a chiral precursor is significant. For instance, chiral lactones are key structural motifs in various natural products and pharmaceuticals.
-
Pheromones: Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active. Enantiopure GVL can serve as a starting material for the synthesis of these specific stereoisomers for use in pest management. [9] The use of enantiomerically pure starting materials like GVL in drug synthesis is a cornerstone of modern pharmaceutical development, ensuring the production of safe and effective medicines.
Conclusion and Future Outlook
The stereochemistry of gamma-valerolactone is a field of significant scientific and industrial importance. The ability to produce and analyze enantiomerically pure GVL is essential for its application in the pharmaceutical industry and other areas requiring chiral molecules. While significant progress has been made in both the stereoselective synthesis and resolution of GVL, there is still a demand for more efficient, cost-effective, and environmentally friendly methods. Future research will likely focus on the development of novel and more active chiral catalysts for asymmetric synthesis, as well as innovative separation technologies. As the bio-economy continues to grow, the importance of chiral platform molecules like GVL derived from renewable resources will undoubtedly increase, paving the way for the sustainable production of a new generation of pharmaceuticals and fine chemicals.
References
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Toshima, H., Yumoto, K., & Hasegawa, M. (2010). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. HETEROCYCLES, 81(2), 421. [Link]
-
ResearchGate. (n.d.). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. Retrieved from [Link]
-
Wikipedia. (2023, December 27). γ-Valerolactone. [Link]
-
Gomide, A. B., et al. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling, 24(8), 215. [Link]
-
Crossref. (n.d.). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 15(1), 82. [Link]
-
MDPI. (2022). One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. Catalysts, 12(10), 1185. [Link]
-
PubChem. (n.d.). 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone. Retrieved from [Link]
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ACS Publications. (2023). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Sustainable Chemistry & Engineering. [Link]
-
PubMed. (2016). Synthesis of γ-Valerolactone from Carbohydrates and its Applications. ChemSusChem, 9(2), 156-171. [Link]
-
Utrecht University Student Theses Repository. (2018). Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. [Link]
-
ResearchGate. (n.d.). Separation of the GVL racemate with the chiral column Restek Rt-bDEXsm. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Chemo-Enzymatic Route for the Synthesis of (S)-γ-Valerolactone
Introduction
(S)-γ-Valerolactone ((S)-GVL) is a chiral platform chemical of significant interest due to its versatile applications as a green solvent, a precursor for biofuels, and a building block in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Its renewable origin, often derived from lignocellulosic biomass via levulinic acid, further enhances its appeal in the context of sustainable chemistry.[4][5] This application note provides a detailed, field-proven experimental protocol for the synthesis of enantiomerically pure (S)-GVL. We will focus on a robust chemo-enzymatic approach that combines a chemical esterification step with a highly selective enzymatic reduction, ensuring high yield and excellent enantiomeric excess. This method is particularly advantageous as it operates under mild conditions and avoids the use of high-pressure hydrogen gas and expensive chiral ligands often required in purely chemical asymmetric syntheses.[6]
The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.
Strategic Overview: The Chemo-Enzymatic Pathway
The synthesis of (S)-GVL from levulinic acid is achieved in a three-step process, as illustrated in the workflow diagram below. This strategy was chosen for its high enantioselectivity and operational simplicity.
Figure 1: Chemo-enzymatic synthesis workflow for (S)-γ-Valerolactone.
Part 1: Esterification of Levulinic Acid to Ethyl Levulinate
Rationale: The initial esterification of the carboxylic acid group of levulinic acid is crucial for preventing side reactions during the subsequent enzymatic reduction of the ketone functionality. Using a solid acid catalyst like Amberlyst 15 simplifies the workup, as the catalyst can be easily removed by filtration, and it is a more environmentally benign option compared to mineral acids.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| Levulinic Acid | ≥98% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Amberlyst 15 | Hydrogen form | Rohm and Haas |
| Diethyl Ether | Anhydrous, ≥99% | VWR |
| Sodium Bicarbonate | Saturated solution | In-house preparation |
| Anhydrous Sodium Sulfate | ≥99% | Acros Organics |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid (11.61 g, 0.1 mol) and anhydrous ethanol (69.1 g, 1.5 mol, ~88 mL).
-
Catalyst Addition: Add Amberlyst 15 (5.8 g, 5 wt% of levulinic acid) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the Amberlyst 15 catalyst by filtration.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted levulinic acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude ethyl levulinate.
-
-
Purification: Purify the crude product by vacuum distillation to yield pure ethyl levulinate as a colorless liquid.
Part 2: Enantioselective Enzymatic Reduction
Rationale: This step is the core of the asymmetric synthesis. A stereoselective carbonyl reductase, such as the one from Candida parapsilosis (CPCR2), is employed to reduce the ketone group of ethyl levulinate to the corresponding (S)-alcohol.[6] Isopropanol serves as both the solvent and the hydrogen donor for the regeneration of the NADPH cofactor required by the enzyme. This substrate-coupled cofactor regeneration system is highly efficient and cost-effective.[6]
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl Levulinate | As synthesized in Part 1 | - |
| Carbonyl Reductase | e.g., from Candida parapsilosis (CPCR2) | C-LEcta or similar |
| Isopropanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Tris-HCl Buffer | 1 M, pH 7.5 | In-house preparation |
| Ethyl Acetate | ≥99.5% | VWR |
Experimental Protocol
-
Reaction Setup: In a temperature-controlled shaker, prepare a reaction mixture containing Tris-HCl buffer (1 M, pH 7.5), ethyl levulinate (1.44 g, 10 mmol), and isopropanol (20-fold excess).
-
Enzyme Addition: Add the carbonyl reductase (CPCR2) to the reaction mixture. The optimal enzyme loading should be determined empirically but a starting point of 1-5 mg/mL can be used.
-
Reaction: Incubate the reaction at 30 °C with gentle shaking (e.g., 150 rpm). Monitor the conversion of ethyl levulinate and the formation of (S)-ethyl-4-hydroxypentanoate by chiral GC or HPLC. The reaction typically reaches high conversion (>95%) within 24 hours.[6]
-
Workup:
-
Centrifuge the reaction mixture to pellet the enzyme (if it is not immobilized).
-
Extract the supernatant with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude (S)-ethyl-4-hydroxypentanoate.
-
Part 3: Lipase-Catalyzed Lactonization
Rationale: The final step involves the intramolecular cyclization of (S)-ethyl-4-hydroxypentanoate to form (S)-γ-valerolactone. While this can occur spontaneously under acidic or basic conditions, using an immobilized lipase like Candida antarctica lipase B (Novozym 435) provides a mild and highly efficient catalytic route, minimizing potential side reactions and racemization.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| (S)-Ethyl-4-hydroxypentanoate | As synthesized in Part 2 | - |
| Immobilized Lipase B | from Candida antarctica (Novozym 435) | Novozymes |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the crude (S)-ethyl-4-hydroxypentanoate from Part 2 in anhydrous toluene.
-
Catalyst Addition: Add immobilized lipase B (Novozym 435) to the solution.
-
Reaction: Heat the mixture with stirring at a temperature of 60-70 °C. The lactonization is typically complete within 12-24 hours. Monitor the reaction by GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to recover the immobilized enzyme, which can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: Purify the resulting (S)-γ-valerolactone by vacuum distillation.
Characterization and Quality Control
The final product should be characterized to confirm its identity, purity, and enantiomeric excess.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of (S)-γ-valerolactone.
-
FTIR Spectroscopy: To identify the characteristic lactone carbonyl stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric excess (>99% ee is expected with this method).[6]
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: Enzymatic Reduction | Step 3: Lactonization | Overall |
| Starting Material | Levulinic Acid | Ethyl Levulinate | (S)-Ethyl-4-hydroxypentanoate | Levulinic Acid |
| Typical Yield | >95% | >95% | >95% | ~90%[6] |
| Purity (after purification) | >99% | >99% | >99% | >99% |
| Enantiomeric Excess | N/A | >99% | >99% | >99%[6] |
Safety Precautions
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
All manipulations involving volatile organic solvents should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in esterification | Incomplete reaction or loss during workup. | Increase reaction time, ensure anhydrous conditions, be careful during extractions. |
| Low conversion in enzymatic reduction | Inactive enzyme, incorrect pH or temperature. | Use fresh enzyme, verify buffer pH, ensure correct incubation temperature. |
| Low enantiomeric excess | Racemization during workup or lactonization. | Use mild conditions for lactonization (enzymatic method is preferred), avoid strong acids or bases. |
References
- Catalytic transfer hydrogenation of levulinic acid to γ-valerolactone over a bifunctional tin catalyst. (n.d.). RSC Publishing.
- Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone. (n.d.). ACS Catalysis.
- Synthesis of enantiomerically pure (S)-γ-valerolactone from levulinic acid by a chemo-enzymatic system. (n.d.). ResearchGate.
- A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. (n.d.). PubMed.
- The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. (n.d.). Chemical Synthesis.
- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (n.d.). ACS Publications.
- A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. (n.d.). Semantic Scholar.
- Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. (2018). Utrecht University Student Theses Repository.
- Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. (2025). Dalton Transactions.
- Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C Catalyst. (n.d.). Energy & Fuels.
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (n.d.). ResearchGate.
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using - White Rose Research Online. (n.d.).
- Synthesis of γ-Valerolactone from Carbohydrates and its Applications. (2016). PubMed.
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Application Notes & Protocols: (S)-γ-Valerolactone in Asymmetric Catalysis
Introduction
In the pursuit of sustainable and efficient chemical synthesis, the chemical industry is increasingly turning its focus from petrochemical feedstocks to renewable, bio-derived platform molecules. γ-Valerolactone (GVL), readily produced from lignocellulosic biomass, has emerged as a prominent green solvent and a valuable chemical intermediate.[1][2][3] Its chiral nature, specifically the (S)-enantiomer, unlocks a further dimension of utility, positioning (S)-γ-valerolactone as a powerful tool in the field of asymmetric catalysis. This guide provides an in-depth exploration of the multifaceted applications of (S)-GVL, serving as a versatile chiral building block, a potential chiral solvent, and a precursor for sophisticated chiral ligands. We will delve into the underlying principles of its application and provide detailed protocols for its synthesis and use, aimed at researchers, scientists, and professionals in drug development.
Part 1: (S)-GVL as a Versatile Chiral Building Block
The principle of using readily available, enantiomerically pure molecules from nature as starting points for complex syntheses is known as the "chiral pool" approach.[][5] (S)-γ-Valerolactone is an exemplary member of this pool, offering a robust, five-carbon stereocenter that can be elaborated into a variety of high-value chiral molecules. Its lactone functionality provides a convenient handle for chemical manipulation, primarily through ring-opening reactions to afford chiral 1,4-disubstituted pentane derivatives.
This strategy has been successfully employed in the synthesis of numerous biologically active compounds, where the stereochemistry of the final product is critical for its function. Notable examples include the aggregation pheromone Sulcatol, the antihypertensive agent WS75624B, and the antileukemic natural product Steganacin, all of which feature synthetic routes that can leverage the stereocenter derived from (S)-GVL.[6]
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- 5. Gibberellic Acid (GA3): A Versatile Chiral Building Block for Syntheses of Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01099C [pubs.rsc.org]
Application Note: (S)-γ-Valerolactone as a Versatile Chiral Building Block in Pharmaceutical Synthesis
Abstract
(S)-γ-Valerolactone (S-GVL), a bio-derived chiral molecule, is emerging as a highly valuable C5 synthon for the pharmaceutical industry.[1] Sourced sustainably from the catalytic reduction of levulinic acid, which is derived from lignocellulosic biomass, S-GVL offers a green and stereochemically defined starting point for the synthesis of complex chiral intermediates.[2][3] This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of S-GVL. It details the core synthetic transformations, primarily stereospecific ring-opening reactions, and provides validated, step-by-step protocols for the synthesis of key chiral building blocks, including N-substituted-(S)-4-hydroxypentanamides and (S)-1,4-pentanediol. The causality behind experimental choices, in-process controls, and troubleshooting are discussed to ensure procedural integrity and reproducibility.
Introduction
The Imperative for Sustainable Chiral Precursors
The majority of modern pharmaceuticals are chiral compounds, and their biological activity is often exclusive to a single enantiomer.[1] This necessitates the development of efficient, scalable, and stereoselective synthetic routes. The "chiral pool"—naturally occurring, enantiomerically pure compounds—serves as a foundational source of starting materials. (S)-γ-Valerolactone is a prominent member of this pool, distinguished by its renewable origin and its utility as both a versatile chemical intermediate and a green solvent.[4]
(S)-γ-Valerolactone (S-GVL): A Bio-derived C5 Synthon
(S)-GVL is a five-membered lactone featuring a stereocenter at the C4 position. Its synthesis is most notably achieved through the asymmetric hydrogenation of levulinic acid or its esters, using advanced catalytic systems that can achieve near-perfect enantioselectivity (ee >99%).[1] This provides a reliable and high-purity source of the (S)-enantiomer for subsequent synthetic applications. The molecule's true value lies in its latent functionality; the lactone is a stable cyclic ester that can be selectively opened to reveal a bifunctional, linear C5 chain with a preserved stereocenter.
Physicochemical Properties & Safety
Understanding the physical properties of S-GVL is critical for its effective use in the laboratory.
Table 1: Physicochemical Properties of γ-Valerolactone
| Property | Value | Reference |
|---|---|---|
| CAS Number | 108-29-2 (Racemate) | [2] |
| Molecular Formula | C₅H₈O₂ | [2] |
| Molar Mass | 100.12 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 205-207 °C | [2] |
| Melting Point | -31 °C | [2] |
| Density | 1.05 g/cm³ (20 °C) | [2] |
| Solubility | Soluble in water and most organic solvents |[2] |
Safety: GVL is classified with GHS hazard statement H319 (Causes serious eye irritation).[2] Standard laboratory precautions, including the use of safety glasses and gloves, should be observed. All manipulations, especially those involving heating or reactive reagents, should be performed in a well-ventilated fume hood.
Core Synthetic Strategy: Stereospecific Ring-Opening
The primary synthetic utility of S-GVL stems from its susceptibility to nucleophilic acyl substitution, leading to a ring-opening reaction. This transformation is exceptionally valuable because the nucleophilic attack occurs at the carbonyl carbon, which is not the chiral center. Consequently, the reaction proceeds with complete retention of stereochemistry at the C4 position, converting the cyclic ester into a linear, bifunctional molecule with its chirality intact. This strategy provides access to a wide array of chiral (S)-4-hydroxy- or (S)-4-amino-pentanoic acid derivatives.
Caption: General mechanism of S-GVL ring-opening.
Protocol 1: Synthesis of (S)-N-Benzyl-4-hydroxypentanamide via Aminolysis
3.1 Application & Rationale: Chiral 4-hydroxypentanamides are valuable intermediates in pharmaceutical synthesis. The aminolysis of S-GVL is a direct and atom-economical method to produce these compounds.[5][6] This reaction is typically performed neat or in a polar solvent and can proceed without a catalyst, although mild heating is often required to achieve a reasonable reaction rate.[6] Benzylamine is used here as a model primary amine.
3.2 Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
(S)-γ-Valerolactone (1.0 eq., e.g., 5.0 g, 50.0 mmol)
-
Benzylamine (1.05 eq., 5.62 g, 52.5 mmol)
-
-
Apparatus Setup:
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture ingress, which could hydrolyze the lactone.
-
-
Reaction Execution:
-
Charge the flask with (S)-γ-Valerolactone and benzylamine.
-
Place the flask in a pre-heated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously. The mixture will be a clear, colorless liquid.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane (DCM) mobile phase.
-
Spot the starting materials (GVL, Benzylamine) and the reaction mixture.
-
The product, being more polar, will have a lower Rf value than S-GVL. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of S-GVL on TLC), cool the flask to room temperature.
-
The crude product is a viscous oil. Dissolve it in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 25 mL) to remove excess benzylamine, followed by saturated NaCl solution (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of 2-8% methanol in DCM) to yield the pure product as a colorless to pale yellow oil.
-
-
Characterization:
-
Yield: Typically 85-95%.
-
¹H NMR: Expect characteristic peaks for the benzyl group, the pentanamide backbone, and the hydroxyl proton.
-
Mass Spectrometry: Confirm the molecular weight (C₁₂H₁₇NO₂ = 207.27 g/mol ).
-
Chiral HPLC/SFC: Confirm enantiomeric purity has been retained.
-
Specific Rotation: Measure to confirm the (S)-configuration.
-
3.3 Troubleshooting Guide
Table 2: Troubleshooting for Aminolysis Protocol
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Low Conversion | Insufficient temperature or reaction time. | Increase temperature to 100 °C or extend reaction time. Ensure efficient stirring. |
| Reaction Stalls | Equilibrium may be reached. | While uncommon for this reaction, consider using a slight excess (1.2 eq.) of the amine. |
| Difficult Purification | Product is highly polar and water-soluble. | During work-up, back-extract the aqueous layers with ethyl acetate to recover any dissolved product. Use a more polar eluent system for chromatography if needed. |
| Presence of Byproducts | Amine impurity or side reaction. | Use high-purity, freshly distilled amine. Ensure the reaction is under an inert atmosphere. |
Protocol 2: Synthesis of (S)-1,4-Pentanediol via Lactone Reduction
4.1 Application & Rationale: Chiral 1,4-diols are versatile precursors for synthesizing ligands, chiral auxiliaries, and complex drug molecules. The reduction of a lactone to a diol is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of quantitatively reducing esters and lactones to the corresponding alcohols.[7] The reaction proceeds via the opening of the lactone ring to form an intermediate aldehyde, which is immediately reduced to the primary alcohol.
Caption: Workflow for the reduction of S-GVL to (S)-1,4-Pentanediol.
4.2 Detailed Step-by-Step Protocol:
-
Safety First: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. Handle only in a fume hood, under an inert atmosphere, and away from any sources of water or protic solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser.
-
Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
-
Reaction Execution:
-
In the reaction flask, suspend LiAlH₄ (1.2 eq., e.g., 2.28 g, 60.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve (S)-γ-Valerolactone (1.0 eq., 5.0 g, 50.0 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel.
-
Add the S-GVL solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.[8]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis (10% EtOAc in Hexane, stained with KMnO₄) shows complete consumption of the starting material.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
CAUTION: Exothermic reaction and hydrogen gas evolution. Quench the reaction by the slow, dropwise addition of the following:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used, e.g., 2.28 mL).
-
'x' mL of 15% aqueous NaOH (e.g., 2.28 mL).
-
'3x' mL of water (e.g., 6.84 mL).
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
-
Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate (3 x 30 mL).
-
Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude (S)-1,4-pentanediol can be purified by vacuum distillation to yield a clear, colorless, viscous liquid.
-
-
Characterization:
-
Yield: Typically >90%.
-
¹H NMR & ¹³C NMR: Confirm the structure and absence of starting material or aldehyde intermediates.
-
GC-MS: Confirm purity and molecular weight (C₅H₁₂O₂ = 104.15 g/mol ).
-
Conclusion
(S)-γ-Valerolactone stands out as a premier chiral building block for pharmaceutical synthesis, bridging the gap between sustainable sourcing and high-value chemical manufacturing. Its utility is rooted in its stereochemical stability and the ease with which its latent bifunctionality can be revealed through stereoretentive ring-opening reactions. The protocols detailed herein for aminolysis and reduction represent robust, scalable, and fundamental transformations that unlock a diverse range of chiral C5 intermediates. By integrating S-GVL into synthetic planning, drug development professionals can leverage a cost-effective, green, and reliable platform to construct complex molecular architectures.
References
-
Mazloomi, Z., Kallmeier, F., Kirchhecker, S., et al. (2023). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. Chemical Communications. Available at: [Link]
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Mazloomi, Z., et al. (2023). Ring-opening of GVLO with primary and secondary amines. ResearchGate. Available at: [Link]
-
Alcaide, B., et al. (2001). A chiral pool based synthetic strategy for gamma-hydroxyalkyl-Delta(2)-butenolides. ResearchGate. Available at: [Link]
-
Chalid, M., Heeres, H. J., & Broekhuis, A. A. (2012). Ring-opening of gamma-valerolactone with amino compounds. Journal of Applied Polymer Science, 123(6), 3556-3564. Available at: [Link]
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Novodárszki, G., et al. (2023). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. MDPI. Available at: [Link]
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Chalid, M., Heeres, H. J., & Broekhuis, A. A. (2012). Ring-Opening of γ-Valerolactone with Amino Compounds. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). gamma-valerolactone, 108-29-2. Available at: [Link]
-
Skibińska, A., et al. (2024). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Gamma-Valerolactone: A Sustainable Choice for Green Solvents and Chemical Intermediates. Available at: [Link]
-
Horváth, G., et al. (2019). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). γ-Valerolactone. Available at: [Link]
-
Herzon, S. B., & Woo, C. M. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. Available at: [Link]
-
Gomide, A. B., & Laria, D. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling, 24(8), 221. Available at: [Link]
-
Consolidated Chemical. (n.d.). Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. Available at: [Link]
-
Mazloomi, Z., et al. (2023). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. ResearchGate. Available at: [Link]
-
University of Reading. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
Li, H., et al. (2020). Catalytic Conversion of γ-Valerolactone to 1,4-Pentanediol on CuZn/Al2O3 Catalyst. Journal of Nanoscience and Nanotechnology, 20(6), 3556-3562. Available at: [Link]
-
Habel, A., & Boland, W. (2008). Efficient and flexible synthesis of chiral gamma- and delta-lactones. Organic & Biomolecular Chemistry, 6(9), 1601-4. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PubMed Central. Available at: [Link]
-
Tolkachev, N., et al. (2020). Heterogeneously Catalyzed γ-Valerolactone Hydrogenation into 1,4-Pentanediol in Milder Reaction Conditions. Catalysts, 10(10), 1195. Available at: [Link]
-
Concellón, C., et al. (2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. The Journal of Organic Chemistry, 74(15), 5468-71. Available at: [Link]
-
van der Vlugt, J. I., et al. (2018). Homogeneous Catalyzed Direct Conversion of Furfural to Gamma-Valerolactone. ChemCatChem, 10(20), 4544-4548. Available at: [Link]
-
Yu, F., & Wu, H. (2016). Synthesis of γ-Valerolactone from Carbohydrates and its Applications. PubMed. Available at: [Link]
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Application Notes and Protocols for Determining the Enantiomeric Excess of (S)-γ-Valerolactone
Abstract
This comprehensive guide provides detailed analytical methodologies for the precise determination of the enantiomeric excess (e.e.) of (S)-γ-Valerolactone ((S)-GVL), a prominent bio-based platform chemical and chiral building block. Addressed to researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines field-proven protocols for chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). Beyond procedural steps, this guide delves into the fundamental principles of chiral recognition, providing a rationale for method selection and parameter optimization. All protocols are presented with the necessary detail to ensure reproducibility and are framed within a robust method validation structure to guarantee data integrity.
Introduction: The Significance of (S)-GVL Enantiopurity
γ-Valerolactone (GVL) is a versatile and sustainable chemical derived from lignocellulosic biomass.[1] Its chiral center makes it a valuable precursor for the synthesis of complex, biologically active molecules and advanced materials. The two enantiomers, (S)-GVL and (R)-GVL, can exhibit distinct pharmacological, toxicological, and sensory properties. Therefore, the ability to accurately quantify the enantiomeric excess of the desired (S)-enantiomer is critical for quality control, process optimization in asymmetric synthesis, and regulatory compliance in the pharmaceutical and flavor industries.[2]
This guide provides a multi-platform approach to GVL enantioselective analysis, empowering researchers to select and implement the most suitable technique for their specific laboratory context and analytical requirements.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Lactones
Chiral GC is a powerful and highly selective technique for the analysis of volatile and semi-volatile compounds like GVL.[3] The separation is achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.
The Principle of Chiral Recognition on Cyclodextrin Phases
Cyclodextrins are chiral, toroidal-shaped oligosaccharides that can form temporary inclusion complexes with guest molecules.[4] The enantioseparation of GVL relies on the differential stability of the diastereomeric complexes formed between the GVL enantiomers and the chiral cyclodextrin selector. This differential interaction is governed by two primary mechanisms:
-
Inclusion Complexation: One GVL enantiomer fits more snugly or favorably into the hydrophobic cavity of the cyclodextrin than the other, based on its size, shape, and stereochemistry.[3]
-
Surface Interactions: Hydrogen bonding, dipole-dipole, and van der Waals interactions occur between the analyte and the functional groups (e.g., acetyl, pentyl, trifluoroacetyl) on the exterior rim of the cyclodextrin. The spatial arrangement of these groups creates a chiral microenvironment that further enhances enantioselective recognition.[3]
Derivatized β-cyclodextrins are particularly effective for lactone separations, offering a balance of cavity size and a high density of external interaction sites.[5][6]
Figure 1. General workflow for the determination of GVL enantiomeric excess by Chiral GC.
Detailed Protocol for Chiral GC Analysis of GVL
This protocol is optimized for the baseline separation of GVL enantiomers. A representative chromatogram showing the separation of a racemic GVL mixture on a similar column is displayed in Figure 2.[7]
Instrumentation & Consumables
| Parameter | Specification |
|---|---|
| Gas Chromatograph | Agilent 7890 or equivalent, with Flame Ionization Detector (FID) |
| Chiral Column | Restek Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)[6] |
| Alternative Column | Restek Rt-bDEXsm[7] |
| Carrier Gas | Hydrogen or Helium, high purity |
| Injector | Split/Splitless |
| Vials | 2 mL amber glass vials with PTFE/silicone septa |
| Solvent | Dichloromethane (HPLC grade) |
Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Oven Program | 60°C (hold 1 min), then ramp at 1°C/min to 200°C[5] | A slow temperature ramp is crucial for resolving small, volatile molecules like GVL, maximizing the differential interaction time with the CSP. |
| Injector Temp. | 220°C | Ensures rapid and complete volatilization of GVL without thermal degradation. |
| Detector Temp. | 230°C (FID) | Prevents condensation of the analyte and ensures a stable signal. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow Mode) | Optimal flow rate for column efficiency and resolution. |
| Split Ratio | 100:1 | Prevents column overloading and ensures sharp, symmetrical peaks for accurate integration. |
| Injection Volume | 1 µL |
| Sample Conc. | ~1 mg/mL in Dichloromethane | |
Note: Retention times may vary slightly between instruments and columns. It is essential to confirm the elution order by injecting a standard of known (S)-GVL configuration.
Figure 2. Representative chromatogram showing the separation of (R)- and (S)-GVL on a Restek chiral GC column.[7]Chiral High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Sample Matrices
Chiral HPLC is a highly versatile and widely used technique for enantiomeric excess determination.[8] For GVL, polysaccharide-based CSPs, particularly cellulose derivatives, have proven to be highly effective.
The Principle of Chiral Recognition on Polysaccharide Phases
Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (the selector in CHIRALCEL® OD-H), achieve chiral separation through a complex combination of interactions.[9] The polysaccharide polymer adopts a stable, helical secondary structure, forming chiral grooves and cavities. Enantiorecognition occurs when the analyte enters these grooves and interacts with the carbamate functional groups. The key interactions include:
-
Hydrogen Bonding: Between the analyte (e.g., the carbonyl group of GVL) and the N-H protons of the carbamate.
-
π-π Stacking: Between aromatic rings on the analyte (if present) and the phenyl groups of the selector.
-
Dipole-Dipole Interactions: Between polar functional groups on the analyte and the carbamate moieties.
-
Steric Fit (Inclusion): The overall shape of the analyte must fit sterically into the chiral groove. One enantiomer will experience a more energetically favorable set of interactions, leading to a longer retention time.[9]
Figure 3. General workflow for the determination of GVL enantiomeric excess by Chiral HPLC.
Detailed Protocol for Chiral HPLC Analysis of GVL
This protocol provides a starting point for the method development of GVL enantioseparation on a widely used polysaccharide-based column.
Instrumentation & Consumables
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1200 series or equivalent, with UV/Vis or DAD detector |
| Chiral Column | Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (HPLC Grade) |
| Detector | UV detector set at 215 nm |
| Solvent Filters | 0.45 µm PTFE for solvent and sample filtration |
Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) | This normal phase condition provides a good balance of polarity for interaction with the CSP while ensuring reasonable retention times. The ratio can be optimized (e.g., 95:5 or 80:20) to fine-tune resolution and run time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 25°C | Temperature control is critical for reproducible retention times and resolution. |
| Detection λ | 215 nm | GVL has a weak chromophore; detection at a low UV wavelength is necessary for adequate sensitivity. |
| Injection Volume | 10 µL |
| Sample Conc. | ~1 mg/mL in mobile phase | |
CAUTION: The CHIRALCEL® OD-H column is sensitive to certain solvents. Avoid acetone, chloroform, THF, and DMSO. Always flush the system thoroughly before connecting the column.
Chiral Supercritical Fluid Chromatography (SFC): A Green and High-Throughput Alternative
SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It combines the advantages of both GC and HPLC, offering high efficiency, fast separations, and reduced organic solvent consumption.
Key Advantages for GVL Analysis:
-
Speed: The low viscosity of the mobile phase allows for higher flow rates and rapid column equilibration, significantly reducing analysis time.
-
Green Chemistry: Replacing the bulk of the organic mobile phase with CO2 makes SFC a more environmentally friendly technique.
-
Efficiency: SFC often provides higher efficiency and resolution compared to HPLC for chiral separations.
The same polysaccharide-based columns used in HPLC (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H) are highly effective in SFC. A typical mobile phase would consist of supercritical CO2 with a small percentage of an alcohol modifier, such as methanol or ethanol.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires validation to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters for an enantiomeric excess method are summarized below.
Validation Parameters for Chiral Purity Assays
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any impurities. | Baseline resolution (Rs > 1.5) between the enantiomer peaks. No interference from blank/placebo at the retention times of the enantiomers. |
| Linearity | To demonstrate a proportional relationship between the concentration of the minor enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.999 for a series of dilutions of the minor enantiomer. |
| Accuracy | To determine the closeness of the measured value to the true value. | Percent recovery between 98.0% and 102.0% for spiked samples of the minor enantiomer at various levels. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C). | Resolution (Rs) should remain > 1.5 and %RSD of results should be within acceptable limits. |
Calculation of Enantiomeric Excess (% e.e.)
Once the chromatogram is obtained and the peaks corresponding to the (R) and (S) enantiomers are integrated, the enantiomeric excess is calculated using the following formula:
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where:
-
Area_major is the peak area of the enantiomer present in the larger amount ((S)-GVL in this case).
-
Area_minor is the peak area of the enantiomer present in the smaller amount ((R)-GVL).
Conclusion
The determination of the enantiomeric excess of (S)-GVL can be reliably achieved using several chromatographic techniques. Chiral GC on a cyclodextrin-based column offers excellent resolution and is ideal for analyzing the neat compound or samples in volatile organic solvents. Chiral HPLC on a polysaccharide-based column provides great versatility and is suitable for a wider range of sample matrices. Chiral SFC stands out as a modern, high-throughput, and green alternative. The choice of method will depend on the available instrumentation, sample throughput requirements, and the specific sample matrix. By following the detailed protocols and implementing a thorough validation strategy as outlined in this guide, researchers can generate accurate and defensible data on the enantiopurity of (S)-GVL, supporting advancements in sustainable chemistry and pharmaceutical development.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Rekharsky, M. V., & Inoue, Y. (2002). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. In Chiral Recognition by Cyclodextrins (pp. 355-359). Springer. Retrieved from [Link]
-
Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXcst. Retrieved from [Link]
-
López-García, M. Á., López, Ó., Maya, I., & Fernández-Bolaños, J. G. (2017). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 22(12), 2154. Retrieved from [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(6), 578-589. Retrieved from [Link]
-
Gomide, A. B., & Laria, D. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling, 24(8), 215. Retrieved from [Link]
-
Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1445. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Le, G. T., De Pauw, E., & Gabelica, V. (2007). Chiral recognition in gas-phase cyclodextrin: Amino acid complexes—Is the three point interaction still valid in the gas phase?. Journal of the American Society for Mass Spectrometry, 18(7), 1345-1355. Retrieved from [Link]
-
Shah, R. D. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 28(10), 84-96. Retrieved from [Link]
-
Peluso, P., & D'Acquarica, I. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality, 23 Suppl 1, E105-9. Retrieved from [Link]
-
Várnagy, E., Tóth, G., Hosztafi, S., Dobó, M., Fejős, I., & Béni, S. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences, 24(11), 9209. Retrieved from [Link]
-
Bornscheuer, U. T., et al. (2015). Figure 2: Separation of the GVL racemate with the chiral column Restek Rt-bDEXsm. ResearchGate. Retrieved from [Link]
-
Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]
-
Smith, P. A. (2005). Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices. University of North Texas. Retrieved from [Link]
-
Poole, C. F. (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 21(8), 746-757. Retrieved from [Link]
-
Ilisz, I., et al. (2020). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 25(11), 2532. Retrieved from [Link]
-
Rane, V. P., & Shinde, D. B. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 52-58. Retrieved from [Link]
-
Reddy, B. C., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(12), 859-865. Retrieved from [Link]
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Lomba, L., et al. (2021). γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. Polymers, 13(11), 1794. Retrieved from [Link]
-
Islam, M. R., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 75-82. Retrieved from [Link]
-
Van Hecke, W., et al. (2019). Use of γ-valerolactone and glycerol derivatives as bio-based renewable solvents for membrane preparation. Green Chemistry, 21(5), 1146-1157. Retrieved from [Link]
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Mellouk, A., et al. (2025). Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. Dalton Transactions. Retrieved from [Link]
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Sixta, H., et al. (2023). Gamma-valerolactone biorefinery: Catalyzed birch fractionation and valorization of pulping streams with solvent recovery. Industrial Crops and Products, 197, 116598. Retrieved from [Link]
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Chiral Separation of Gamma-Valerolactone (GVL): Detailed Application Notes and Protocols for HPLC and GC Methods
Introduction: The Significance of Chiral Gamma-Valerolactone
Gamma-valerolactone (GVL), a versatile and promising green solvent derived from biomass, possesses a single chiral center, existing as (R)- and (S)-enantiomers.[1] The stereochemistry of GVL is crucial as its enantiomers can exhibit different biological activities and chemical properties. This makes the development of robust and reliable analytical methods for their separation and quantification paramount, particularly in the fields of asymmetric synthesis, pharmaceutical development, and biotechnology.
This comprehensive guide provides detailed application notes and step-by-step protocols for the chiral separation of gamma-valerolactone using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve efficient and reproducible enantioselective analysis of GVL.
Part 1: High-Performance Liquid Chromatography (HPLC) for Chiral GVL Separation
The direct separation of enantiomers by HPLC is most effectively achieved through the use of chiral stationary phases (CSPs).[2] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different interaction energies, leading to different retention times. For lactones like GVL, polysaccharide-based and Pirkle-type CSPs have demonstrated excellent enantioselectivity.[3][4][5]
The Causality Behind Experimental Choices in HPLC
The selection of the appropriate CSP and mobile phase is the most critical factor in developing a successful chiral HPLC method.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability in separating a wide range of chiral compounds.[3] The chiral recognition mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. Pirkle-type CSPs, on the other hand, operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance.[2][4] The choice between these CSPs is often empirical and depends on the specific analyte. For GVL, columns like the Daicel Chiralcel OD-H (amylose-based) have been shown to be effective.[6]
-
Mobile Phase Composition: In normal-phase chromatography, a non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol, is used. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. The concentration of the alcohol is a key parameter to optimize; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration speeds up the elution.
-
Detection: A UV detector is commonly used for the analysis of GVL. Although GVL has a weak chromophore, it can be detected at low wavelengths, typically around 210 nm.[6] For higher sensitivity and confirmation of enantiomeric purity, a chiroptical detector, such as a polarimeter or a circular dichroism (CD) detector, can be employed.[7]
Experimental Protocol: HPLC Chiral Separation of GVL
This protocol provides a starting point for the method development for the chiral separation of GVL.
1. Sample Preparation:
- Dissolve a known amount of racemic GVL in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Chiral Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[6]
- Mobile Phase: n-Hexane / 2-Propanol (IPA) (95:5, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.[6]
- Detection: UV at 210 nm.[6]
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the two peaks corresponding to the (R)- and (S)-enantiomers of GVL.
- Calculate the retention time (t_R), resolution (R_s), and enantiomeric excess (% ee) using the appropriate software.
Data Presentation: HPLC
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 210 nm |
| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |
| Expected Retention Time (Enantiomer 2) | ~ 9.8 min |
| Expected Resolution (Rs) | > 1.5 |
Visualization: HPLC Experimental Workflow
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Application Notes & Protocols for the Purification and Isolation of (S)-γ-Valerolactone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Enantiomerically Pure (S)-γ-Valerolactone
Gamma-valerolactone (GVL), a five-carbon lactone, is a prominent biomass-derived platform chemical with a wide array of applications, including its use as a green solvent, a food additive, and a precursor for biofuels and polymers.[1][2] GVL possesses a single stereocenter at the C4 position, and therefore exists as two enantiomers: (S)-γ-valerolactone and (R)-γ-valerolactone. While often utilized as a racemic mixture, the enantiopure forms, particularly (S)-GVL, are highly valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[3] The distinct stereochemistry of each enantiomer can lead to significantly different pharmacological and physiological effects.[4] Consequently, robust and efficient methods for the isolation of enantiomerically pure (S)-GVL are of paramount importance in both academic research and industrial drug development.
This technical guide provides an in-depth overview and detailed protocols for the two primary techniques employed for the enantioselective purification of (S)-γ-valerolactone: Chiral Chromatography and Classical Resolution via Fractional Crystallization. The causality behind experimental choices is elucidated to provide a deeper understanding of the purification strategies.
Part 1: Chiral Chromatography for the Direct Separation of GVL Enantiomers
Chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers.[5] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6] This method can be applied at both analytical and preparative scales.[7][8]
Scientific Principles of Chiral Recognition
The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For these interactions to result in separation, there must be a sufficient difference in the stability of the diastereomeric complexes. These interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[6]
For γ-valerolactone, cyclodextrin-based CSPs have proven to be particularly effective.[9][10] Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface. The chiral GVL molecule can enter the hydrophobic cavity, and interactions between the substituent on the lactone ring and the chiral glucose units of the cyclodextrin lead to the separation of the (R) and (S) enantiomers.
Chiral Gas Chromatography (GC) for Analytical and Preparative Scale Purification
Chiral GC is a high-resolution technique suitable for the analysis and purification of volatile compounds like GVL. Cyclodextrin derivatives are commonly used as chiral selectors in GC capillary columns.[11][12]
The Restek Rt-bDEXsm, a 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin phase, has been shown to effectively resolve the enantiomers of γ-valerolactone.[13][14] This method is ideal for determining the enantiomeric excess (ee) of a sample and can be adapted for preparative scale purification using a larger diameter column and a collection system.
Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral GC Column: Restek Rt-bDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.[14][15]
-
Injector: Split/splitless inlet
-
Carrier Gas: Helium or Hydrogen, high purity
-
Sample: Racemic GVL standard and the sample to be analyzed, diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Chromatographic Conditions:
| Parameter | Value |
| Column | Restek Rt-bDEXsm (30 m x 0.32 mm ID, 0.25 µm) |
| Oven Program | 60°C (hold 2 min) to 200°C at 5°C/min |
| Injector Temp. | 220°C |
| Detector Temp. | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the GVL sample in ethyl acetate.
-
Instrument Setup: Install the chiral GC column and set the chromatographic parameters as listed in the table above.
-
Standard Injection: Inject the racemic GVL standard to determine the retention times of the (R) and (S) enantiomers.
-
Sample Injection: Inject the sample solution.
-
Data Analysis: Integrate the peak areas for the (S) and (R)-GVL enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Expected Results: Baseline separation of the (S)- and (R)-GVL enantiomers. The elution order should be confirmed with an authentic standard of (S)-GVL.
Diagram: Chiral GC Workflow for (S)-GVL Purification
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- 15. Restek™ Rt™-BDEXsm Chiral Capillary Columns | Fisher Scientific [fishersci.ca]
Application Notes & Protocols: (S)-gamma-Valerolactone (GVL) as a Premier Green Solvent in Organic Synthesis
Introduction: The Shift Towards Sustainable Chemistry with GVL
The principles of green chemistry are increasingly guiding innovation in the pharmaceutical and chemical industries, with a primary focus on reducing waste and minimizing the use of hazardous substances. Solvents, which can constitute up to 90% of the waste in chemical manufacturing, are a critical area for improvement[1]. For decades, dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) have been staples in organic synthesis. However, their significant health and environmental risks, including reprotoxicity, have led to stringent regulatory restrictions and a pressing need for safer alternatives[1][2].
Enter gamma-valerolactone (GVL), a biomass-derived solvent that is emerging as a powerful, sustainable, and high-performance replacement.[2][3] Produced from the hydrogenation of levulinic acid, which is readily obtained from cellulosic biomass, GVL is a non-toxic, biodegradable, and renewable resource.[1][4][5][6] Its unique combination of physical and chemical properties not only allows it to replace conventional solvents in a wide array of reactions but, in some cases, to enhance reaction performance. This guide provides an in-depth look at GVL's properties, applications, and detailed protocols for its use in key organic transformations.
The GVL Lifecycle: From Biomass to Benchtop
The sustainability of GVL is rooted in its circular lifecycle. It originates from non-food lignocellulosic biomass, which is converted into levulinic acid and then hydrogenated to form GVL. This process represents a significant step towards a bio-based economy, transforming waste into a high-value platform chemical.[7][8][9]
Caption: Sustainable lifecycle of GVL from biomass to chemical synthesis and recycling.
Physicochemical Properties: Why GVL Excels
GVL's utility as a solvent is underpinned by its favorable physical properties, which make it a robust choice for a wide range of reaction conditions. It is a stable liquid with a low melting point and a high boiling point, minimizing ignition hazards and allowing for a broad operational temperature range.[10][11]
Table 1: Comparative Physicochemical Properties
| Property | gamma-Valerolactone (GVL) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Source | Renewable Biomass | Petrochemical | Petrochemical |
| Boiling Point | 207-208 °C[12] | 153 °C | 202 °C |
| Melting Point | -31 °C[10][12] | -61 °C | -24 °C |
| Flash Point | 96 °C[10][12] | 58 °C | 91 °C |
| Density (g/mL) | 1.05[12] | 0.95 | 1.03 |
| Toxicity Profile | Low toxicity, biodegradable[13] | Reprotoxic, SVHC | Reprotoxic, SVHC |
*SVHC: Substance of Very High Concern
A key feature of GVL is its high polarity, reflected in its large dielectric constant and high refractive index. These properties are crucial for its effectiveness in reactions involving polar intermediates or transition states. For instance, in semiconductor photocatalysis, GVL has been shown to lower the energy barrier for the rate-determining C-H bond activation step, leading to faster and more efficient reactions compared to traditional solvents like acetonitrile.[14][15]
Core Applications in Modern Organic Synthesis
GVL has demonstrated exceptional performance across several critical classes of organic reactions, establishing itself as a versatile and reliable green solvent.
Table 2: Overview of GVL Applications in Key Organic Reactions
| Reaction Type | Substrates | Catalyst/Reagent | Yield | Key Advantage in GVL | Source |
| Amide Coupling | C5-Lenalidomide + Carboxylic Acid | HATU / DIPEA | 82% | Higher yield than in DMF (57%); Green profile. | [2] |
| Heck Coupling | Iodobenzene + Styrene | Pd(OAc)₂ / PPh₃ | >95% | High efficiency; Sustainable medium. | [2] |
| Photocatalytic C-H Activation | Toluene derivatives | Semiconductor Photocatalyst | Enhanced | Lowers energy barrier for C-H activation. | [14][15] |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-Amino Acids | Piperidine / Coupling Agents | Comparable to DMF | Direct replacement for DMF; reduces hazardous waste. | [1] |
| PET Methanolysis | Waste PET plastic | Zinc Acetate | 97.8% (DMT) | Enables milder conditions (150°C) for chemical recycling. | [16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for using GVL in common yet critical organic transformations. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Amide Bond Formation via HATU Coupling
Context: Amide coupling is a cornerstone of pharmaceutical and medicinal chemistry. This protocol details the synthesis of an amide using HATU, a common coupling agent, showcasing GVL as a superior alternative to DMF. A key advantage is the enhanced stability of some coupling reagents in GVL compared to DMF, which can be crucial for consistency in multi-step syntheses.[2]
Caption: General workflow for amide bond formation in GVL.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
This compound (GVL), anhydrous
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Solvent Addition: Add GVL to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (1.2 eq) portion-wise over 5-10 minutes.
-
Causality Note: Adding the coupling agent at a reduced temperature and in portions helps to control the initial exotherm of the activation step and minimizes potential side reactions, such as racemization of chiral centers.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Expertise Note: GVL is water-soluble, so a significant portion will be removed during the aqueous washes. The use of an extraction solvent like ethyl acetate is crucial for isolating the desired product.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the volatile extraction solvent. The resulting crude product, which may contain residual GVL, can be purified by flash column chromatography.
Self-Validation: The identity and purity of the final amide product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Context: GVL is a viable green replacement for DMF in all steps of Fmoc-based SPPS.[1] However, a critical consideration is the stability of GVL in the presence of the basic conditions required for Fmoc removal. GVL can undergo base-mediated ring-opening when exposed to piperidine for extended periods.[1][12] This protocol highlights the best practices to mitigate this issue and ensure successful synthesis.
Key Consideration: The primary self-validating principle for using GVL in SPPS is the fresh preparation of the deprotection solution. A 20% piperidine in GVL solution should be prepared fresh daily, or ideally, just before use, to minimize the accumulation of the 4-hydroxypentanamide byproduct from GVL ring-opening.[1]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) Piperidine in GVL (Prepare Freshly )
-
GVL (for washing)
-
Appropriate coupling reagents (e.g., HATU, HBTU) and base (e.g., DIPEA) dissolved in GVL for the subsequent coupling step.
Procedure for a Single Deprotection Cycle:
-
Resin Preparation: Place the peptide-resin in a suitable SPPS reaction vessel (manual or automated).
-
Initial GVL Wash: Wash the resin with GVL (3x) to swell the resin and remove any residual reagents from the previous step.
-
Fmoc Deprotection (Step 1): Add the freshly prepared 20% piperidine in GVL solution to the resin. Agitate for 3-5 minutes. Drain the solution.
-
Causality Note: A two-step deprotection is often employed. The first, shorter treatment removes the bulk of the dibenzofulvene-piperidine adduct, which can sometimes interfere with monitoring. The second, longer treatment ensures complete removal of the Fmoc group.
-
-
Fmoc Deprotection (Step 2): Add a second portion of the fresh 20% piperidine in GVL solution. Agitate for 15-20 minutes. Drain the solution.
-
Thorough GVL Wash: Wash the resin extensively with GVL (5-7x) to completely remove piperidine and the byproducts. The absence of piperidine is crucial for the efficiency of the subsequent coupling step.
-
Confirmation (Optional but Recommended): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine, indicating complete Fmoc removal.
-
Proceed to Coupling: The resin is now ready for the next amino acid coupling step, which is also performed using GVL as the solvent.
Troubleshooting Note: For peptides containing the sterically unhindered amino acid Glycine, acylation of the free N-terminus by the 4-hydroxypentanoic acid (the ring-opened form of GVL) can be a competing side reaction. This can be effectively circumvented by incorporating Glycine as part of a dipeptide (e.g., Fmoc-Xaa-Gly-OH), where Xaa is the subsequent amino acid in the sequence.[17]
Conclusion and Future Outlook
This compound is not merely a "less-hazardous" solvent; it is a high-performance, bio-based platform chemical that enables a more sustainable approach to organic synthesis.[6] Its excellent physicochemical properties, combined with its renewable origins and favorable safety profile, position it as a leading candidate to replace hazardous dipolar aprotic solvents across research and industrial applications.[13] From complex pharmaceutical intermediates to advanced materials, the adoption of GVL facilitates the development of cleaner, safer, and more efficient chemical processes, aligning the goals of scientific innovation with environmental stewardship.
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scale-up synthesis of enantiomerically pure gamma-valerolactone
An Application Guide for the Scalable Synthesis of Enantiomerically Pure γ-Valerolactone
Abstract
Enantiomerically pure γ-valerolactone (GVL) is a critical chiral building block in the pharmaceutical industry and a prominent green solvent derived from renewable biomass.[1][2][3] Its synthesis at an industrial scale, while maintaining high optical purity, presents significant challenges including cost, safety, and sustainability.[4][5] This document provides a comprehensive guide for researchers, chemists, and process development professionals on the scalable synthesis of enantiopure GVL. We critically evaluate the most effective synthetic strategies—asymmetric transfer hydrogenation, direct asymmetric hydrogenation, and biocatalysis—offering detailed protocols, field-proven insights into experimental choices, and discussions on the inherent scale-up challenges.
Introduction: The Significance of Chiral GVL
Gamma-valerolactone (GVL) is a five-carbon lactone recognized for its favorable properties, including high boiling point, low toxicity, and biodegradability.[6][7] These characteristics make it an excellent sustainable solvent and a versatile precursor for biofuels and value-added chemicals.[3][6][8] The molecule possesses a single stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-GVL and (S)-GVL.
In the context of drug development, chirality is paramount. The physiological activity of a molecule is often dictated by its three-dimensional structure, and typically only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[5] Consequently, the ability to produce single-enantiomer compounds like GVL is not merely an academic exercise but a regulatory and safety necessity. This guide focuses on robust and scalable methods to access these enantiomerically pure forms.
Strategic Overview of Synthetic Routes
The primary precursor for GVL is levulinic acid (LA), a platform chemical readily accessible from the acid-catalyzed hydrolysis of lignocellulosic biomass.[1][9][10] The conversion of the prochiral ketone in LA to a chiral alcohol, which then undergoes intramolecular cyclization, is the core transformation. Three principal strategies have emerged as viable for scale-up.
Asymmetric Hydrogenation (AH)
Direct asymmetric hydrogenation involves the use of high-pressure hydrogen gas with a chiral catalyst, typically based on noble metals like Ruthenium or Iridium complexed with chiral ligands (e.g., BINAP, SEGPHOS).[11][12]
-
Expertise & Causality: This method is often favored for its high turnover numbers and excellent enantioselectivities (up to 99% ee).[11] The choice of ligand is critical; its steric and electronic properties create a chiral pocket around the metal center, forcing the hydrogen to add to one face of the ketone preferentially. The main drawback for scale-up is the requirement for high-pressure hydrogen reactors, which entails significant capital investment and stringent safety protocols.[10]
Asymmetric Transfer Hydrogenation (ATH)
ATH offers a compelling alternative by using a hydrogen donor molecule, such as formic acid or isopropanol, in place of gaseous H₂.[10][13] This circumvents the hazards of high-pressure hydrogen, making the process more amenable to standard industrial reactors.[13] Chiral Ruthenium catalysts, particularly Noyori-type catalysts like Ru-TsDPEN, are highly effective.[11][13]
-
Expertise & Causality: The reaction is driven by the transfer of a hydride from the donor (e.g., isopropanol, which becomes acetone) to the substrate, mediated by the chiral catalyst. The operational simplicity and milder conditions are major advantages.[13] However, the stoichiometry requires a large excess of the hydrogen donor, which can complicate downstream purification. The choice of donor and base (often an amine) is crucial for optimizing reaction rate and selectivity.
Biocatalysis and Chemo-enzymatic Routes
This "green" approach leverages the high selectivity of enzymes or whole microorganisms, such as Baker's yeast (Saccharomyces cerevisiae), to perform the asymmetric reduction.[14][15] A chemo-enzymatic sequence may first involve the chemical esterification of levulinic acid to its ethyl ester, followed by enzymatic reduction.[16]
-
Expertise & Causality: Enzymes operate under mild conditions (room temperature, aqueous media), minimizing energy consumption and hazardous waste.[14] The enantioselectivity can be excellent (>99% ee).[16] Scale-up challenges include low substrate concentrations due to enzyme inhibition, the need for large reactor volumes, and complex product extraction from the aqueous fermentation broth.[17] The large amount of biomass generated can also complicate workup.[17]
Comparative Analysis of Scalable Routes
The selection of a synthetic route for industrial production depends on a trade-off between catalyst cost, operational safety, yield, enantioselectivity, and process complexity.
| Parameter | Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis |
| Catalyst | Homogeneous Ru, Ir, or Ni complexes with chiral ligands.[11][12] | Homogeneous Ru-TsDPEN or similar Noyori-type catalysts.[13] | Whole cells (Baker's yeast) or isolated enzymes (e.g., CPCR2).[14][16] |
| Hydrogen Source | High-pressure H₂ gas. | Formic acid, isopropanol.[10] | Sucrose, glucose.[18] |
| Typical Yield | >95% | >95%[13] | 60-90%[16][17] |
| Typical ee% | 80-99%[11][12] | 90-97%[13] | >95%[16] |
| Conditions | High pressure (10-70 atm H₂), moderate temperature.[12] | Atmospheric pressure, room to moderate temperature.[13] | Atmospheric pressure, room temperature, aqueous media.[14] |
| Scale-Up Pros | High efficiency and throughput. | Operational simplicity, avoids high-pressure H₂.[13] | "Green" process, high selectivity, mild conditions.[14] |
| Scale-Up Cons | High-pressure equipment, safety risks, catalyst cost.[5][19] | Large excess of H-donor, purification challenges. | Dilute reaction media, complex workup, large reactor volumes.[17] |
Detailed Application Protocols
The following protocols are designed to be self-validating, providing a robust starting point for process development.
Protocol 1: Scale-Up Synthesis of (S)-GVL via Asymmetric Transfer Hydrogenation
This protocol is based on the highly efficient reduction of levulinic acid using a Noyori-type Ruthenium catalyst with a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen source. This method is advantageous for its mild conditions and avoidance of gaseous hydrogen.
-
Materials & Reagents:
-
Levulinic Acid (LA), >98% purity
-
(1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)
-
[RuCl₂(p-cymene)]₂ dimer
-
Formic Acid (FA), >95%
-
Triethylamine (TEA), >99%
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hydrochloric Acid (HCl), 2M solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
-
Chiral Gas Chromatography (GC) system with a suitable column (e.g., Beta-DEX)
-
-
Step-by-Step Methodology:
-
Catalyst Preparation (in situ): In a separate flask under inert atmosphere, stir the [RuCl₂(p-cymene)]₂ dimer (1 mol equivalent) and (S,S)-TsDPEN (2.2 mol equivalents) in anhydrous methanol for 30-60 minutes at room temperature to form the active catalyst complex.
-
Reactor Setup: Charge the main jacketed reactor with levulinic acid (e.g., 100 g, 0.86 mol).
-
Catalyst Loading: Transfer the prepared catalyst solution to the main reactor. A typical catalyst loading is 0.1 mol% relative to the levulinic acid.
-
Hydrogen Donor Preparation: Separately, prepare the 5:2 formic acid:triethylamine azeotropic mixture by carefully adding TEA to FA with cooling.
-
Reaction Initiation: Add the FA/TEA mixture (5 equivalents of FA relative to LA) to the reactor via an addition funnel over 30 minutes. The reaction is exothermic. Maintain the internal temperature between 30-40°C using the reactor jacket.
-
Reaction Progress: Stir the mixture at the set temperature for 12-18 hours. Monitor the conversion of levulinic acid by taking small aliquots and analyzing via GC or TLC. Complete conversion is often observed.[11]
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess FA/TEA.
-
Workup - Extraction: Dilute the residue with water and cool in an ice bath. Carefully acidify the mixture to pH 2-3 with 2M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield the crude GVL.
-
Purification: Purify the crude product by vacuum distillation to obtain enantiomerically enriched (S)-GVL as a colorless liquid.
-
Analysis: Determine the chemical purity and yield. Analyze the enantiomeric excess (ee%) using a chiral GC. An ee of >95% is commonly achievable.
-
Protocol 2: Gram-Scale Biocatalytic Synthesis of (S)-Ethyl-3-hydroxybutanoate and Conversion to Chiral Lactone
This protocol uses Baker's yeast for the asymmetric reduction of ethyl acetoacetate, a structural analogue of levulinate esters, demonstrating a classic green chemistry approach. The resulting chiral hydroxy-ester can be cyclized to the corresponding lactone. This serves as a model for chemo-enzymatic GVL synthesis.[15][18][20]
-
Materials & Reagents:
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose (table sugar)
-
Ethyl Acetoacetate
-
Tap Water
-
Diatomaceous earth (Celite™)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Large Erlenmeyer flask (e.g., 4 L)
-
Magnetic stir plate and large stir bar or mechanical stirrer
-
Buchner funnel and filter paper
-
Large separatory funnel
-
-
Step-by-Step Methodology:
-
Yeast Activation: In the large flask, dissolve sucrose (e.g., 150 g) in warm (35-40°C) tap water (1.5 L). Add the dry baker's yeast (e.g., 50 g) and stir the mixture for 30-60 minutes to activate the yeast, evidenced by foaming.[18][20]
-
Substrate Addition: Add ethyl acetoacetate (e.g., 10 g) to the fermenting mixture.
-
Fermentation: Loosely cover the flask (e.g., with foil) to allow CO₂ to escape and stir the mixture vigorously at room temperature for 48-72 hours. A second portion of sucrose can be added after 24 hours to maintain yeast activity.[20]
-
Workup - Filtration: After the reaction period, add a filter aid like Celite™ (e.g., 50 g) to the mixture and stir for 15 minutes. Filter the mixture through a Buchner funnel to remove the yeast cells. Wash the filter cake with water.
-
Workup - Extraction: Transfer the filtrate to a large separatory funnel. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product. Extract the aqueous solution multiple times (3-4x) with ethyl acetate.[18]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification & Analysis: The crude product is (S)-(+)-ethyl 3-hydroxybutanoate. It can be purified by vacuum distillation. The product can then be cyclized to the corresponding β-lactone or serve as a model for the GVL precursor, (S)-ethyl-4-hydroxypentanoate. Analyze for yield and determine ee% by chiral GC.
-
Conclusion and Future Outlook
The scalable synthesis of enantiomerically pure GVL is a mature field with several robust options available to process chemists.
-
Asymmetric Transfer Hydrogenation stands out as a practical and scalable method, balancing high performance with enhanced operational safety by avoiding high-pressure hydrogen gas.[13]
-
Direct Asymmetric Hydrogenation remains a powerful tool for achieving high throughput, provided the necessary high-pressure infrastructure is available.[12]
-
Biocatalysis represents the greenest route, offering superb enantioselectivity under ambient conditions, though it faces challenges in reactor productivity and downstream processing.[4][17]
Future innovations will likely focus on developing heterogeneous chiral catalysts to simplify catalyst recovery and recycling, a key factor in improving the economics of scale.[5][6] Furthermore, integrating these syntheses into continuous flow systems could enhance safety, consistency, and overall process efficiency, paving the way for more sustainable and cost-effective production of this vital chiral molecule.[4][21]
References
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- Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst | ACS Omega. American Chemical Society.
- Part 5.
- Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. Chiralpedia.
- Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential - MDPI. MDPI.
- Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. Drug Discovery and Development.
- Postlab : Chiral Compounds and Green Chemistry: Reduction of a ketone by sodium borohydride and baker's yeast - chemconnections. chemconnections.
- Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media - Frontiers. Frontiers.
- Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate - ResearchGate.
- Catalytic activities for γ‐valerolactone (GVL) synthesis in various alcohols - ResearchGate.
- Efficient aqueous hydrogenation of levulinic acid to γ-valerolactone over a highly active and stable ruthenium catalyst - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry.
- Catalytic transfer hydrogenation of levulinic acid to γ-valerolactone over a bifunctional tin catalyst - RSC Publishing. Royal Society of Chemistry.
- The Challenges and Solutions of Chiral Drug Prepar
- YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )
- Catalytic Hydrogenation of Levulinic Acid Using Ruthenium Dioxide Supported on Zeolites. Chemical Engineering Transactions.
- Catalytic transfer hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Sn/Al-SBA-15 catalysts - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums - ACG Publications.
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using - White Rose Research Online. White Rose Research Online.
- Advances in Sustainable γ-Valerolactone (GVL)
- Chiral Compounds and Green Chemistry in Undergraduate Organic Laboratories: Reduction of a Ketone by Sodium Borohydride and Baker's Yeast. greenchemistry.uoregon.edu.
- Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate - Utrecht University Student Theses Repository Home. Utrecht University.
- A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid - PubMed.
- Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. AIMS Press.
- An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply - BioResources. BioResources.
- The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl c
- Stable Continuous Production of γ-Valerolactone from Biomass-Derived Levulinic Acid over Zr–Al-Beta Zeolite C
- Recent advances on bifunctional catalysts for one-pot conversion of furfural to γ-valerolactone - Frontiers. Frontiers.
- γ-Valerolactone - Wikipedia. Wikipedia.
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review - ResearchGate.
- Green catalytic process for γ-valerolactone production from levulinic acid and formic acid - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.
- Conversion of Biomass-Derived Levulinic Acid into γ-Valerolactone Using Methanesulfonic Acid: An Optimization Study Using Response Surface Methodology - MDPI. MDPI.
- Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. Royal Society of Chemistry.
- Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent - RSC Publishing. Royal Society of Chemistry.
- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F | Journal of the American Chemical Society. American Chemical Society.
- gamma Valerolactone Bio Based Dipolar Aprotic Solvent - Sigma-Aldrich. Sigma-Aldrich.
- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters - PMC - NIH.
- The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - RSC Publishing. Royal Society of Chemistry.
- Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 C
- Experimental Scale-Up and Technoeconomic Assessment of Low-Grade Glycerol Purification from Waste-Based Biorefinery - PubMed.
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High-Yield, Enantioselective Production of (S)-γ-Valerolactone via Asymmetric Catalytic Transfer Hydrogenation
An Application Note for Researchers
Abstract
(S)-γ-Valerolactone ((S)-GVL) is a pivotal biomass-derived platform chemical with burgeoning applications as a green solvent, a sustainable fuel additive, and a precursor to renewable polymers.[1][2][3] This application note provides a comprehensive guide to the synthesis of enantiomerically pure (S)-GVL from levulinic acid (LA) using Asymmetric Catalytic Transfer Hydrogenation (ATH). This methodology circumvents the need for high-pressure molecular hydrogen, offering a safer, more sustainable, and highly selective synthetic route.[1][4] We detail the mechanistic principles, explore catalyst and hydrogen donor selection, and provide a validated, step-by-step laboratory protocol using a well-defined chiral Ruthenium catalyst. This guide is intended for researchers in green chemistry, catalysis, and drug development seeking to implement efficient and sustainable protocols for producing high-value chiral molecules.
Introduction: The Significance of (S)-GVL
Gamma-valerolactone (GVL) is recognized as one of the most promising value-added chemicals derivable from lignocellulosic biomass.[2][5] Its precursor, levulinic acid (LA), is readily produced from the acid-catalyzed dehydration of C6 sugars.[1][6] The conversion of LA to GVL is a critical upgrading step, yielding a product with favorable properties:
-
Green Solvent: GVL is a biodegradable, non-toxic solvent with a high boiling point and low vapor pressure, making it an excellent replacement for conventional polar aprotic solvents.[2][3]
-
Fuel Additive: It can be blended with gasoline to improve combustion and reduce emissions.[2]
-
Chemical Intermediate: GVL is a versatile building block for synthesizing other valuable chemicals and polymers.[1][2]
While many applications utilize racemic GVL, the synthesis of the single (S)-enantiomer is of high interest for the production of chiral fine chemicals and pharmaceuticals. Asymmetric Catalytic Transfer Hydrogenation (ATH) has emerged as a superior method for this transformation, offering high enantioselectivity under mild conditions.[7][8]
Principles of Asymmetric Transfer Hydrogenation (ATH)
Catalytic Transfer Hydrogenation (CTH) is a reduction process where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst, without using gaseous H₂.[9][10] This technique offers significant operational safety and sustainability advantages over traditional hydrogenation methods that require high-pressure reactors.[1][4]
For the asymmetric synthesis of (S)-GVL, the process relies on three key components:
-
The Substrate: Levulinic Acid (LA).
-
The Hydrogen Donor: Typically a secondary alcohol like isopropanol or an azeotropic mixture of formic acid and triethylamine (FA/TEA). Formic acid is an especially attractive donor as it is a co-product of LA synthesis from biomass, enabling a more atom-economical process.[1][2][11]
-
The Chiral Catalyst: A transition metal complex, most commonly Ruthenium, coordinated with a chiral ligand. The ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the prochiral ketone in LA, thus yielding one enantiomer in excess.
The generally accepted mechanism for Ru-catalyzed ATH of LA involves the formation of a metal-hydride species, which then reduces the ketone group of LA to 4-hydroxypentanoic acid (4-HPA). This intermediate subsequently undergoes spontaneous intramolecular cyclization (lactonization) to form GVL.
Caption: General mechanism for the asymmetric transfer hydrogenation of Levulinic Acid.
Catalyst Selection and Performance
The choice of catalyst is paramount for achieving high yield and enantioselectivity. While heterogeneous catalysts like supported Ru or Zr-based systems offer ease of separation and recyclability, homogeneous catalysts currently provide superior enantiocontrol for this specific transformation.[7][8][12][13]
Homogeneous Ruthenium Catalysts: The most successful systems for the ATH of LA to (S)-GVL are based on Noyori-type catalysts.[7] These are typically composed of a Ru(II) precursor and a chiral diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). These catalysts demonstrate excellent activity and can achieve high enantiomeric excess (ee).[7][8]
Data Summary: The following table summarizes the performance of various catalytic systems reported in the literature for the production of GVL via CTH. Note the superior enantioselectivity achieved with the homogeneous chiral Ru catalyst.
| Catalyst System | Substrate | H-Donor | Temp (°C) | Time (h) | Conversion (%) | GVL Yield (%) | GVL ee (%) | Reference |
| [RuCl(p-cymene)(S,S)-TsDPEN] | LA | FA/TEA | 30 | 24 | >99 | 98 | 97 (S) | [ACS Omega, 2019][8] |
| CuNiAl | LA | Formic Acid | 190 | 2 | 100 | 97.3 | Racemic | [Chemical Engineering Journal, 2025][14][15] |
| ZrO₂/SBA-15 | Ethyl Levulinate | 2-Propanol | 170 | 6 | ~90 | ~85 | Racemic | [Catal. Sci. Technol., 2022][16] |
| UiO-66(Zr) | Ethyl Levulinate | Isopropanol | 200 | 2 | >95 | 92.7 | Racemic | [Green Chemistry, 2017][12] |
| 10Cu-5Ni/Al₂O₃ | Ethyl Levulinate | 2-Butanol | 150 | 12 | >99 | 97 | Racemic | [ACS Sustainable Chem. Eng., 2017][17] |
Detailed Experimental Protocol: ATH of LA using [RuCl(p-cymene)(S,S)-TsDPEN]
This protocol is adapted from established literature procedures for the enantioselective synthesis of (S)-GVL.[7][8]
4.1 Materials and Reagents
-
Catalyst: [RuCl(p-cymene)(S,S)-TsDPEN] (or prepared in situ from [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN)
-
Substrate: Levulinic Acid (LA, >98% purity)
-
Hydrogen Donor: Formic Acid (FA, >98%) and Triethylamine (TEA, >99%, distilled)
-
Solvent: Methanol (MeOH, anhydrous)
-
Workup: Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
-
Internal Standard: Dodecane (for GC analysis)
4.2 Equipment
-
Schlenk flasks or pressure-rated vials with magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line (for catalyst handling)
-
Thermostatically controlled heating plate or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction
-
Gas Chromatograph (GC) with a chiral column (e.g., Cyclodex-B) for yield and ee analysis
4.3 Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and analysis of (S)-GVL.
4.4 Step-by-Step Procedure
-
Preparation of H-Donor: In a fume hood, prepare a 5:2 molar azeotropic mixture of formic acid and triethylamine. Causality: The triethylamine acts as a base to form a formate salt, which is the active hydrogen donor and prevents the highly acidic formic acid from degrading the catalyst or substrate.
-
Reaction Setup: In a 10 mL vial, add levulinic acid (e.g., 0.5 mmol, 58 mg) and a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (glovebox), add the chiral catalyst, [RuCl(p-cymene)(S,S)-TsDPEN] (1 mol%, 0.005 mmol, 3.2 mg).
-
Solvent and Donor Addition: Add anhydrous methanol (1.0 mL) to dissolve the reactants. Then, add the FA/TEA (5:2) mixture (e.g., 5 equivalents of FA relative to LA).
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath at 30°C. Stir vigorously for 24 hours.
-
Reaction Workup:
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Yield Determination: The crude product can be analyzed by GC with an internal standard (e.g., dodecane) to determine the conversion of LA and the yield of GVL.
-
Enantiomeric Excess (ee): The enantiomeric purity of the GVL product is determined using a chiral GC or HPLC column, comparing the peak areas of the (S) and (R) enantiomers.
-
Structural Confirmation: The identity and purity of the isolated product should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Conclusion and Outlook
The asymmetric transfer hydrogenation of levulinic acid provides a highly effective, safe, and sustainable route to enantiomerically enriched (S)-GVL. The use of well-defined homogeneous Ruthenium catalysts, such as [RuCl(p-cymene)(S,S)-TsDPEN], allows for excellent yields (>98%) and enantioselectivities (up to 97% ee) under remarkably mild, room-temperature conditions.[7][8] This protocol serves as a robust and self-validating system for researchers. Future advancements will likely focus on the development of highly active and enantioselective heterogeneous catalysts to combine the benefits of high stereocontrol with simplified catalyst recycling, further enhancing the industrial viability of (S)-GVL production.
References
-
Shende, V. S., Raut, A. B., Raghav, P., Kelkar, A. A., & Bhanage, B. M. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega, 4(21), 19038–19045. [Link]
-
Zhang, Y., et al. (2025). The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. Chemical Engineering Journal. [Link]
-
Khalid, M., Granollers Mesa, M., Scapens, D., & Osatiashtiani, A. (2024). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Sustainable Chemistry & Engineering. [Link]
-
Zhang, Y., et al. (2025). The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. Chemical Engineering Journal. [Link]
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Wang, C., et al. (2020). Heterogeneous Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone with Formic Acid as Internal Hydrogen Source. ChemSusChem, 13(11), 2916-2930. [Link]
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Huisman, M. M., et al. (2021). Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone. ACS Catalysis. [Link]
-
Illustration of the proposed mechanism of catalytic transfer hydrogenation of LA to GVL over Ru@FC catalyst. ResearchGate. [Link]
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Osatiashtiani, A., et al. (2022). Liquid phase catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over ZrO2/SBA-15. Catalysis Science & Technology. [Link]
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Shende, V. S., Raut, A. B., Raghav, P., Kelkar, A. A., & Bhanage, B. M. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega. [Link]
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Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent. RSC Publishing. [Link]
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Gürbüz, E. I., et al. (2017). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry. [Link]
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Al-Naddaf, Q., et al. (2021). An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply. BioResources. [Link]
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Balla, P., et al. (2019). Highly active MgO catalysts for hydrogenation of levulinic acid to γ-valerolactone using formic acid as the hydrogen source. Frontiers in Chemistry. [Link]
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Liu, H., et al. (2021). Catalytic transfer hydrogenation of levulinic acid to gamma-valerolactone over a zirconium-based FDCA hybrid: insights into the effect of heteropoly acids. Sustainable Energy & Fuels. [Link]
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Huisman, M. M., et al. (2021). Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d 8 -γ-Valerolactone. ResearchGate. [Link]
-
Xu, Y., et al. (2020). Catalytic Transfer Hydrogenation of Biomass-derived Levulinates to γ- valerolactone Using Alcohols as H-donors. Bentham Science. [Link]
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Wright, W. R. H., & Palkovits, R. (2012). Development of heterogeneous catalysts for the conversion of levulinic acid to γ-valerolactone. ChemSusChem. [Link]
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Li, G., et al. (2018). Catalytic transfer hydrogenation of levulinic acid to γ-valerolactone over a bifunctional tin catalyst. RSC Publishing. [Link]
-
Zhang, Y., et al. (2024). Catalytic Conversion of Ethyl Levulinate to γ-Valerolactone Under Mild Conditions over Zr-Beta Acidic Zeolite Prepared by Hydrothermal Method. MDPI. [Link]
-
Transfer Hydrogenation of Levulinic Acid to γ‐Valerolactone and Pyrrolidones Using a Homogeneous Nickel Catalyst. ResearchGate. [Link]
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Homogeneous Catalyzed Reactions of Levulinic Acid: To γ-Valerolactone and Beyond. SciSpace. [Link]
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Wang, H., et al. (2022). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over supported MoS2 catalysts. Catalysis Science & Technology. [Link]
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Yan, K., et al. (2017). Enhanced Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ‑Valerolactone over a Robust Cu−Ni Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
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Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers. [Link]
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Recent advances in the production of γ‐valerolactone from biomass‐derived feedstocks via heterogeneous catalytic transfer hydrogenation. Semantic Scholar. [Link]
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Osatiashtiani, A., et al. (2017). Recent advances in the production of γ-valerolactone from biomass-derived feedstocks via heterogeneous catalytic transfer hydrogenation. ResearchGate. [Link]
-
Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. White Rose Research Online. [Link]
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Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ResearchGate. [Link]
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Production of a bio-based liquid fuel additive, γ-valerolactone, over Ni-exchanged 12-tungstophosphoric acid anchored to zeolite HY using a biomass-derived H2 source. PMC. [Link]
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Khalid, M., et al. (2024). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. PubMed. [Link]
-
Ruthenium catalysts for hydrogenation of biomass-based levulinic acid for efficient γ-valerolactone synthesis. PMC. [Link]
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Efficient aqueous hydrogenation of levulinic acid to γ-valerolactone over a highly active and stable ruthenium catalyst. Catalysis Science & Technology. [Link]
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Homogeneous Catalyzed Reactions of Levulinic Acid: To γ-Valerolactone and Beyond. Semantic Scholar. [Link]
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Application Note: Enzymatic Resolution for the Production of (S)-γ-Valerolactone
Abstract
This application note provides a comprehensive guide to the production of enantiomerically enriched (S)-γ-valerolactone ((S)-GVL) through enzymatic kinetic resolution. (S)-GVL is a valuable chiral building block and a promising green solvent derived from renewable resources. The protocol herein details a robust method utilizing the highly selective lipase B from Candida antarctica (CALB) to resolve a racemic precursor, ethyl 4-hydroxypentanoate. We present a step-by-step experimental protocol, analytical methods for determining enantiomeric excess, and a discussion of the critical parameters that govern the success of the resolution. This guide is intended for researchers in biocatalysis, organic synthesis, and green chemistry.
Introduction: The Significance of Chiral γ-Valerolactone
Gamma-valerolactone (GVL) is a versatile, bio-derived platform chemical with significant potential as a sustainable solvent and a precursor to fuels and valuable chemicals.[1][2][3] GVL is a chiral molecule, existing as (S) and (R) enantiomers.[4] Access to enantiomerically pure forms is critical, as chirality dictates biological activity and material properties. Specifically, (S)-GVL is a key intermediate in the synthesis of various biologically active compounds and serves as a chiral auxiliary. Traditional chemical methods for obtaining single enantiomers often require harsh conditions or expensive chiral catalysts.
Biocatalysis offers a mild, efficient, and environmentally benign alternative.[5] Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer untouched.[5][6] This process allows for the separation of the two enantiomers based on their different chemical forms. This note focuses on the lipase-catalyzed acylation of racemic ethyl 4-hydroxypentanoate, a direct precursor to GVL, to isolate the (S)-enantiomer.
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
The core of this method is the kinetic resolution of racemic ethyl (±)-4-hydroxypentanoate via enantioselective transesterification, catalyzed by immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435.[7][8]
The enzyme selectively recognizes and acylates the (R)-enantiomer of the hydroxyester using an acyl donor, such as vinyl acetate. The (S)-enantiomer is a poor substrate for the enzyme and remains largely unreacted. This enzymatic selectivity creates a difference in reactivity (k_R > k_S), allowing for the separation of the two enantiomers.
The reaction is typically stopped at or near 50% conversion. At this point, the reaction mixture contains the acylated (R)-ester and the unreacted (S)-hydroxyester, both in high enantiomeric excess (ee). These two compounds can then be separated using standard chromatographic techniques. The isolated (S)-ethyl-4-hydroxypentanoate is subsequently cyclized (lactonized) under mild acidic conditions to yield the final product, (S)-γ-valerolactone.
The workflow is visually summarized in the diagram below.
Figure 1: Overall workflow for the production of (S)-GVL.
Experimental Protocols
Materials and Equipment
-
Enzyme: Immobilized Candida antarctica Lipase B (Novozym 435).
-
Substrate: Racemic ethyl 4-hydroxypentanoate.
-
Acyl Donor: Vinyl acetate.
-
Solvents: Anhydrous methyl tert-butyl ether (MTBE) or hexane (HPLC grade).
-
Reagents for Workup: Silica gel for column chromatography, ethyl acetate, hexane.
-
Equipment: Reaction vials, magnetic stirrer with heating, rotary evaporator, equipment for column chromatography.
-
Analytical Equipment: Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a chiral capillary column.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl 4-Hydroxypentanoate
This protocol is designed for a laboratory scale of approximately 1 mmol of substrate.
-
Reaction Setup: In a clean, dry 10 mL vial equipped with a magnetic stir bar, add racemic ethyl 4-hydroxypentanoate (146 mg, 1.0 mmol).
-
Enzyme Addition: Add Novozym 435 (15-30 mg, typically 10-20% w/w of the substrate).[3][7] The optimal enzyme loading should be determined empirically.
-
Solvent and Acyl Donor: Add 2 mL of anhydrous MTBE.[9] Then, add vinyl acetate (130 µL, 1.4 mmol, 1.4 equivalents). Using a slight excess of the acyl donor ensures the reaction can proceed to the desired conversion.
-
Reaction: Seal the vial and stir the mixture at a constant temperature, typically between 30-40°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Dilute the aliquot with ethyl acetate and analyze by chiral GC to determine the conversion and the enantiomeric excess of both the remaining substrate and the product. The ideal stopping point is as close to 50% conversion as possible to maximize the enantiomeric excess of both components.[6]
-
Reaction Quench and Enzyme Recovery: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent (MTBE), dried under vacuum, and stored for reuse in subsequent batches.[1]
-
Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate. The resulting crude oil contains a mixture of (S)-ethyl 4-hydroxypentanoate and (R)-ethyl 4-acetoxypentanoate.
-
Purification: Separate the two components by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent. The acetylated (R)-ester is less polar and will elute first.
Protocol 2: Lactonization of (S)-Ethyl 4-Hydroxypentanoate
-
Setup: Dissolve the purified (S)-ethyl 4-hydroxypentanoate in a suitable solvent like toluene.
-
Catalyst: Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsA).
-
Reaction: Heat the mixture gently (e.g., 50-60°C) and monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within a few hours.
-
Workup: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-γ-valerolactone. Further purification can be achieved by distillation if necessary.
Analytical Methods: Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of the resolution. Chiral gas chromatography (GC) is a highly effective method for this analysis.[1][10]
Figure 2: Workflow for chiral GC analysis.
Chiral Gas Chromatography (GC) Protocol
-
Instrument: Gas Chromatograph with FID.
-
Column: Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]
-
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 60°C (hold for 1 min), then ramp at 2°C/min to 180°C. This program should be optimized to achieve baseline separation of all four peaks: (R)- and (S)-ethyl 4-hydroxypentanoate, and (R)- and (S)-ethyl 4-acetoxypentanoate.
-
Data Analysis:
-
Conversion (%): [Area(R-acetate) / (Area(R-acetate) + Area(R-hydroxyester) + Area(S-hydroxyester))] * 100
-
Enantiomeric Excess of Substrate (ee_s): [(Area(S-hydroxyester) - Area(R-hydroxyester)) / (Area(S-hydroxyester) + Area(R-hydroxyester))] * 100
-
Enantiomeric Excess of Product (ee_p): [(Area(R-acetate) - Area(S-acetate)) / (Area(R-acetate) + Area(S-acetate))] * 100 (Assuming the (S)-acetate peak is negligible).
-
Expected Results
The following table presents typical data obtained from a successful kinetic resolution experiment monitored over time.
| Time (h) | Conversion (%) | ee of Substrate (%) [(S)-hydroxyester] | ee of Product (%) [(R)-acetate] | Enantiomeric Ratio (E) |
| 2 | 15.2 | 18.0 | >99 | >200 |
| 4 | 30.5 | 44.0 | >99 | >200 |
| 8 | 45.1 | 82.3 | 98.5 | >200 |
| 24 | 51.2 | >99 | 96.8 | >200 |
Note: Data are illustrative. The Enantiomeric Ratio (E) is calculated from conversion and ee values and is a measure of the enzyme's selectivity. An E value >200 is considered excellent for preparative purposes.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | - Insufficient enzyme activity or loading.- Low reaction temperature.- Presence of enzyme inhibitors. | - Increase enzyme loading (e.g., to 30% w/w).- Gradually increase temperature (e.g., to 45°C), but monitor ee% as it may decrease.[11]- Ensure substrates and solvent are of high purity. |
| Low Enantioselectivity (Low ee%) | - Reaction temperature is too high.- Unsuitable solvent.- Reaction has proceeded far beyond 50% conversion. | - Decrease the reaction temperature (e.g., to 25°C or room temperature).[11]- Screen other hydrophobic solvents like hexane or toluene.[11]- Carefully monitor the reaction and stop it as close to 50% conversion as possible. |
| Poor Peak Separation in GC | - Suboptimal oven temperature program.- Column degradation. | - Optimize the temperature ramp rate (slower ramp) or use an isothermal segment to improve resolution.- Condition the column according to the manufacturer's instructions or replace if necessary. |
| Enzyme Deactivation upon Reuse | - Incomplete removal of substrate/product.- Harsh washing/drying conditions. | - Wash the recovered enzyme thoroughly with fresh solvent before drying.- Avoid high temperatures when drying the enzyme; vacuum drying at room temperature is preferred. |
Conclusion
This application note demonstrates that the enzymatic kinetic resolution of ethyl 4-hydroxypentanoate using immobilized Candida antarctica lipase B is a highly effective and practical method for producing enantiomerically enriched (S)-γ-valerolactone. The protocol is robust, utilizes a commercially available and reusable biocatalyst, and operates under mild conditions, aligning with the principles of green chemistry. Careful monitoring of the reaction progress and optimization of parameters such as temperature and solvent are key to achieving high enantioselectivity. The detailed analytical method provided ensures accurate assessment of the resolution's success, making this a valuable procedure for academic and industrial laboratories.
References
-
Csajági, C., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Gomide, A. B., et al. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling. [Link]
-
Miyazawa, T., et al. (2013). Chemoselective acylation of (hydroxyalkyl)phenols catalyzed by Candida antarctica lipase B. Biotechnology Letters. [Link]
-
Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology. [Link]
-
Homa, J., et al. (2015). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC. [Link]
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Riva, S., et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]
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Gotor, V., et al. (2010). Chemoselective acylation of (hydroxyalkyl)phenols catalyzed by Candida antarctica lipase B. ResearchGate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Forró, E., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
Jacobsen, E. N. (n.d.). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]
-
Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
-
Rios, A., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
-
Quirin, C., & Kazmaier, U. (2009). Enzymatic Kinetic Resolution with Novozyme 435®. ResearchGate. [Link]
-
Reddit. (2019). How does GC separate enantiomers. r/chemistry. [Link]
-
Rodrigues, R. C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. RSC Publications. [Link]
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- 2. Chemoselective acylation of (hydroxyalkyl)phenols catalyzed by Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
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- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uma.es [uma.es]
Troubleshooting & Optimization
troubleshooting common issues in (S)-gamma-valerolactone synthesis
Welcome to the technical support center for the synthesis of (S)-γ-valerolactone ((S)-GVL). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this valuable chiral platform molecule. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: General Principles & Frequently Asked Questions
This section covers foundational knowledge essential for a successful (S)-GVL synthesis campaign.
Q1: What are the primary catalytic routes for synthesizing γ-valerolactone (GVL) from levulinic acid (LA)?
A1: The conversion of levulinic acid (LA) or its esters to GVL primarily occurs via two competing catalytic pathways. Understanding these pathways is critical for troubleshooting selectivity issues.
-
Pathway 1 (Hydroxy Acid Intermediate): This is the most common route. It involves the initial hydrogenation of the ketone group on LA to form 4-hydroxypentanoic acid (4-HPA), an unstable intermediate.[1] This is followed by a rapid, acid-catalyzed intramolecular esterification (dehydration) that closes the ring to form GVL.[1][2]
-
Pathway 2 (Angelica Lactone Intermediate): In this pathway, LA first undergoes dehydration to form α- and/or β-angelica lactones. These unsaturated lactones are then hydrogenated to yield GVL.[1] This route is often favored at higher temperatures.[3]
The choice of catalyst (metal sites for hydrogenation, acid sites for dehydration/cyclization) and reaction conditions determines which pathway predominates.[1]
Q2: How do I approach the asymmetric synthesis of (S)-GVL specifically?
A2: To synthesize the (S)-enantiomer, a chiral influence must be introduced. This is typically achieved through asymmetric hydrogenation of the prochiral ketone in levulinic acid or its esters. The main strategies include:
-
Homogeneous Catalysis with Chiral Ligands: This is the most common and effective method. It involves using a transition metal (typically Ruthenium) complexed with a chiral phosphine ligand, such as BINAP or SEGPHOS.[4][5][6] These catalysts create a chiral pocket that forces the hydrogenation to occur on one face of the ketone, leading to a high enantiomeric excess (e.e.).[7]
-
Biocatalysis: Enzymes, such as engineered 3-hydroxybutyrate dehydrogenase (3HBDH) or baker's yeast, can reduce LA or its esters to (S)-4-hydroxypentanoic acid with very high enantioselectivity.[4][6] The resulting hydroxy acid can then be cyclized to (S)-GVL, often with the addition of an acid.
Q3: What is the role of the solvent in the reaction?
A3: The solvent plays a multifaceted role. It must solubilize the substrate and catalyst, but it can also directly influence reaction kinetics and selectivity.
-
Polar Protic Solvents (e.g., water, alcohols): Water is an environmentally friendly solvent and can enhance the activity of some Ru-based catalysts.[8] Alcohols like isopropanol or 2-butanol can serve as both the solvent and the hydrogen donor in catalytic transfer hydrogenation (CTH) processes.[3]
-
Aprotic Solvents (e.g., dioxane, THF): These are often used to avoid potential side reactions with the solvent. For instance, using water can sometimes lead to an equilibrium between GVL and 4-HPA, and may promote metal leaching from the catalyst support.[9]
-
For Asymmetric Synthesis: The solvent can significantly impact enantioselectivity by influencing the conformation of the chiral catalyst-substrate complex.[10] A solvent screen is a critical step in optimizing enantiomeric excess.
Section 2: Troubleshooting Low Enantioselectivity
Achieving high enantiomeric excess (e.e.) is the primary challenge in synthesizing (S)-GVL. Low e.e. is a common and frustrating issue.
Q4: My reaction has produced racemic GVL or a low e.e. What are the most likely causes?
A4: Low enantioselectivity points to a problem with the chiral control of your reaction. The issue almost always lies with the catalyst system or the reaction conditions that affect it.[10][11]
Potential Causes & Solutions:
-
Catalyst Purity and Integrity:
-
Cause: The chiral ligand (e.g., (S)-BINAP) may be impure, contain the wrong enantiomer, or have degraded (e.g., oxidized phosphine). The metal precursor could also be contaminated.
-
Solution: Verify the purity and enantiomeric excess of your chiral ligand using techniques like chiral HPLC or NMR with a chiral solvating agent. Ensure the metal precursor is of high quality. Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox).[10][12]
-
-
Improper Catalyst Preparation/Activation:
-
Cause: If you are preparing the chiral catalyst in situ, incomplete complexation, incorrect metal-to-ligand ratio, or the presence of inhibitors can lead to the formation of achiral or less selective catalytic species. Some catalyst systems, like Ru-BINAP-HCl, require an acid co-catalyst for activation.[4][13]
-
Solution: Strictly follow established literature procedures for catalyst preparation. Ensure all glassware is scrupulously clean and dry. If an additive (like HCl) is required, ensure it is added in the correct stoichiometry.[13]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Asymmetric hydrogenations are often highly sensitive to temperature. Generally, lower temperatures increase enantioselectivity by magnifying the small energy difference between the two diastereomeric transition states.[10]
-
Hydrogen Pressure: The pressure can influence the kinetics and potentially the active catalytic species. This parameter often requires optimization.
-
Concentration: Very high or very low substrate concentrations can sometimes negatively impact e.e.[14]
-
-
Reagent and Substrate Purity:
-
Cause: Impurities in the levulinic acid feedstock or the solvent can act as catalyst poisons or inhibitors. Water content in anhydrous reactions is a common culprit.
-
Solution: Use purified levulinic acid. Ensure your solvent is anhydrous by using freshly distilled solvent or by adding molecular sieves.[10]
-
Q5: How can I reliably determine the enantiomeric excess of my GVL product?
A5: Accurate e.e. determination is crucial. Standard analytical techniques like NMR or GC/LC are not sufficient on their own as enantiomers have identical physical properties in an achiral environment.[15] You must use a chiral method:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. Use a column with a chiral stationary phase (e.g., cyclodextrin-based columns for GC) that interacts differently with the (R) and (S) enantiomers, allowing them to be separated and quantified.
-
NMR Spectroscopy with Chiral Shift Reagents: This is a convenient alternative. A chiral shift reagent (e.g., Eu(hfc)₃) or a chiral solvating agent is added to the NMR sample. This forms transient diastereomeric complexes with the GVL enantiomers, which causes their corresponding peaks in the NMR spectrum to be chemically non-equivalent and appear at different chemical shifts. The e.e. can be calculated by integrating the separated signals.
Section 3: Troubleshooting Yield, Selectivity, and Catalyst Stability
Even if enantioselectivity is high, overall yield and process robustness are critical. These issues are common to both racemic and asymmetric GVL synthesis.
Q6: My levulinic acid conversion is high, but the GVL yield is poor. What are the common side reactions?
A6: This classic problem points towards selectivity issues. If the starting material is consumed but the desired product isn't formed, it's going to unwanted byproducts. Key side reactions include:
-
Ring-Opening of GVL: GVL can undergo ring-opening under certain conditions (e.g., presence of water at high temperatures, or strong acids/bases) to form pentenoic acid isomers or other linear C5 compounds.[16][17]
-
Over-hydrogenation: The GVL product can be further hydrogenated to form 1,4-pentanediol or 2-methyltetrahydrofuran (2-MTHF).[13]
-
Polymerization/Humin Formation: Biomass-derived feedstocks can contain impurities like furfural or 5-hydroxymethylfurfural (HMF) which can polymerize under reaction conditions to form insoluble "humins" that foul the catalyst and reduce yield.[6]
-
Solvent-Related Byproducts: When using alcohols as hydrogen donors (CTH), side reactions like ether formation (e.g., diisopropyl ether from isopropanol) can occur.[3]
Q7: My catalyst activity is dropping significantly after one or two runs. What causes this deactivation?
A7: Catalyst deactivation is a major hurdle, especially in continuous or recycle-batch processes. The primary causes are:
| Cause of Deactivation | Description | Common Feedstock Impurities |
| Poisoning | Strong binding of species to active metal sites, blocking them from the substrate. This can be reversible or irreversible. | Sulfur-containing amino acids (cysteine, methionine), sulfuric acid , formic acid (can cause reversible inhibition).[6][12] |
| Fouling/Coking | Physical deposition of carbonaceous materials (coke, humins, polymers) on the catalyst surface, blocking pores and active sites. | Humins , HMF, furfural.[6][12] |
| Metal Leaching | Dissolution of the active metal from the support into the reaction medium, particularly in acidic aqueous solutions. | Formic acid, mineral acids.[18][19] |
| Sintering | Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area. | N/A (caused by thermal stress).[19] |
To mitigate deactivation:
-
Purify the levulinic acid feed to remove poisons and humin precursors.
-
Optimize reaction temperature to avoid sintering and reduce coking rates.
-
Choose a robust catalyst support (e.g., ZrO₂, TiO₂) that minimizes leaching.[6][12]
-
For fouling, a deactivated catalyst can often be regenerated by calcination (controlled heating in air) to burn off organic deposits.[20]
Section 4: Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Levulinic Acid to (S)-GVL
This protocol is a representative example based on established methods for asymmetric transfer hydrogenation (ATH).[21]
Objective: To synthesize (S)-GVL with high enantioselectivity using a Noyori-type chiral ruthenium catalyst.
Materials:
-
Levulinic acid (high purity)
-
[RuCl((R,R)-TsDPEN)(p-cymene)] catalyst
-
Formic acid (HCOOH)
-
N-methylpiperidine
-
Methanol (anhydrous)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactor Setup: In a glovebox, add the [RuCl((R,R)-TsDPEN)(p-cymene)] catalyst (e.g., 0.005 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add levulinic acid (0.5 mmol) to the flask.
-
Solvent & H-Donor: Add anhydrous methanol (2.0 mL). Prepare the hydrogen donor solution by mixing formic acid and N-methylpiperidine in a 1:1 molar ratio. Add this azeotropic mixture (e.g., 5 equivalents relative to LA) to the reaction flask.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in an oil bath pre-heated to 30 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure GVL.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess using chiral GC or HPLC.
References
-
Tukacs, J. M., Fridrich, B., Dibó, G., Székely, E., & Mika, L. T. (2015). Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. Green Chemistry, 17(11), 5189-5195. [Link]
- BenchChem. (2025).
-
Łastawiecka, E., & Szwaczko, K. (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 17(1), 82. [Link]
- Tukacs, J. M., & Mika, L. T. (2015). Direct asymmetric reduction of levulinic acid to γ-valerolactone: synthesis of a chiral platform molecule.
-
Tukacs, J. M., Fridrich, B., Dibó, G., Székely, E., & Mika, L. T. (2015). Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. RSC Publishing. [Link]
-
Gawas, D. S., Kalekar, S. M., & Bhanage, B. M. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega, 4(23), 20261-20268. [Link]
- Łastawiecka, E., & Szwaczko, K. (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
- BenchChem. (2025).
- Starodubtseva, E. V., et al. (2005). Enantioselective hydrogenation of levulinic acid esters in the presence of the Ru II -BINAP-HCl catalytic system.
-
López-Aguado, C., et al. (2020). Stable Continuous Production of γ-Valerolactone from Biomass-Derived Levulinic Acid over Zr–Al-Beta Zeolite Catalyst. MDPI. [Link]
- BenchChem. (2025).
-
Luo, W., et al. (2022). Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts. PMC - NIH. [Link]
- Dutta, S., Yu, I. K. M., & Tsang, D. C. W. (2019). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review.
- Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis)
-
Al-Shaal, M. G., et al. (2022). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Publications. [Link]
- Zhang, Z., et al. (2025).
- Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis)
-
Bond, J. Q., et al. (2010). γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water. Langmuir, 26(21), 16291-16298. [Link]
-
Bond, J. Q., et al. (2010). γ-Valerolactone Ring-Opening and Decarboxylation over SiO2/Al2O3 in the Presence of Water. ACS Publications. [Link]
- Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
-
Luo, W., et al. (2022). Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts. RSC Publishing. [Link]
- Luo, W., et al. (2021). Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu-Re/TiO2 bimetallic catalysts.
-
Ghampson, I. T., et al. (2022). Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts. MDPI. [Link]
- BenchChem. (n.d.).
- Al-Khawlani, M., et al. (2023). Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. Journal of Bioresources and Bioproducts.
- Wikipedia. (n.d.). Levulinic acid. Wikipedia.
- Zhou, Q.-L. (Ed.). (2011).
- Chemistry Stack Exchange. (2015). Enantioselective organic reaction not working. Chemistry Stack Exchange.
-
Signoretto, M., et al. (2021). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. MDPI. [Link]
- Bode, J. W. (2015). Asymmetric reactions_synthesis. ETH Zurich.
-
Zhang, B., et al. (2022). Reductive Upgrading of Biomass-Based Levulinic Acid to γ-Valerolactone Over Ru-Based Single-Atom Catalysts. PMC - NIH. [Link]
- Lucas, F. W. S., et al. (2021). Tuning the Selectivity of Electrochemical Levulinic Acid Reduction to 4-Hydroxyvaleric Acid: A Monomer for Biocompatible and Biodegradable Plastics. Green Chemistry.
- ResearchGate. (2025). Recent advances in the production of γ-valerolactone from biomass-derived feedstocks via heterogeneous catalytic transfer hydrogenation.
- Dutta, S., et al. (2019). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. White Rose Research Online.
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Technical Support Center: Optimizing Catalyst Performance for High Enantioselectivity in γ-Valerolactone (GVL) Synthesis
Welcome to the technical support center for optimizing catalyst performance in the enantioselective synthesis of γ-Valerolactone (GVL). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric catalysis for GVL production. Here, you will find practical, in-depth guidance to troubleshoot common issues and enhance the enantioselectivity of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the enantioselective synthesis of GVL.
Q1: What are the primary pathways for the catalytic synthesis of GVL from levulinic acid (LA)?
A1: The conversion of levulinic acid to GVL primarily follows two pathways. The first involves the hydrogenation of the ketone group in LA to form 4-hydroxypentanoic acid, which then undergoes intramolecular esterification to yield GVL. The second pathway involves the dehydration of LA to α-angelica lactone, followed by hydrogenation to produce GVL. The specific pathway is often dependent on the catalyst and reaction conditions employed.[1][2]
Q2: My reaction is producing GVL with low enantiomeric excess (ee). What are the most common causes?
A2: Low enantioselectivity can stem from several factors. Key areas to investigate include the purity and activation of your chiral catalyst, the reaction temperature, and the choice of solvent.[3] Impurities can poison the catalyst, while suboptimal temperature can affect the energy difference between the diastereomeric transition states. The solvent plays a crucial role in the conformation of the catalyst-substrate complex.[3]
Q3: How does the choice of hydrogen source impact the synthesis of GVL?
A3: Various hydrogen donors can be used, including molecular hydrogen (H₂), formic acid (FA), and secondary alcohols.[4][5] Formic acid is a particularly interesting option as it can be derived from biomass and serves as an in-situ source of hydrogen.[5][6] However, the choice of hydrogen source can influence catalyst activity and stability. For instance, using formic acid requires a catalyst that can efficiently decompose it into H₂ and CO₂ while avoiding catalyst deactivation.[7]
Q4: Can impurities in the levulinic acid feed affect my catalyst's performance?
A4: Yes, impurities commonly found in biomass-derived levulinic acid, such as formic acid, sulfuric acid, furfural, and humins, can significantly impact catalyst performance.[8] For example, sulfur-containing compounds like cysteine and methionine can lead to irreversible deactivation of ruthenium-based catalysts.[8]
Q5: What are the standard analytical methods for determining the enantiomeric excess of GVL?
A5: The most common and accurate methods for determining enantiomeric excess are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[9] Other techniques include polarimetry, NMR spectroscopy with chiral shift reagents, and vibrational optical activity (VOA) methods like Raman optical activity (ROA).[9][10][11]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues encountered during the enantioselective synthesis of GVL.
Issue: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following workflow will guide you through a systematic approach to identify and rectify the root cause.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Protocol 1: Catalyst Integrity Verification
Objective: To ensure the chiral catalyst is pure, correctly activated, and handled properly.
Methodology:
-
Purity Analysis:
-
Confirm the chemical identity and purity of the chiral ligand and metal precursor using techniques like NMR spectroscopy and elemental analysis.
-
If synthesizing the catalyst in-house, ensure complete removal of any unreacted starting materials or byproducts through appropriate purification methods (e.g., recrystallization, chromatography).
-
-
Catalyst Activation:
-
Review the literature for the specific activation procedure for your catalyst system. Some catalysts require pre-formation or in-situ activation.
-
For catalysts sensitive to air or moisture, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]
-
-
Handling and Storage:
-
Store chiral ligands and catalysts under an inert atmosphere and at the recommended temperature to prevent degradation.
-
Be aware that some ligands, like phosphines, can oxidize over time, which can negatively impact enantioselectivity.[12]
-
Protocol 2: Optimization of Reaction Conditions
Objective: To identify the optimal reaction parameters that favor the desired stereochemical outcome.
Methodology:
-
Temperature Screening:
-
Set up a series of parallel reactions at different, precisely controlled temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).[3]
-
Maintain constant concentrations of all reactants and the catalyst.
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the GVL produced.
-
Plotting enantiomeric excess versus temperature will reveal the optimal temperature for your system.
-
-
Solvent Screening:
-
The solvent can significantly influence the catalyst's conformation and the stability of the diastereomeric transition states.[3]
-
Conduct a solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, dioxane).
-
Ensure all solvents are of high purity and appropriately dried, as trace impurities like water can be detrimental.[12]
-
Issue: Catalyst Deactivation and Poor Recyclability
Catalyst deactivation is a critical issue, particularly for industrial applications. Understanding the deactivation mechanism is key to improving catalyst lifetime.
Caption: Common pathways of catalyst deactivation in GVL synthesis.
Troubleshooting Steps:
-
Identify the Cause:
-
Chemical Poisoning: Analyze the feedstock for impurities, especially sulfur- and nitrogen-containing compounds, which are known to poison noble metal catalysts.[8]
-
Metal Leaching: After the reaction, analyze the liquid phase for the presence of the catalytic metal using techniques like ICP-MS. Leaching is more common in acidic media.
-
Surface Fouling: Characterize the spent catalyst using techniques like TGA and TEM to identify the presence of carbonaceous deposits (coke) or other adsorbed species.[8]
-
Sintering: Use TEM or XRD to compare the particle size of the active metal on the fresh and spent catalyst. An increase in particle size indicates sintering, which is often induced by high reaction temperatures.
-
-
Implement Mitigation Strategies:
-
Feed Purification: If impurities are the issue, implement a purification step for the levulinic acid feedstock.
-
Support Modification: The choice of catalyst support can influence stability. For example, ZrO₂ has shown good morphological and structural stability for Ru-based catalysts.[8]
-
Reaction Condition Adjustment: Lowering the reaction temperature can reduce sintering and coking. Optimizing the solvent can also play a role in catalyst stability.
-
Bimetallic Catalysts: In some cases, the addition of a second metal can improve catalyst stability and resistance to poisoning. For instance, a RuRe/C catalyst showed enhanced stability in the presence of H₂SO₄ compared to a Ru/C catalyst.[5]
-
Section 3: Data and Protocols
Comparative Data on Catalyst Performance
The following table summarizes the performance of various catalytic systems for GVL synthesis, highlighting the impact of different metals, supports, and reaction conditions.
| Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | GVL Yield (%) | Reference |
| MO-Ru (Ru-Mg/Al) | Formic Acid | 150 | 1.5 | 99 | [4] |
| Ru/ZrO₂ | H₂ | 150 (in dioxane) | - | High Stability | [8] |
| Ru/TiO₂ | H₂ | 90 (in water) | - | Moderate Stability | [8] |
| 1% Pt/ZSM-35 | H₂ | 200 | - | 99 (from EL) | [13] |
| Ni/HZSM-5 | H₂ | - | - | 99 | [13] |
| (R,R)-tartaric acid-NaBr-modified Ni | H₂ | - | - | 60 ee | [14] |
Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid
This protocol provides a general procedure for the asymmetric hydrogenation of levulinic acid to chiral GVL using a homogeneous ruthenium-based catalyst as an example.
Materials:
-
Levulinic acid (LA)
-
Chiral Ruthenium catalyst (e.g., SEGPHOS ligand-modified ruthenium catalyst)[14]
-
Hydrogen source (e.g., H₂ gas or formic acid)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware and inert atmosphere equipment
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
-
Reaction Setup:
-
Under an inert atmosphere, add the chiral ruthenium catalyst to the reactor.
-
Add the anhydrous solvent, followed by the levulinic acid.
-
If using formic acid as the hydrogen source, add it to the reaction mixture.
-
-
Reaction Execution:
-
Seal the reactor and, if using H₂ gas, purge it several times with low-pressure hydrogen before pressurizing to the desired level.
-
Heat the reactor to the optimized reaction temperature and begin stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove any solid catalyst (if heterogeneous).
-
Remove the solvent under reduced pressure.
-
Purify the crude GVL product by distillation or column chromatography.
-
Determine the enantiomeric excess of the purified GVL using chiral GC or HPLC.
-
References
-
Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. (2025). Dalton Transactions. [Link]
-
Catalytic Hydrogenation of Renewable Levulinic Acid to γ-Valerolactone: Insights into the Influence of Feed Impurities on Catalyst Performance in Batch and Flow Reactors. ACS Publications. [Link]
-
Catalytic valorisation of biomass levulinic acid into gamma valerolactone using formic acid as a H2 donor: a critical review. (2022). RSC Advances. [Link]
-
Basic process for the conversion of levulinic acid to GVL. ResearchGate. [Link]
-
Enantio-differentiating hydrogenation of alkyl levulinates and... ResearchGate. [Link]
-
Reductive Upgrading of Biomass-Based Levulinic Acid to γ-Valerolactone Over Ru-Based Single-Atom Catalysts. (2021). Frontiers in Chemistry. [Link]
-
Facile Synthesis of Optically-Active γ-Valerolactone from Levulinic Acid and Its Esters Using a Heterogeneous Enantio-Selective Catalyst. ResearchGate. [Link]
-
Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. SpringerLink. [Link]
-
One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. (2022). MDPI. [Link]
-
Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts. (2021). MDPI. [Link]
-
Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. (2018). Utrecht University Student Theses Repository. [Link]
-
Determination of enantiomeric excess. University of Birmingham. [Link]
-
Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2023). ACS Sustainable Chemistry & Engineering. [Link]
-
Levulinic acid hydrogenation mechanism over Ru/C catalyst. ResearchGate. [Link]
-
γ-Valerolactone Production from Levulinic Acid Hydrogenation Using Ni Supported Nanoparticles: Influence of Tungsten Loading and pH of Synthesis. (2022). National Institutes of Health. [Link]
-
Research Progress on Heterogenous Catalytic Conversion of Furfural to γ-Valerolactone by One-pot Reaction. Journal of Molecular Catalysis. [Link]
-
Heterogeneous Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone with Formic Acid as Internal Hydrogen Source. (2020). ChemSusChem. [Link]
-
Catalytic activities for γ‐valerolactone (GVL) synthesis in various alcohols. ResearchGate. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2014). National Institutes of Health. [Link]
-
Troubleshooting When Using γ-Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022). MDPI. [Link]
-
Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. (2014). Accounts of Chemical Research. [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. ResearchGate. [Link]
-
Low-Cost Mechanism-Informed Features Enable Transferable Enantioselectivity Predictions from Sparse Data. ChemRxiv. [Link]
-
Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]
Sources
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strategies to minimize side product formation in gamma-valerolactone production
Welcome to the technical support center for gamma-valerolactone (GVL) production. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of GVL, a versatile and promising bio-based platform chemical.[1][2][3] Here, we address common challenges and provide in-depth, scientifically grounded troubleshooting strategies to help you minimize side product formation and optimize your GVL yield.
Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low GVL Yield and a Plethora of Unidentified Byproducts
Question: My reaction to produce GVL from levulinic acid (LA) is resulting in a low yield of the desired product, and my analytical readouts (GC-MS, NMR) show multiple unidentified peaks. What are the likely side reactions, and how can I suppress them?
Answer:
Low GVL yield is a common issue often stemming from a complex network of competing side reactions. The primary pathway for GVL synthesis from levulinic acid involves the hydrogenation of the ketone group to form a 4-hydroxypentanoic acid intermediate, which then undergoes intramolecular esterification (lactonization) to yield GVL.[4] However, several side reactions can occur, leading to a variety of byproducts.
Common Side Products and Their Formation Pathways:
-
Angelica Lactones (α- and β-isomers): These are formed through the dehydration of levulinic acid.[1] This is particularly prevalent at higher temperatures and in the presence of strong acid catalysts.
-
Levulinate Esters: If an alcohol is used as a solvent or a hydrogen donor (in catalytic transfer hydrogenation), it can esterify the carboxylic acid group of levulinic acid.[5] For example, using isopropanol can lead to the formation of isopropyl levulinate.[6]
-
Polymers and Humins: These high-molecular-weight byproducts are often formed from the polymerization of intermediates like angelica lactones or from sugar-derived impurities in the biomass feedstock.[1][7]
-
Over-hydrogenation Products: Further hydrogenation of GVL can lead to the formation of 1,4-pentanediol (1,4-PDO), 2-methyltetrahydrofuran (2-MTHF), and various pentanols.[8][9]
-
Solvent-Derived Byproducts: In catalytic transfer hydrogenation, the hydrogen-donating solvent can undergo side reactions. For instance, 2-propanol can form diisopropyl ether.[6]
Visualizing the Reaction Network:
The following diagram illustrates the desired reaction pathway to GVL and the major competing side reactions.
Caption: Reaction pathways in GVL synthesis from levulinic acid.
Troubleshooting Strategies:
-
Catalyst Selection is Crucial:
-
For High Selectivity: Bifunctional catalysts possessing both metal sites for hydrogenation and acid sites for lactonization are often preferred. However, the strength and type of acid sites are critical. Lewis acids are generally favored over Brønsted acids to minimize dehydration reactions leading to angelica lactones.[10]
-
Recommended Catalysts: Ruthenium-based catalysts (e.g., Ru/C, Ru/TiO₂) are highly active and selective.[5][11] Bimetallic catalysts like Cu-Ni and Ni-Ru have also shown excellent performance and stability.[12][13] For catalytic transfer hydrogenation, Zr-based catalysts are effective.[14]
-
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures can increase the rate of GVL formation but also promote side reactions like dehydration and polymerization. A systematic study to find the optimal temperature for your specific catalyst is recommended. For many systems, temperatures between 130°C and 200°C provide a good balance.[14][15]
-
Pressure: In reactions using gaseous hydrogen, higher pressure generally favors the hydrogenation of levulinic acid over dehydration, thus increasing GVL selectivity.[5]
-
Solvent Choice: Water is an excellent green solvent for this reaction.[16] If using an alcohol for catalytic transfer hydrogenation, secondary alcohols like 2-propanol are common hydrogen donors.[2] However, be mindful of potential ester formation.
-
-
Purity of Starting Material:
-
If your levulinic acid is derived from biomass, it may contain impurities like 5-hydroxymethylfurfural (HMF) or furfural, which can lead to humin formation and catalyst deactivation.[7] Purifying the crude LA before the reaction can significantly improve GVL yield and catalyst lifetime.
-
Issue 2: My Catalyst is Deactivating Rapidly
Question: I'm observing a significant drop in catalytic activity after just a few reaction cycles. What are the common causes of catalyst deactivation in GVL synthesis, and how can I mitigate them?
Answer:
Catalyst deactivation is a significant challenge, especially for the long-term, continuous production of GVL. Several factors can contribute to the loss of catalytic activity.
Common Causes of Catalyst Deactivation:
-
Coking/Fouling: The deposition of carbonaceous materials (coke or humins) on the catalyst surface is a primary cause of deactivation.[7] These deposits can block active sites and pores.
-
Metal Leaching: In acidic reaction media, active metal nanoparticles can leach from the support, leading to a permanent loss of activity.[4]
-
Sintering: At high reaction temperatures, metal nanoparticles can agglomerate into larger particles, reducing the number of active sites.
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.
Troubleshooting and Mitigation Strategies:
| Deactivation Mechanism | Mitigation Strategy |
| Coking/Fouling | - Purify the levulinic acid feedstock to remove humin precursors.[7] - Optimize reaction temperature to minimize polymerization reactions. - Employ a continuous flow reactor, which can sometimes reduce coke formation compared to batch reactors.[6] - Periodic catalyst regeneration through calcination in air can burn off carbon deposits. |
| Metal Leaching | - Select a stable catalyst support. For instance, zirconia (ZrO₂) has shown good stability in acidic conditions.[13] - The formation of bimetallic alloys (e.g., CuNi) can improve the stability of the active metal against leaching.[12] - Operate at the lowest effective temperature to reduce the corrosiveness of the reaction medium. |
| Sintering | - Choose a catalyst support with strong metal-support interactions to anchor the metal nanoparticles. - Avoid excessively high reaction or regeneration temperatures. |
| Poisoning | - Thoroughly purify the feedstock to remove potential catalyst poisons. |
Experimental Protocol for Catalyst Regeneration:
This is a general protocol for the regeneration of a coked catalyst by calcination. Note: Always consult the catalyst manufacturer's guidelines for specific regeneration conditions.
-
After the reaction, carefully recover the catalyst by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic species.
-
Dry the catalyst in an oven at 100-120°C for several hours.
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of air or a mixture of an inert gas and oxygen (e.g., 5% O₂ in N₂) to a temperature typically between 300°C and 500°C. The exact temperature will depend on the catalyst's thermal stability.
-
Hold at the target temperature for 2-4 hours to ensure complete combustion of the carbonaceous deposits.
-
Cool the catalyst to room temperature under an inert gas flow.
-
The regenerated catalyst may require a reduction step (e.g., under H₂ flow) before reuse, especially for metal-based catalysts.
Issue 3: Difficulty in Separating GVL from the Reaction Mixture
Question: My reaction is complete, but I am struggling to isolate pure GVL from the solvent and byproducts. What are effective purification strategies?
Answer:
Purification can indeed be challenging due to the physical properties of GVL and the potential for a complex product mixture.
Key Challenges in GVL Purification:
-
High Boiling Point of GVL: GVL has a relatively high boiling point (207-208°C), which can make distillation energy-intensive.
-
Azeotrope Formation: GVL does not form an azeotrope with water, which simplifies its separation from aqueous solutions.[17]
-
Similar Boiling Points of Byproducts: Some side products may have boiling points close to that of GVL, making separation by simple distillation difficult.
Recommended Purification Strategies:
-
Lignin Precipitation (for biomass-derived feedstocks): If your process starts from lignocellulosic biomass, a significant byproduct is lignin. This can be precipitated by adding water to the spent liquor.[18]
-
Solvent Evaporation/Distillation:
-
If a volatile solvent was used (e.g., methanol, ethanol), it can be removed under reduced pressure.
-
Vacuum distillation is a common method to purify GVL.[18] By reducing the pressure, the boiling point of GVL is lowered, reducing the energy requirement and minimizing thermal degradation.
-
-
Liquid-Liquid Extraction:
-
This can be an effective method to separate GVL from water and other polar impurities.
-
Solvents like methyl isobutyl ketone (MIBK) or ethyl acetate can be used to extract GVL from the aqueous phase. The solvent can then be evaporated to yield purified GVL.
-
Workflow for GVL Purification:
The following diagram outlines a typical workflow for the purification of GVL.
Caption: A general workflow for GVL purification.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems under optimized conditions to provide a comparative overview.
| Catalyst | Substrate | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | GVL Yield (%) | Reference |
| CuNiAl | Levulinic Acid | Formic Acid | 180 | - | 100 | 97.3 | [12] |
| Zr-Al-beta zeolite | Furfural | Isopropanol | 170 | - | ~95 | ~90 | [1] |
| Ni-Ru/γ-Al₂O₃ | Levulinic Acid | Formic Acid | - | - | 71 | 100 (selectivity) | [13] |
| Cu-Re/TiO₂ | Levulinic Acid | H₂ (40 bar) | 180 | 4 | 100 | 100 | [15] |
| Ru/C | Levulinic Acid | H₂ (1.2 MPa) | 130 | 2.7 | 92 | 99 (selectivity) | [5] |
| Sn/Al-SBA-15 | Levulinic Acid | Isopropanol | - | - | 99 | 100 (selectivity) | [3] |
References
- The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. (2025).
- Rational Optimization of Reaction Conditions for the One-Pot Transformation of Furfural to γ-Valerolactone over Zr–Al-Beta Zeolite: Toward the Efficient Utilization of Biomass. (2018). Industrial & Engineering Chemistry Research.
- Insights into the selective Hydrogenation of Levulinic Acid to γ-Valerolactone using Supported Mono- and Bimetallic Catalysts. (2016).
- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2023). ACS Sustainable Chemistry & Engineering.
- Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO₂ bimetallic c
- Hydrogenation of levulinic acid to gamma-valerolactone over anatase-supported Ru catalysts: Effect of catalyst synthesis protocols on activity. (2018).
- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2023). ACS Sustainable Chemistry & Engineering.
- Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO₂ Catalyst. (2023).
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. (n.d.). White Rose Research Online.
- Stable Continuous Production of γ-Valerolactone from Biomass-Derived Levulinic Acid over Zr–Al-Beta Zeolite Catalyst. (2020).
- Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C C
- Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone. (2020).
- An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H₂ supply. (2021). BioResources.
- Catalytic transfer hydrogenation of levulinic acid to γ-valerolactone over a bifunctional tin c
- Catalytic transfer hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Sn/Al-SBA-15 catalysts. (2018). New Journal of Chemistry.
- Chemical Recovery of γ-Valerolactone/Water Biorefinery. (2020). Industrial & Engineering Chemistry Research.
- Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO₂ Catalyst. (2023).
- Catalytic Hydrogenation of Renewable Levulinic Acid to γ-Valerolactone: Insights into the Influence of Feed Impurities on Catalyst Performance in Batch and Flow Reactors. (2020).
- Gamma-valerolactone biorefinery: Catalyzed birch fractionation and valorization of pulping streams with solvent recovery. (2023). Industrial Crops and Products.
Sources
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- 2. An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Catalytic transfer hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Sn/Al-SBA-15 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. research.rug.nl [research.rug.nl]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO 2 bimetallic catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05804E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: (S)-Gamma-Valerolactone Synthesis
Welcome to the technical support center for the synthesis of (S)-gamma-valerolactone ((S)-GVL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable chiral building block. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategies.
(S)-GVL is a crucial intermediate derived from renewable resources like levulinic acid (LA), which itself can be produced from lignocellulosic biomass.[1][2] Its applications as a green solvent, a precursor for biofuels, and a building block for polymers and fine chemicals make its efficient and enantioselective synthesis a topic of significant interest.[1][3] This guide addresses the common challenges encountered in achieving high yield and enantiomeric excess.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a rapid, question-and-answer guide to address the most pressing issues encountered during (S)-GVL synthesis.
Question 1: My GVL yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield in GVL synthesis is a multifaceted problem often stemming from catalyst inefficiency, suboptimal reaction conditions, or issues with the hydrogen source.
1. Catalyst Selection and Activity:
-
The Catalyst Itself: The choice of metal and support is paramount. Ruthenium-based catalysts (e.g., Ru/C, Ru/ZrO₂) are often the most active and selective for this transformation.[4][5][6] However, non-precious metal catalysts based on Copper (e.g., Cu-ZrO₂) or Nickel have also shown high activity and can be more cost-effective.[1][7]
-
Catalyst Support: The support material influences metal dispersion and the presence of acid/base sites, which are crucial for the reaction mechanism.[1][3] For instance, amphoteric supports like ZrO₂ can provide the necessary sites for both hydrogenation and dehydration steps.[7][8]
-
Catalyst Preparation: The method of catalyst preparation (e.g., co-precipitation, impregnation) and parameters like calcination temperature and aging time can significantly impact the catalyst's surface area and the concentration of active sites.[7]
2. Reaction Conditions:
-
Temperature and Pressure: The hydrogenation of levulinic acid is an exothermic process.[9] While higher temperatures can increase reaction rates, they can also promote side reactions or lead to catalyst sintering.[10][11] Typical conditions range from 100-250°C and hydrogen pressures from 1 to 80 bar, depending on the catalyst system.[4][5][10] It is crucial to optimize these parameters for your specific catalyst.
-
Hydrogen Source:
-
Gaseous H₂: This is the most common hydrogen source, but it requires specialized high-pressure equipment.[5][10]
-
Catalytic Transfer Hydrogenation (CTH): Using hydrogen donors like formic acid (FA) or isopropanol eliminates the need for high-pressure H₂ gas, enhancing safety.[12][13][14] Formic acid can be particularly effective, sometimes acting as both a hydrogen source and an acid catalyst for dehydration steps.[6][15]
-
3. Starting Material Purity:
-
Levulinic acid derived from biomass can contain impurities that may poison the catalyst. Ensure the purity of your LA or consider a purification step prior to hydrogenation.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step flowchart for diagnosing low GVL yield.
Question 2: I'm struggling to achieve high enantioselectivity for (S)-GVL. What factors are critical?
Answer: Achieving high enantioselectivity in the asymmetric hydrogenation of a γ-ketoacid like levulinic acid is challenging because the required reaction conditions can compromise chiral induction.[10]
-
Chiral Catalyst System: This is the most critical factor. The use of a metal (commonly Ruthenium) complexed with a chiral ligand (e.g., BINAP derivatives) is standard. The choice of ligand is significant and must be optimized.[10]
-
Temperature and Pressure: High temperatures and pressures, often needed for complete conversion, can reduce enantioselectivity. A delicate balance must be found. Optimal conditions reported for high enantiomeric excess (ee) often involve lower temperatures (e.g., 60-65°C) but may require higher pressures (60-80 bar H₂) and longer reaction times to achieve full conversion.[10]
-
Solvent Choice: The solvent can play a crucial role in stereoselectivity. Protic solvents like trifluoroethanol (TFE) have been shown to be effective, potentially by activating the carbonyl group and influencing the transition state geometry.[10]
-
Additives: The addition of co-catalysts or additives, such as ammonium acetate, can sometimes enhance both conversion and enantioselectivity under optimized conditions.[10]
Question 3: My catalyst is deactivating quickly. What are the common deactivation mechanisms and how can I mitigate them?
Answer: Catalyst deactivation is a significant hurdle, especially in moving from lab-scale to industrial production.[12]
-
Metal Leaching: This is a major issue in liquid-phase reactions, particularly under acidic or aqueous conditions.[1][9] The active metal can dissolve from the support into the reaction medium.
-
Mitigation: Choose a robust support with strong metal-support interactions. Operating in less corrosive conditions or using a catalyst designed for aqueous-phase stability can help. Post-reaction analysis of the liquid phase via ICP-MS can quantify leaching.
-
-
Sintering: At high reaction temperatures, small metal nanoparticles can agglomerate into larger, less active particles. This is a common deactivation pathway for supported metal catalysts.[11]
-
Mitigation: Operate at the lowest effective temperature. Select supports that help anchor the metal particles and prevent their migration.
-
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites. This can be an issue when side reactions produce polymeric species, such as from angelica lactone intermediates.[9]
-
Mitigation: Optimize reaction conditions to minimize byproduct formation. Periodic catalyst regeneration via calcination (burning off the coke) may be possible, depending on the catalyst's thermal stability.
-
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to gamma-valerolactone?
The conversion of levulinic acid (LA) or its esters (e.g., ethyl levulinate, EL) is the most common and sustainable route.[16] This process generally follows one of two primary mechanistic pathways:
-
Pathway 1 (Hydride Attack): The ketone group of LA is first hydrogenated to form 4-hydroxypentanoic acid, an unstable intermediate. This intermediate then rapidly undergoes intramolecular esterification (cyclization) to yield GVL.[1]
-
Pathway 2 (Dehydration First): At higher temperatures (typically >180°C), LA can first dehydrate to form α-angelica lactone. This intermediate is then hydrogenated to produce GVL.[11][16]
Reaction Pathways to GVL
Caption: The two primary reaction mechanisms for converting levulinic acid to GVL.
What are the most effective methods for purifying GVL post-synthesis?
The purification of GVL depends on the reaction mixture and scale.
-
Distillation: GVL has a high boiling point (207-208°C), which makes distillation an effective method for separating it from lower-boiling solvents and some byproducts.[17] However, if water is used as a solvent, its removal first can be energy-intensive due to GVL's low volatility.[18][19]
-
Liquid CO₂ Extraction: This has been proposed as a greener and less energy-intensive alternative to distillation, especially for separating GVL from aqueous solutions in biorefinery contexts.[17][18]
-
Precipitation and Filtration: In processes starting from biomass, lignin and other solids are often precipitated (e.g., by adding water to the GVL/water mixture) and filtered off before final solvent recovery.[18][20]
Experimental Protocols & Data
Protocol: Catalytic Hydrogenation of Levulinic Acid using Ru/C
This protocol provides a representative method for synthesizing racemic GVL. For asymmetric synthesis, a chiral catalyst system would be substituted.
Objective: To achieve high conversion of levulinic acid to gamma-valerolactone.
Materials:
-
Levulinic Acid (LA), 98%
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen (H₂) gas cylinder
Procedure:
-
Reactor Loading: To a 200 mL autoclave reactor, add levulinic acid (e.g., 10 g), 5% Ru/C catalyst (5.0% by mass of LA, so 0.5 g), and methanol (e.g., 100 mL). The solvent helps with heat and mass transfer.[5]
-
Purging: Seal the reactor. Purge the system with nitrogen (N₂) three times to remove air, followed by purging with hydrogen (H₂) three times.
-
Pressurization & Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 1.2 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 130°C).[5] The reaction is typically monitored by observing hydrogen uptake.
-
Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 160 minutes or until H₂ uptake ceases).[5]
-
Cooling & Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Work-up: Open the reactor and filter the reaction mixture to recover the heterogeneous Ru/C catalyst. The catalyst can be washed with additional methanol and potentially reused, though activity may decrease.[5]
-
Analysis & Purification: The filtrate contains GVL, unreacted LA, and methanol. The solvent can be removed by rotary evaporation. The yield and purity of GVL can be determined by GC-MS or NMR. Further purification can be achieved by vacuum distillation.
Data Summary: Comparison of Catalytic Systems
The table below summarizes the performance of various catalytic systems reported in the literature for the conversion of levulinic acid (or its esters) to GVL. This allows for a direct comparison of different approaches.
| Catalyst System | H-Donor | Temp (°C) | Time (h) | LA/Ester Conv. (%) | GVL Yield (%) | GVL Select. (%) | Reference |
| Ru/C | H₂ | 130 | 2.7 | 92 | ~91 | 99 | [5] |
| Ru–Mg/Al mixed oxide | Formic Acid | 150 | 1.5 | >99 | 99 | >99 | [15] |
| Zr(OH)₄ | Isopropanol | 200 | 2 | 97.5 | ~76 | 77.6 | [8] |
| Cu-ZrO₂ (Cu/Zr=1) | H₂ | 270 | 4 | 98 | 97 | 99 | [7] |
| Bi₂S₃ (photocatalyst) | Isopropanol | 30 (light) | 36 | 97.9 | 62.3 | 63.6 | [21] |
| RuCl₃-BINAP-HCl | H₂ | 65 | - | Full | Full | >99 | [10] |
References
-
Reductive Upgrading of Biomass-Based Levulinic Acid to γ-Valerolactone Over Ru-Based Single-Atom Catalysts. Frontiers in Chemistry. [Link]
-
Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Dalton Transactions. [Link]
-
Catalytic Conversion of Biomass-Derived Levulinic Acid to γ-Valerolactone over Amphoteric Zirconium Hydroxide. ACS Publications. [Link]
-
Photocatalytic Reduction of Levulinic Acid to γ-Valerolactone on Non-noble Metal Bi2S3 Catalysts under Mild Reaction Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
The conversion of levulinic acid into γ-valerolactone using Cu–ZrO2 catalysts. Catalysis Science & Technology. [Link]
-
Troubleshooting When Using γ-Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI. [Link]
-
Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Publications. [Link]
-
Troubleshooting When Using γ-Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis. Digital.CSIC. [Link]
-
Gamma-valerolactone biorefinery: Catalyzed birch fractionation and valorization of pulping streams with solvent recovery. ScienceDirect. [Link]
-
Chemical Recovery of γ-Valerolactone/Water Biorefinery. ACS Publications. [Link]
-
Troubleshooting When Using γ-Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Chemical Recovery of γ-Valerolactone/Water Biorefinery. ResearchGate. [Link]
-
Chemical Recovery of γ-Valerolactone/Water Biorefinery. National Institutes of Health (NIH). [Link]
-
Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. De Gruyter. [Link]
-
Highly active MgO catalysts for hydrogenation of levulinic acid to γ-valerolactone using formic acid as the hydrogen source. Frontiers in Catalysis. [Link]
-
Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. Aston University. [Link]
-
Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. White Rose Research Online. [Link]
-
Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Publications. [Link]
-
An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply. BioResources. [Link]
-
Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. Royal Society of Chemistry. [Link]
-
Synthesis of γ-Valerolactone from Carbohydrates and its Applications. PubMed. [Link]
-
Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. ResearchGate. [Link]
-
Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C Catalyst. ACS Publications. [Link]
-
Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent. Royal Society of Chemistry. [Link]
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- 6. Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Navigating the Challenges of Industrial-Scale Enantiopure γ-Valerolactone (GVL) Production: A Technical Support Guide
Welcome to the Technical Support Center for the industrial-scale production of enantiopure γ-valerolactone (GVL). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we delve into the common challenges encountered during the synthesis, purification, and analysis of enantiopure GVL, providing practical troubleshooting advice and detailed protocols to enhance the efficiency and success of your operations.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the production of enantiopure GVL, providing a foundational understanding of the key processes and their inherent challenges.
Q1: What are the primary strategies for producing enantiopure GVL on an industrial scale?
There are two main approaches for the large-scale production of enantiopure GVL:
-
Asymmetric Synthesis: This involves the direct conversion of a prochiral precursor, most commonly levulinic acid or its esters, into a single enantiomer of GVL. This is typically achieved through:
-
Chemo-catalysis: Utilizing chiral metal complexes, such as Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the asymmetric hydrogenation of the ketone functionality in levulinic acid.[1]
-
Biocatalysis: Employing enzymes, such as alcohol dehydrogenases, which exhibit high stereoselectivity, to reduce the ketone group.[2]
-
-
Chiral Resolution: This strategy involves the separation of a racemic mixture of GVL. A common method is the formation of diastereomeric amides by reacting the racemic GVL with a chiral amine.[3][4] The resulting diastereomers can then be separated by crystallization, followed by hydrolysis to yield the desired enantiopure GVL.
Q2: Why is achieving high enantiomeric excess (e.e.) a significant challenge at an industrial scale?
Maintaining high enantiomeric excess during large-scale production is a multifaceted challenge:
-
Catalyst Performance: The efficiency and selectivity of the chiral catalyst are paramount. At an industrial scale, factors such as catalyst loading, stability, and susceptibility to poisoning can impact the enantioselectivity of the reaction.
-
Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome of the reaction. Even minor fluctuations in these parameters can lead to a decrease in enantiomeric excess.
-
Substrate Purity: Impurities in the starting material, levulinic acid, can interfere with the catalyst's performance and negatively affect the enantioselectivity of the reaction.
-
Downstream Processing: The purification process itself can pose a risk of racemization, where the desired enantiomer is partially converted back into the undesired one. This can be particularly problematic under harsh conditions, such as high temperatures or extreme pH.[5][6]
Q3: What are the key considerations when choosing between a chemical catalyst and a biocatalyst?
The decision to use a chemical or biocatalytic approach depends on a variety of factors, and a cost-benefit analysis is often necessary.[7][8][9]
| Feature | Chemical Catalysis (e.g., Ru-BINAP) | Biocatalysis (e.g., Enzymes) |
| Selectivity | High enantioselectivity can be achieved. | Generally exhibits extremely high enantioselectivity.[10] |
| Reaction Conditions | Often requires high pressure and temperature. | Typically operates under mild conditions (near room temperature and neutral pH).[2] |
| Cost | High initial cost for precious metal catalysts and chiral ligands. | Can have a high initial investment for enzyme development and production. |
| Stability | Can be sensitive to air, moisture, and impurities. | Can be sensitive to temperature, pH, and organic solvents. |
| Substrate Scope | Can often tolerate a wider range of substrates. | May have a more limited substrate scope. |
| Environmental Impact | May involve the use of heavy metals and organic solvents. | Generally considered a "greener" alternative with biodegradable catalysts. |
Q4: What are the common analytical methods for determining the enantiopurity of GVL in an industrial setting?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most widely used and reliable method for determining the enantiomeric excess of GVL.[2][11] The validation of these methods according to ICH guidelines is crucial for quality control in pharmaceutical applications.[12] Gas chromatography with a chiral column is also a viable technique.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the industrial-scale production of enantiopure GVL.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) | Catalyst-Related: - Impure or degraded chiral ligand/catalyst. - Incorrect catalyst loading. - Catalyst poisoning by impurities in the substrate or solvent. | Catalyst-Related: - Ensure the purity of the chiral ligand and catalyst. - Optimize the catalyst loading through a series of small-scale experiments. - Purify the substrate and solvent to remove potential catalyst poisons. |
| Reaction Conditions: - Suboptimal temperature or pressure. - Inappropriate solvent. | Reaction Conditions: - Perform a temperature and pressure screen to identify the optimal conditions for enantioselectivity. - Conduct a solvent screen to find a solvent that enhances stereochemical outcomes. | |
| Catalyst Deactivation | Chemical Degradation: - Leaching of the active metal from the support.[13] - Oxidation of the metal center. | Chemical Degradation: - Choose a more robust catalyst support. - Operate under an inert atmosphere to prevent oxidation. |
| Physical Deactivation: - Sintering of metal nanoparticles at high temperatures. - Coking or fouling of the catalyst surface.[13] | Physical Deactivation: - Operate at the lowest effective temperature. - Implement a catalyst regeneration protocol. | |
| Difficulties in Product Purification | Product Loss: - Loss of GVL during solvent extraction or distillation. | Product Loss: - Optimize the extraction solvent and conditions. - Use a high-efficiency distillation column. |
| Racemization: - Exposure to high temperatures or harsh pH during workup.[5][6] | Racemization: - Perform purification steps at the lowest possible temperature. - Maintain a neutral pH throughout the purification process. | |
| Inconsistent Batch-to-Batch Results | Variability in Raw Materials: - Inconsistent purity of levulinic acid or other reagents. | Variability in Raw Materials: - Implement stringent quality control for all incoming raw materials. |
| Process Fluctuations: - Inconsistent control of reaction parameters (temperature, pressure, mixing). | Process Fluctuations: - Implement robust process control and monitoring systems.[14][15] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the production and analysis of enantiopure GVL.
Protocol 1: Catalyst Screening for Asymmetric Hydrogenation of Levulinic Acid
Objective: To identify the optimal chiral catalyst and reaction conditions for the enantioselective hydrogenation of levulinic acid to GVL.
Materials:
-
Levulinic acid
-
A selection of chiral catalysts (e.g., Ru-BINAP derivatives)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol)
-
High-pressure autoclave reactor with temperature and pressure control
-
Chiral HPLC or GC system for enantiomeric excess determination
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove any air and moisture.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the chiral catalyst to the reactor.
-
Add the anhydrous solvent, followed by the levulinic acid.
-
Seal the reactor and transfer it to the reaction station.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reactor to the desired temperature while stirring.
-
Maintain the reaction at the set temperature and pressure for a predetermined time.
-
-
Reaction Quenching and Workup:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and take a sample of the reaction mixture.
-
Filter the sample to remove the catalyst.
-
-
Analysis:
-
Dilute the filtered sample with an appropriate solvent.
-
Analyze the sample by chiral HPLC or GC to determine the conversion of levulinic acid and the enantiomeric excess of the GVL product.
-
-
Optimization: Repeat the experiment, systematically varying the catalyst, solvent, temperature, pressure, and reaction time to identify the optimal conditions.
Protocol 2: Validation of a Chiral HPLC Method for GVL Enantiopurity
Objective: To validate a chiral HPLC method for the quantitative determination of GVL enantiomers according to ICH guidelines.
Parameters to Validate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure (Abbreviated):
-
Specificity: Analyze a blank (solvent), a sample of racemic GVL, and samples of each pure enantiomer (if available).
-
Linearity: Prepare a series of standard solutions of the undesired enantiomer at different concentrations and inject them into the HPLC. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples with known amounts of the undesired enantiomer spiked in.
-
Precision:
-
Repeatability: Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision: Analyze the same sample on different days with different analysts and/or different equipment.
-
-
LOD and LOQ: Determine these values based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the separation.
IV. Visualizations
Diagram 1: Asymmetric Hydrogenation of Levulinic Acid
Caption: Asymmetric hydrogenation of levulinic acid to enantiopure GVL.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
V. References
-
Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. [Link]
-
Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. [Link]
-
Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. [Link]
-
Industrial Applications of Chiral Chromatography. [Link]
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
-
Chiral separation in pharmaceutical industry. [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. [Link]
-
Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. [Link]
-
Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. [Link]
-
Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. [Link]
-
Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]
-
Process Analytical Technology (PAT): A Real Time Quality Assurance. [Link]
-
Enantioselective hydrogenation of levulinic acid esters in the presence of the Ru II -BINAP-HCl catalytic system. [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]
-
Catalytic Hydrogenation of Levulinic Acid Using Ruthenium Dioxide Supported on Zeolites. [Link]
-
Chiral Separation techniques at Industrial Scale? [Link]
-
On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. [Link]
-
Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. [Link]
-
Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. [Link]
-
Chiral chromatography in the early phases of pharmaceutical development. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Asymmetric hydrogenation. [Link]
-
Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]
-
The problem of racemization in drug discovery and tools to predict it. [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]
-
Ruthenium-catalyzed hydrogenation of levulinic acid. [Link]
-
Support Screening Studies on the Hydrogenation of Levulinic Acid to γ-Valerolactone in Water Using Ru Catalysts. [Link]
-
Racemization. [Link]
-
Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. [Link]
-
Enantioselective catalysis with chiral complexes immobilized on nanostructured supports. [Link]
-
Asymmetric hydrogenation of α‐secondary‐amino ketones. Reaction... [Link]
-
Substrate-Selective Catalysis Enabled Synthesis of Azaphilone Natural Products. [Link]
-
The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. [Link]
-
Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management. [Link]
-
Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. [Link]
-
Racemisation in Chemistry and Biology. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. scispace.com [scispace.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
effect of reaction parameters on the stereoselectivity of GVL synthesis
Welcome to the technical support center for the stereoselective synthesis of γ-valerolactone (GVL). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral molecules derived from biomass. Here, we address common challenges and frequently asked questions regarding the control of stereoselectivity in GVL synthesis, moving beyond simple protocols to explain the causality behind experimental choices.
Introduction: The Importance of Chiral GVL
γ-Valerolactone (GVL) is a key platform chemical derivable from renewable biomass, with applications as a green solvent, a fuel additive, and a precursor for polymers and fine chemicals.[1][2] While achiral GVL is valuable, the synthesis of optically pure GVL enantiomers opens the door to its use as a chiral building block for complex, biologically active compounds, including pharmaceuticals and natural products.[3][4] Achieving high stereoselectivity in the conversion of prochiral levulinic acid (LA) or its esters is a significant challenge where precise control of reaction parameters is paramount. This guide provides the in-depth support needed to navigate these challenges.
Fundamentals: The Reaction Pathway to Chiral GVL
The most common route for GVL synthesis is the hydrogenation of levulinic acid (LA) or its esters (e.g., methyl or ethyl levulinate). The key to stereoselectivity lies in the initial hydrogenation of the ketone group to form a 4-hydroxypentanoic acid (or ester) intermediate. This step creates the chiral center. Subsequent intramolecular cyclization (lactonization) yields GVL.[5][6] The choice of a chiral catalyst is what directs the hydrogen to attack the ketone from a specific face, leading to an excess of one enantiomer over the other.
Caption: Reaction pathway for stereoselective GVL synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the factors that control stereoselectivity.
Q1: What is the most critical parameter for achieving high stereoselectivity in GVL synthesis?
The single most critical factor is the chiral catalyst system . Asymmetric catalysis relies on a chiral catalyst to create a diastereomeric transition state with the prochiral substrate, lowering the activation energy for the formation of one enantiomer over the other.[7][8] For GVL synthesis, this typically involves:
-
A Metal Center: Ruthenium (Ru) is the most extensively studied and successful metal for this transformation.[3][9]
-
A Chiral Ligand: Bidentate phosphine ligands like BINAP and SEGPHOS are highly effective.[3][10] The specific stereoisomer of the ligand (e.g., (S)-BINAP vs. (R)-BINAP) dictates the chirality of the resulting GVL. For example, Ru-based catalysts with (S)-SEGPHOS have been used to produce (S)-GVL with high enantiomeric excess.[9][10]
Q2: How does reaction temperature impact enantiomeric excess (ee)?
Temperature has a profound and often inverse relationship with enantioselectivity.
-
Lower Temperatures (e.g., 25-60°C): Generally favor higher enantiomeric excess (ee). At lower temperatures, the energy difference between the two diastereomeric transition states is more significant relative to the available thermal energy, leading to a more pronounced preference for the lower-energy pathway.[3]
-
Higher Temperatures (e.g., >100°C): While higher temperatures increase the reaction rate and conversion, they often lead to a significant drop in ee.[11][12][13] With more thermal energy, the system can more easily overcome the higher-energy transition state, leading to the formation of more of the undesired enantiomer.
Therefore, optimizing temperature is a crucial balancing act between achieving a practical reaction rate and maximizing stereoselectivity.
Q3: Should I use levulinic acid (LA) or an alkyl levulinate as the starting material?
This choice depends on your synthetic goals and catalyst system.
-
Alkyl Levulinates (e.g., Ethyl Levulinate): Historically, these have been preferred substrates for achieving the highest enantioselectivities (up to 99% ee).[3] The ester group is less reactive than the carboxylic acid of LA, preventing potential catalyst inhibition or side reactions.
-
Levulinic Acid (LA): Direct asymmetric hydrogenation of LA is more atom-economical and sustainable as it avoids the esterification step. However, it is more challenging. The acidic nature of LA can interfere with some catalyst systems. Despite this, significant progress has been made, with catalyst systems like Ru-SEGPHOS in methanol achieving up to 82% ee directly from LA.[9][10] The presence of an alcohol co-solvent is often crucial in these cases, as it may facilitate the reaction through in situ esterification or by stabilizing the catalyst.[9]
Q4: What is the role of the solvent in controlling the reaction outcome?
The solvent plays a multifaceted role that extends beyond simply dissolving the reactants.
-
Catalyst Solubility and Stability: The catalyst must be soluble and stable in the chosen solvent.
-
Substrate Interaction: Solvents can influence how the substrate interacts with the catalyst's active site.
-
Co-catalytic Effects: In the direct hydrogenation of LA, alcohols like methanol can act as co-solvents that are essential for high activity and selectivity.[9][10]
-
Hydrogen Solubility: The solubility of H₂ gas varies between solvents and can affect the reaction kinetics.[14]
For Ru-catalyzed asymmetric hydrogenations, polar solvents like methanol, ethanol, and 1,4-dioxane have proven effective.[10][12] The optimal choice is highly dependent on the specific catalyst-ligand combination.
Q5: How does hydrogen pressure influence stereoselectivity?
Hydrogen pressure primarily affects the reaction rate and conversion. Higher H₂ pressure increases the concentration of hydrogen available at the catalyst's active site, typically leading to faster reactions. Its effect on stereoselectivity is generally less pronounced than that of temperature or the catalyst itself. However, for a given system, an optimal pressure range often exists. Pressures that are too low may result in incomplete conversion, while excessively high pressures may not offer any additional benefit and could potentially lead to side reactions like over-hydrogenation, though this is less common for GVL synthesis. Typical pressures for this reaction range from 50 to 100 bar.[3][15]
Troubleshooting Guide: Diagnosing and Solving Common Issues
Problem 1: My enantiomeric excess (ee) is low or non-existent.
Low ee is the most common issue in asymmetric synthesis. A systematic approach is needed to diagnose the cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Possible Causes & Solutions:
-
Racemic or Impure Chiral Ligand: The most fundamental error. Always verify the source and enantiomeric purity of your chiral ligand before use.
-
Catalyst/Ligand Decomposition: Chiral phosphine ligands can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (N₂ or Ar).
-
Incorrect Temperature: As discussed, high temperatures drastically reduce ee. Try lowering the reaction temperature, even if it means extending the reaction time.
-
Solvent Effects: Using a non-optimal solvent can disrupt the chiral environment. Verify that you are using the solvent reported for your specific catalyst system. Ensure the solvent is anhydrous, as water can interfere with many catalysts.[16]
-
Acid/Base Impurities: Trace acidic or basic impurities in your substrate or solvent can poison or alter the catalyst. Purify the starting levulinic acid/ester if its quality is uncertain.
Problem 2: The reaction is clean (high selectivity to GVL), but the conversion is low.
This indicates that the catalyst is selective but not active enough under the current conditions.
-
Increase Temperature: Cautiously increase the temperature in small increments (e.g., 10°C). Be aware this may negatively impact your ee, so monitor it closely. A GVL yield of 98% has been achieved by increasing temperature to 190°C in some systems.[1]
-
Increase H₂ Pressure: Increasing pressure can boost the rate of hydrogenation.
-
Increase Catalyst Loading: While not ideal for process efficiency, increasing the catalyst loading can improve conversion for difficult substrates.
-
Extend Reaction Time: If the catalyst is stable, simply allowing the reaction to run longer may be sufficient to drive it to completion.
Problem 3: My catalyst is deactivating and cannot be recycled.
Catalyst deactivation is a significant issue, especially in systems using acidic feedstocks like LA.
-
Metal Leaching: The acidic conditions of LA hydrogenation can cause the active metal (e.g., Ru) to leach from the support or ligand, leading to a loss of activity.[13][17] Using an ester substrate can mitigate this.
-
Strong Product Inhibition: In some systems, the GVL product can bind strongly to the catalyst's active sites, preventing further reaction. This is particularly relevant in continuous flow systems, where maintaining a low product concentration can enhance performance.[1]
-
Coke Deposition: At higher temperatures, side reactions can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.[18]
Data Summary & Protocols
Table 1: Effect of Reaction Parameters on Stereoselective GVL Synthesis
| Catalyst System | Substrate | Solvent | Temp. (°C) | H₂ Pressure (bar) | Conversion (%) | GVL ee (%) | Reference |
| Ru/(S)-SEGPHOS | Levulinic Acid | Methanol | 140 | 60 | 100 | 56 | [15] |
| Ru/(S)-SEGPHOS | Levulinic Acid | Methanol | 40 | 60 | 100 | 82 | [9][10] |
| Ru/(S)-BINAP | Ethyl Levulinate | Ethanol/HCl | 60 | 60 | >98 | 92 | [9] |
| Ru(COOCH₃)₂/(S)-BINAP | Ethyl Levulinate | N/A | 25 | 100 | 96 | 99 | [3] |
| Ni(OTf)₂/(S,S)-Ph-BPE | Levulinic Acid | Trifluoroethanol | 50 | 70 | 91.2 | 96 | [3] |
Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid
This protocol is a representative example based on the direct hydrogenation of levulinic acid using a Ru-SEGPHOS catalyst system, adapted from published procedures.[9][10]
Materials & Equipment:
-
High-pressure autoclave with magnetic stirring and temperature control.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Levulinic Acid (LA), high purity.
-
(S)-{[RuCl(SEGPHOS)]₂(μ-Cl)₃}⁻[NH₂(CH₃)₂]⁺ catalyst precursor.
-
Methanol (MeOH), anhydrous grade.
-
Hydrogen gas (high purity).
Procedure:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox or under a flow of argon, add the Ru-SEGPHOS catalyst precursor (e.g., to achieve a substrate-to-catalyst ratio of ~2500:1) to the autoclave vessel.
-
Reactant Loading: Add anhydrous methanol (e.g., 5 mL) to the vessel, followed by levulinic acid (e.g., 10 mmol). Seal the autoclave immediately.
-
System Purge: Remove the autoclave from the glovebox. Connect it to a vacuum/hydrogen line. Purge the system by pressurizing with H₂ (to ~10 bar) and then venting, repeating this cycle at least 3-5 times to ensure the complete removal of air.
-
Reaction Execution:
-
Pressurize the autoclave to the target pressure (e.g., 60 bar H₂).
-
Begin stirring (e.g., 500 rpm).
-
Set the temperature controller to the desired setpoint (e.g., 40°C for high ee).
-
Allow the reaction to proceed for the specified time (e.g., 12-20 hours), monitoring the pressure drop to gauge H₂ consumption.
-
-
Work-up and Analysis:
-
After the reaction time, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Open the autoclave and take an aliquot of the reaction mixture.
-
Analyze the sample by Gas Chromatography (GC) using a chiral column (e.g., a cyclodextrin-based column) to determine the conversion of LA and the enantiomeric excess of the GVL product.
-
References
- Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. Green Chemistry (RSC Publishing).
- Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone.
- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters.
- Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic C
- Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic c
- Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI.
- The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl c
- Enantioselective hydrogenation of levulinic acid esters in the presence of the Ru II -BINAP-HCl catalytic system.
- Direct asymmetric reduction of levulinic acid to γ-valerolactone: synthesis of a chiral platform molecule.
- Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral pl
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. White Rose Research Online.
- Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. Utrecht University Student Theses Repository.
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review.
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review.
- Solvent effect on the kinetics of the hydrogenation of n-butyl levulinate to γ-valerolactone.
- Heterogeneous Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone with Formic Acid as Internal Hydrogen Source. PubMed.
- Guidelines and methodologies in asymmetric synthesis and c
- Guidelines and methodologies in asymmetric synthesis and c
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- 7. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01099C [pubs.rsc.org]
- 10. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preserving the Enantiopurity of (S)-γ-Valerolactone
Introduction: (S)-γ-Valerolactone (S-GVL) is a valuable chiral building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its stereocenter at the C4 position is crucial for the biological activity and efficacy of the final product. However, this chiral center is susceptible to racemization under various common reaction conditions, leading to a loss of enantiomeric excess (% ee) and compromising the integrity of the synthesis. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers anticipate, diagnose, and prevent the racemization of S-GVL during their experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: What is racemization and why is it a critical issue for (S)-GVL?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For S-GVL, the stereocenter is the carbon atom to which the methyl group is attached. Reactions that inadvertently convert S-GVL to a mixture of (S)- and (R)-GVL diminish the enantiomeric purity, which is unacceptable in drug development where single enantiomers are often required to ensure specific therapeutic action and avoid off-target effects.[1]
Q2: What is the primary chemical mechanism behind the racemization of (S)-GVL?
The racemization of S-GVL, like many chiral ketones and esters, proceeds through the formation of a planar, achiral enolate intermediate.[2] The hydrogen atom on the carbon alpha to the carbonyl group (the C4 stereocenter) is acidic.
-
Under basic conditions: A base can abstract this alpha-proton, causing the sp3-hybridized chiral carbon to rehybridize into a planar sp2-hybridized carbon.
-
Under acidic or thermal conditions: The lactone can undergo keto-enol tautomerism to form the corresponding enol, which also features a planar sp2-hybridized carbon at the original stereocenter.
Once this planar, achiral intermediate is formed, subsequent reprotonation (or reversion to the keto form) can occur from either face of the plane with equal probability, yielding both the (S) and (R) enantiomers and thus leading to racemization.[2][3]
Q3: Which common laboratory conditions are most likely to cause racemization of S-GVL?
Several factors can promote the formation of the achiral enolate and subsequent racemization:
-
Strong Bases: Hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOEt), and even some amines can readily deprotonate the alpha-carbon.[4][5]
-
Elevated Temperatures: High heat provides the necessary activation energy for enolization, even under nominally neutral conditions.[6] Dry GVL is generally stable for weeks at 150°C, but its decomposition and potential for racemization are accelerated in the presence of catalysts or other reagents.[7][8]
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze the enolization process, protonating the carbonyl oxygen and making the alpha-proton more susceptible to removal.[9][10]
-
Prolonged Reaction Times: The longer the S-GVL is exposed to adverse conditions, the greater the extent of racemization.
It is noteworthy that some studies have found that the reversible ring-opening of S-GVL in the presence of aqueous HCl or NaOH does not, by itself, affect the stability of the chiral center.[7][8] However, reactions targeting the alpha-position are a primary concern.
Section 2: Troubleshooting Guide - Proactive Prevention & Reactive Solutions
This section addresses common experimental problems that lead to the loss of enantiomeric excess (% ee) in reactions involving S-GVL.
Problem 1: Significant loss of % ee observed during a base-mediated reaction (e.g., alkylation, aldol).
-
Root Cause Analysis: The use of a strong, sterically unhindered base is the most common cause of racemization. Bases like sodium hydroxide or sodium methoxide rapidly establish an equilibrium with the enolate, providing ample opportunity for racemization before the desired reaction (e.g., alkylation) can occur.[5]
-
Solution Protocol 1: Strategic Base Selection The key is to use a base that rapidly and irreversibly deprotonates the lactone to form the "kinetic" enolate, which can then be trapped by an electrophile before it has a chance to equilibrate and racemize.[5][11]
Base Type Example(s) Suitability for S-GVL Rationale Strong, Hindered Lithium diisopropylamide (LDA), LiHMDS, KHMDS Excellent Bulky bases preferentially form the kinetic enolate and are non-nucleophilic. Deprotonation is fast and irreversible.[5][11] Strong, Unhindered NaH, KH Good (with caution) Highly reactive and can form the enolate quickly. Best used at very low temperatures. Alkoxides/Hydroxides NaOMe, NaOEt, NaOH, KOH Poor (High Risk) Tend to establish an equilibrium, leading to significant racemization. Also risk of nucleophilic attack at the carbonyl.[5] -
Solution Protocol 2: Rigorous Temperature Control Lowering the reaction temperature dramatically reduces the rate of proton exchange and potential side reactions. For enolate formation, a temperature of -78 °C is standard practice.
Step-by-Step Low-Temperature Enolate Formation:
-
Assemble a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Prepare a dry ice/acetone bath (-78 °C) and immerse the reaction flask.
-
Add the solvent (e.g., anhydrous THF) and the S-GVL to the flask and allow it to cool to -78 °C.
-
Slowly add the strong, hindered base (e.g., LDA in THF) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Allow the enolate to form for the recommended time (typically 30-60 minutes at -78 °C).
-
Add the electrophile (e.g., alkyl halide) dropwise, again maintaining the low temperature.
-
Once the reaction is complete, quench it at low temperature before warming to room temperature.
-
-
Workflow Diagram: Selecting Conditions for Base-Mediated Reactions
Caption: Decision workflow for preserving chirality in base-mediated reactions.
Problem 2: Racemization observed during purification.
-
Root Cause Analysis: Standard purification techniques can introduce conditions that promote racemization.
-
Silica Gel Chromatography: The surface of standard silica gel is acidic (pKa ≈ 4.5) and can catalyze enolization, leading to racemization on the column.
-
Distillation: Applying excessive heat during distillation to purify high-boiling products can provide the thermal energy needed for racemization.
-
-
Solution Protocol 3: Chirality-Preserving Purification
-
Chromatography:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), then pack the column as usual. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or other specialized stationary phases if base-deactivation is not compatible with your product.
-
-
Distillation:
-
Use High Vacuum: Perform distillations under the highest vacuum possible to significantly lower the boiling point of the compound, thereby reducing the required temperature and minimizing thermal stress.
-
-
Section 3: Advanced Protocol for High-Fidelity Alkylation of (S)-GVL
This protocol details a method for the α-alkylation of S-GVL designed to maximize the retention of stereochemical integrity.
Objective: To synthesize (4S,5S)-5-methyl-4-propyloxolan-2-one with high diastereomeric and enantiomeric excess.
Reagents & Equipment:
-
(S)-γ-Valerolactone (S-GVL)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Iodopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flame-dried, three-neck round-bottom flask with magnetic stirrer
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Step-by-Step Procedure:
-
LDA Preparation (In situ): Under an argon atmosphere, add anhydrous THF to a three-neck flask, followed by freshly distilled diisopropylamine. Cool the solution to -78 °C. Slowly add an equimolar amount of n-BuLi dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve S-GVL (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly transfer the S-GVL solution via cannula into the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete and irreversible formation of the lithium enolate.
-
Alkylation: Add 1-iodopropane (1.1 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on triethylamine-deactivated silica gel.
-
Analysis: Determine the % ee and diastereomeric ratio of the final product using chiral HPLC or GC.
Section 4: Visualization of the Racemization Mechanism
The following diagram illustrates the core mechanism responsible for the loss of chirality in S-GVL under basic conditions.
Caption: Base-catalyzed racemization of S-GVL via a planar enolate intermediate.
References
-
Wong, C. Y. Y., Choi, A. W. T., Lui, M. Y., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry, 28(2), 423-429. [Link]
-
Singh, U. P., & Bhat, H. R. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828-33. [Link]
-
Mika, L. T., Horváth, I. T., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. ResearchGate. [Link]
-
Shapiro, P. J., & Brumer, P. (2014). Optical purification of a mixture of chiral forms by dimer formation. ResearchGate. [Link]
-
Granatier, M., Schlapp-Hackl, I., Le, H. Q., et al. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Cellulose, 28, 11567–11578. [Link]
-
Al-Awadi, N. A. (2018). General mechanism of base‐catalysed racemisation. ResearchGate. [Link]
-
Granatier, M., Schlapp-Hackl, I., Le, H. Q., et al. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Aalto University Research Portal. [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
De Castro, P. P., Batista, G. M. F., Amarante, G. W., & Dos Santos, H. F. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega, 3(3), 3507-3512. [Link]
-
Wang, Z. (2010). Chiral Drug Separation. In Encyclopedia of Industrial Biotechnology. [Link]
-
Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Granatier, M., et al. (2021). Mechanism of hydrolysis of GVL in an acidic environment. ResearchGate. [Link]
-
Dalal, M. (n.d.). Methods of Resolution. Dalal Institute. [Link]
-
Prokkola, H., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering, 8(47), 17434–17445. [Link]
-
Horváth, A., et al. (2020). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Catalysts, 10(11), 1256. [Link]
-
Nieminen, K., et al. (2023). Gamma-valerolactone biorefinery: Catalyzed birch fractionation and valorization of pulping streams with solvent recovery. Industrial Crops and Products, 197, 116631. [Link]
-
Nieminen, K., et al. (2023). Gamma-valerolactone biorefinery: Catalyzed birch fractionation and valorization of pulping streams with solvent recovery. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). γ-Valerolactone. Wikipedia. [Link]
-
De Castro, P. P., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ResearchGate. [Link]
-
Nguyen, T. L., et al. (2018). Pressure-dependent branching in initial decomposition of gamma-valerolactone: a quantum chemical/RRKM study. Physical Chemistry Chemical Physics, 20(15), 10145-10156. [Link]
-
Brainly. (2022). Complete the mechanism for the base-catalyzed racemization of the chiral ketone. Brainly.com. [Link]
-
Granatier, M., et al. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. ACRIS - Aalto Current Research Information System. [Link]
-
da Silva, J. C., et al. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling, 24(8), 213. [Link]
-
Drabina, P., et al. (2024). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Nature Communications, 15(1), 1-10. [Link]
-
Vo-Thanh, G., et al. (2011). Organocatalytic enantioselective allylic alkylation of α-aryl γ-lactones: an approach to densely functionalized quaternary stereocentres. Chemical Communications, 47(30), 8691-8693. [Link]
-
Szymańska, A., & Wróblewska, A. (2022). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 27(19), 6268. [Link]
-
Li, D. (2021). Copper-Catalyzed Alkylation of Silyl Enol Ethers with Sterically Hindered α-Bromocarbonyls: Access to the Histamine H3 Receptor Antagonist. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2021). Nucleophilicity of sterically hindered enolates. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
-
Zhang, Y., et al. (2024). Catalytic Conversion of Ethyl Levulinate to γ-Valerolactone Under Mild Conditions over Zr-Beta Acidic Zeolite Prepared by Hydrothermal Method. Catalysts, 14(1), 1. [Link]
-
Melero, J. A., et al. (2018). Efficient one-pot production of γ-valerolactone from xylose over Zr-Al-Beta zeolite: rational optimization of catalyst synthesis and reaction conditions. Green Chemistry, 20(2), 438-448. [Link]
-
Chakraborty, T. K., & Das, S. (2003). Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters. Tetrahedron Letters, 44(29), 5493-5496. [Link]
-
Ghosh, A., et al. (2018). Photoorganocatalytic synthesis of lactones via a selective C–H activation–alkylation of alcohols. Green Chemistry, 20(17), 3979-3984. [Link]
-
Gonzalez-Sebastian, L., et al. (2020). Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Dalton Transactions, 49(44), 15729-15741. [Link]
-
Meggers, E., et al. (2017). Enantioselective β-alkylation of pyrroles with the formation of an all-carbon quaternary stereocenter. Organic Chemistry Frontiers, 4(10), 1934-1937. [Link]
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Technical Support Center: Addressing Catalyst Leaching in Homogeneous Catalysis of GVL Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the catalytic synthesis of gamma-valerolactone (GVL). This guide is designed to provide in-depth, practical solutions for a critical challenge in the field: the leaching of homogeneous catalysts. Catalyst leaching—the loss of active catalytic species into the reaction medium—can severely undermine catalyst reusability, product purity, and the overall economic viability of your process.[1][2][3]
This document moves beyond simple protocols to explain the underlying causes of common experimental issues, offering robust troubleshooting strategies and preventative measures grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Leaching
This section addresses fundamental questions regarding catalyst leaching in the context of GVL synthesis from levulinic acid (LA) and its derivatives.
Q1: What exactly is catalyst leaching?
Catalyst leaching is the process where active metal species from a catalyst dissolve or are extracted into the liquid reaction mixture.[1][2] In homogeneous catalysis for GVL synthesis, this often involves the loss of the metal center (e.g., Ruthenium, Iridium, Nickel) or its associated ligands from the intended catalyst phase.[4][5][6] This phenomenon compromises the core advantage of homogeneous catalysts—their high activity and selectivity—by making their recovery and reuse difficult.[2][7]
Q2: Why is leaching a significant concern in GVL synthesis?
Leaching presents multiple challenges that can impede your research and development efforts:
-
Reduced Catalyst Performance: The loss of the active species directly leads to a decrease in catalytic activity and, consequently, lower GVL yields over subsequent cycles.[2][3]
-
Product Contamination: Leached metal ions are impurities that can contaminate the final GVL product, which is problematic for applications in fine chemicals and pharmaceuticals.[2][4] This necessitates costly and complex purification steps.
-
Inaccurate Mechanistic Studies: If the leached species are themselves catalytically active, the observed reactivity may not be attributable to the original catalyst, confounding mechanistic interpretations. This is often referred to as determining the "true nature" of the catalyst.
-
Economic Non-viability: The use of expensive noble metal catalysts (like Ru, Ir, Pd) becomes economically unfeasible if the catalyst cannot be efficiently recycled over many runs.[8][9]
Q3: What are the primary causes of catalyst leaching in this specific reaction?
Several factors inherent to the GVL synthesis process can promote catalyst leaching:
-
Acidic Conditions: The reaction often involves levulinic acid (LA) and/or formic acid (FA) as a hydrogen donor.[10][11] These acidic environments can protonate ligands or directly attack the metal center, leading to the dissolution of the complex.[10][11]
-
Presence of Water: Water, often used as a green solvent or generated as a byproduct, can facilitate leaching by altering the catalyst's solvation sphere or leading to the hydrolysis of ligands.[12][13]
-
Ligand Decomposition or Decoordination: At elevated temperatures, ligands can dissociate from the metal center.[4] This decoordination may expose the metal, making it more susceptible to leaching.
-
Oxidative Addition: In some catalytic cycles, such as those involving aryl halides in Heck reactions (a related concept), the oxidative addition of a reactant to the metal center can cause leaching.[14]
Q4: How can I determine if my homogeneous catalyst is leaching?
Several analytical techniques can be employed, ranging from simple qualitative tests to highly sensitive quantitative methods.
| Technique | Description | Level of Insight |
| Visual Inspection | For strongly colored catalysts, a change in the color of the reaction solution can be a first, simple indicator of leaching.[4] | Qualitative, Preliminary |
| Hot Filtration Test | The reaction is stopped midway, and the catalyst is filtered out while the solution is still hot. If the reaction continues in the filtrate, it indicates that active, soluble catalytic species have leached into the solution.[15] | Qualitative, Confirms activity of leached species |
| Inductively Coupled Plasma (ICP-MS or ICP-OES) | These are highly sensitive elemental analysis techniques that can precisely quantify the concentration of leached metal in the product phase, even at parts-per-billion (ppb) levels.[4] This is the industry standard for quantitative analysis. | Quantitative, Highly Sensitive |
| X-Ray Fluorescence (XRF) | An alternative to ICP for elemental analysis that can be easier to maintain and operate for routine checks.[4] | Quantitative, Less sensitive than ICP |
Part 2: Troubleshooting Guide for Leaching-Related Issues
This guide is structured to help you diagnose and resolve common experimental problems that may be caused by catalyst leaching.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing potential leaching issues during your GVL synthesis experiments.
Sources
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Validation & Comparative
A Comparative Analysis of (S)-γ-Valerolactone and Racemic GVL as Solvents: A Guide for Researchers
In the ever-evolving landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, from kinetics and selectivity to the environmental footprint of a process. Gamma-valerolactone (GVL), a biomass-derived lactone, has garnered significant attention as a sustainable and versatile green solvent.[1][2][3] GVL is a chiral molecule, existing as two non-superimposable mirror images: (S)- and (R)-γ-valerolactone. While it is most commonly used in its racemic form (an equal mixture of both enantiomers), the use of enantiopure (S)-γ-valerolactone as a chiral solvent presents unique opportunities, particularly in the realm of asymmetric synthesis.[4][5]
This guide provides an in-depth comparative analysis of (S)-γ-valerolactone and racemic GVL as solvents. We will explore their fundamental physicochemical differences, delve into the theoretical and practical implications of their use in chemical reactions, and provide experimental protocols to evaluate their performance. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these sustainable solvents in their work.
The Significance of Chirality in Solvents
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in "handedness." While enantiomers of a chiral molecule exhibit identical physical properties in an achiral environment, their interactions with other chiral molecules can differ significantly. When a chiral solvent is used, the solvent molecules create a chiral environment, which can influence the energy of transition states and intermediates of a reaction involving chiral or prochiral substrates. This can lead to diastereomeric transition states with different activation energies, ultimately resulting in the preferential formation of one enantiomer of the product. This phenomenon, known as asymmetric induction, is a cornerstone of modern stereoselective synthesis.[6][7][8]
The use of a racemic solvent, such as racemic GVL, provides an achiral environment on a macroscopic level, as the effects of the (S)- and (R)-enantiomers cancel each other out. Therefore, it is not expected to induce enantioselectivity in a reaction. However, the presence of both enantiomers can lead to different intermolecular interactions compared to the enantiopure solvent, which can manifest in variations in physical properties and potentially subtle effects on reaction kinetics and solubility.[9]
Physicochemical Properties: (S)-GVL vs. Racemic GVL
While individual enantiomers share many identical physical properties, their bulk properties in a racemic mixture can differ. This is due to the different packing and intermolecular interactions between like ((S)-(S) or (R)-(R)) and unlike ((S)-(R)) enantiomers. Below is a comparative table of the key physicochemical properties of (S)-GVL and racemic GVL.
| Property | (S)-γ-Valerolactone | Racemic γ-Valerolactone | Reference(s) |
| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [10][11] |
| Molecular Weight | 100.12 g/mol | 100.12 g/mol | [10][12] |
| Appearance | Colorless liquid | Colorless liquid | [1][12] |
| Boiling Point | ~207-208 °C | 207-208 °C | [10][12] |
| Melting Point | Not readily available | -31 °C | [10][12] |
| Density (20°C) | Not readily available | ~1.06 g/cm³ | [12] |
| Refractive Index (20°C) | Not readily available | 1.436–1.438 | [12] |
| Specific Rotation [α]D | Expected to be non-zero | 0° | [9] |
| Solubility in Water | Miscible | Miscible | [12][13] |
Note: Experimental data for some physical properties of enantiopure (S)-GVL are not widely available in the literature. The values for boiling point, density, and refractive index are expected to be identical to the racemic form.
Spectroscopic Properties
The primary spectroscopic difference between (S)-GVL and racemic GVL lies in their interaction with plane-polarized light.
-
Optical Rotation: (S)-GVL is optically active and will rotate plane-polarized light in a specific direction, which can be measured using a polarimeter. Racemic GVL is optically inactive due to the equal and opposite rotation of the two enantiomers.[9]
-
NMR Spectroscopy: In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of (S)-GVL and racemic GVL are identical. However, in the presence of a chiral shift reagent, the signals of the enantiomers in racemic GVL can be resolved into two separate sets of peaks.
-
Vibrational Spectroscopy (IR, Raman): The IR and Raman spectra of (S)-GVL and racemic GVL are expected to be identical as they arise from the vibrational modes of the molecule, which are independent of chirality in this context.
Performance in Asymmetric Synthesis: A Theoretical Framework
The primary advantage of using (S)-GVL over its racemic counterpart lies in its potential to act as a chiral auxiliary, inducing enantioselectivity in asymmetric reactions. The solvent molecules can interact with the reactants and the transition state of the reaction, creating a diastereomeric relationship that favors the formation of one enantiomer of the product.[6][7][8]
A computational study on the dimerization of GVL enantiomers in the liquid phase revealed subtle but significant differences in the interaction energies between homochiral ((S,S) or (R,R)) and heterochiral ((S,R)) dimers. This suggests that even in the bulk liquid, the chiral environment created by enantiopure GVL is distinct from that of the racemic mixture, which could translate to differences in solvation of reactants and transition states.
Experimental Section
Synthesis of (S)-γ-Valerolactone
Enantiomerically enriched (S)-GVL can be synthesized via the asymmetric hydrogenation of levulinic acid or its esters. Several catalytic systems have been developed for this transformation, often employing ruthenium or iridium complexes with chiral ligands.[4][5][14][15]
Diagram: Synthesis of (S)-γ-Valerolactone
Caption: Asymmetric hydrogenation of levulinic acid to (S)-γ-valerolactone.
Comparative Experiment: Asymmetric Aldol Reaction
To experimentally compare the performance of (S)-GVL and racemic GVL, a model asymmetric reaction can be employed. The proline-catalyzed aldol reaction between an aldehyde and a ketone is a well-established transformation that is sensitive to the reaction environment.[16]
Diagram: Experimental Workflow for Aldol Reaction
Caption: Workflow for comparing solvent effects on an asymmetric aldol reaction.
Experimental Protocol:
-
Preparation of Reaction Mixtures:
-
In two separate, dry reaction vials, add the aldehyde (e.g., benzaldehyde, 1.0 mmol) and the ketone (e.g., acetone, 5.0 mmol).
-
To each vial, add the chiral catalyst, (S)-proline (0.1 mmol, 10 mol%).
-
-
Addition of Solvents:
-
To the first vial, add 2.0 mL of racemic GVL.
-
To the second vial, add 2.0 mL of (S)-GVL.
-
-
Reaction:
-
Stir both reaction mixtures at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reactions by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the aldol product by weighing the crude product and by ¹H NMR analysis.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Expected Outcomes:
-
Reaction in Racemic GVL: The reaction is expected to proceed to give the aldol product with an enantiomeric excess primarily determined by the (S)-proline catalyst.
-
Reaction in (S)-GVL: The chiral environment provided by the (S)-GVL solvent may interact with the chiral catalyst and the transition states of the reaction. This can lead to a "matched" or "mismatched" scenario. In a "matched" case, the chirality of the solvent reinforces the stereochemical preference of the catalyst, leading to a higher enantiomeric excess compared to the reaction in racemic GVL. In a "mismatched" case, the solvent and catalyst have opposing stereochemical preferences, which could result in a lower enantiomeric excess.
Conclusion
The choice between (S)-γ-valerolactone and racemic GVL as a solvent is not merely a matter of purity but a strategic decision that can significantly impact the outcome of stereoselective reactions. While racemic GVL serves as an excellent green, bio-based alternative to many conventional polar aprotic solvents, enantiopure (S)-GVL offers the added dimension of a chiral reaction medium.
For general applications where chirality is not a factor, the more readily available and cost-effective racemic GVL is a suitable choice. However, for researchers engaged in asymmetric synthesis and the development of stereoselective methodologies, (S)-GVL presents an exciting opportunity to enhance enantioselectivity through a "chiral solvent effect." The ability of (S)-GVL to create a chiral environment can be a powerful tool in modulating the stereochemical outcome of a reaction, potentially leading to higher enantiomeric excesses and more efficient synthetic routes.
The experimental data derived from comparative studies, such as the model aldol reaction described, will be invaluable in elucidating the full potential of (S)-GVL as a functional, chiral solvent. As the demand for sustainable and highly selective chemical processes continues to grow, the exploration and application of enantiopure bio-based solvents like (S)-γ-valerolactone will undoubtedly play an increasingly important role in the future of chemical synthesis.
References
-
Mika, L. T., et al. (2015). Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. Green Chemistry, 17(10), 4745-4749. [Link][4][15]
-
Consolidated Chemical. Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. [Link][12]
-
Łastawiecka, E., & Szwaczko, K. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 15(1), 169. [Link][5][17]
-
Tukacs, J. M., et al. (2015). Direct asymmetric reduction of levulinic acid to γ-valerolactone: synthesis of a chiral platform molecule. Green Chemistry, 17(10), 4745-4749. [Link][14]
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Zhang, Z. (2016). Synthesis of γ-Valerolactone from Carbohydrates and its Applications. ChemSusChem, 9(2), 156-171. [Link][18]
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Nishiura, M., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1185-1194. [Link][7]
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Laarhoven, W. H., & Cuppen, Th. J. H. M. (1977). Chiral solvent-induced asymmetric synthesis; photosynthesis of optically enriched hexahelicene. Journal of the Chemical Society, Chemical Communications, (2), 47a-47a. [Link][19]
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Al-Sabagh, A. M., et al. (2016). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. White Rose Research Online. [Link][3]
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Nishiura, M., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1185-1194. [Link][8]
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Qi, Z., et al. (2020). Atom-economical synthesis of γ-valerolactone with self-supplied hydrogen from methanol. Chemical Communications, 56(74), 10943-10946. [Link][20]
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Novodárszki, G., et al. (2021). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Catalysts, 11(3), 362. [Link][21]
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Pignataro, O., et al. (2012). A Chiral Solvent Effect in Asymmetric Organocatalysis. Molecules, 17(8), 9446-9458. [Link][16]
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Epsztein, A., et al. (2019). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces, 11(43), 40133-40140. [Link][23]
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Chemistry For Everyone. (2023, August 17). What Is The Difference Between Racemic And Enantiopure? [Video]. YouTube. [Link][9]
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VandeVondele, J., et al. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Crystal Growth & Design, 17(9), 4846-4859. [Link][24]
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ResearchGate. Possible effect of chiral solvents on asymmetric reactions, in which... [Link][6]
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for (S)-γ-Valerolactone by Chiral Chromatography
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules is paramount. (S)-γ-Valerolactone, a versatile chiral building block and a promising green solvent, is no exception. Its enantiomeric purity can significantly influence the stereochemical outcome of reactions and the properties of final products. This guide provides an in-depth, objective comparison of chiral chromatographic methods for the validation of (S)-γ-Valerolactone's enantiomeric purity, supported by experimental data and protocols. We will delve into the nuances of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and explore alternative techniques to provide a comprehensive analytical landscape.
The Criticality of Enantiomeric Purity in (S)-γ-Valerolactone
(S)-γ-Valerolactone serves as a crucial intermediate in the synthesis of a variety of chiral compounds, including pharmaceuticals and flavorings. The presence of its enantiomer, (R)-γ-valerolactone, can lead to the formation of undesired stereoisomers, impacting the efficacy, safety, and regulatory compliance of the final product. Therefore, a robust and reliable analytical method to accurately determine the enantiomeric excess (% ee) is not just a quality control measure, but a cornerstone of stereoselective synthesis and drug development.
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
Chiral chromatography is the cornerstone for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Both HPLC and GC are powerful tools for this purpose, each with its own set of advantages and considerations.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
Chiral HPLC is a widely adopted technique due to its versatility in handling a broad range of compounds and its compatibility with various detection methods. For the enantiomeric separation of γ-valerolactone, polysaccharide-based chiral stationary phases have demonstrated excellent performance.
This protocol outlines a validated method for the enantiomeric separation of γ-valerolactone using a Daicel Chiralcel OD-H column.
Instrumentation and Consumables:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column oven, and UV detector.
-
Chiral HPLC Column: Daicel Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the γ-valerolactone sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for Chiral HPLC Analysis of γ-Valerolactone.
Expected Results:
This method should provide baseline separation of the (S)- and (R)-enantiomers of γ-valerolactone. The enantiomeric excess can be calculated using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Chiral Gas Chromatography (GC): High Resolution for Volatile Compounds
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds like γ-valerolactone. Cyclodextrin-based chiral stationary phases are particularly effective for resolving lactone enantiomers.
This protocol describes a method for the enantiomeric separation of γ-valerolactone using a Restek Rt-βDEXsm column.
Instrumentation and Consumables:
-
GC System: Agilent GC system or equivalent, equipped with a split/splitless inlet, a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral GC Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 200 °C at 2 °C/min.
-
Detector Temperature: 250 °C (FID).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the γ-valerolactone sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Workflow for Chiral GC Analysis:
Caption: Workflow for Chiral GC Analysis of γ-Valerolactone.
Expected Results:
This method is expected to achieve good resolution of the γ-valerolactone enantiomers. A chromatogram from a study using a Restek Rt-βDEXsm column shows the successful separation of the (R)- and (S)-enantiomers.[1]
Comparative Performance of Chiral Chromatography Methods
The choice between chiral HPLC and GC depends on several factors, including the volatility of the analyte, required sensitivity, and available instrumentation. The following table provides a comparative overview of the two techniques for the analysis of γ-valerolactone.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. γ-Valerolactone is suitable. |
| Stationary Phase | Polysaccharide-based (e.g., Daicel Chiralcel OD-H). | Cyclodextrin-based (e.g., Restek Rt-βDEXsm). |
| Mobile Phase | Liquid (e.g., n-Hexane/2-Propanol). | Inert gas (e.g., Helium, Hydrogen). |
| Detection | UV, Refractive Index (RI), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Resolution | Generally provides good resolution. | Often offers higher resolution and efficiency. |
| Sample Throughput | Can be lower due to longer run times. | Can be higher due to faster analysis times. |
| Advantages | Broad applicability, versatile detection methods. | High resolution, fast analysis, sensitive detectors (FID). |
| Disadvantages | Higher solvent consumption, potential for peak broadening. | Limited to volatile and thermally stable compounds. |
Alternative Methods for Enantiomeric Purity Determination
While chiral chromatography is the dominant technique, other methods can provide valuable, often complementary, information on enantiomeric purity.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of GC and HPLC that uses a supercritical fluid (typically CO2) as the mobile phase. It offers several advantages, including faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases are also widely used in SFC. For γ-valerolactone, SFC could offer a greener and faster alternative to HPLC.
Spectroscopic Methods
Spectroscopic techniques offer a different approach to chiral analysis, often without the need for chromatographic separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral discrimination by NMR can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents form diastereomeric complexes with the enantiomers, resulting in distinct signals in the NMR spectrum. The enantiomeric excess can be determined by integrating the corresponding signals. For γ-lactones, chiral lanthanide shift reagents have been used to induce separation of enantiomeric signals in the ¹H NMR spectrum.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3][4] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and can be used to determine enantiomeric excess. VCD has been successfully applied to study the conformational properties of γ-valerolactone in solution.[2][3][4]
Method Validation: Ensuring Trustworthiness and Scientific Integrity
Validation of the chosen analytical method is crucial to ensure its reliability and suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Optimal Method
The validation of the enantiomeric purity of (S)-γ-valerolactone is a critical step in ensuring product quality and stereochemical control. Chiral HPLC and chiral GC are both powerful and reliable techniques for this purpose.
-
Chiral HPLC offers versatility and is a robust choice for a wide range of laboratory settings. The detailed protocol using a Daicel Chiralcel OD-H column provides a solid foundation for method development and validation.
-
Chiral GC , with columns like the Restek Rt-βDEXsm, provides high-resolution separation and is an excellent option for routine quality control of this volatile analyte.
Alternative methods such as SFC, NMR, and VCD can also be valuable tools. SFC presents a "greener" and faster chromatographic option. NMR and VCD provide structural information and can determine enantiomeric excess without the need for chromatographic separation, making them useful for orthogonal verification.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and the instrumentation available. A thorough method validation is essential to ensure the scientific integrity of the results and to comply with regulatory expectations.
References
- Baranska, M., & Kaczor, A. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119140.
- Baranska, M., & Kaczor, A. (2020). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone.
- Baranska, M., & Kaczor, A. (2021). Vibrational Circular Dichroism study of chiral food additives: c-valero- and c-caprolactone. Digital.CSIC.
- Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of.gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(18), 3545-3549.
- Unknown. (n.d.). Separation of the GVL racemate with the chiral column Restek Rt-bDEXsm.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-γ-Valerolactone
Introduction: The Challenge of Stereoisomerism
Gamma-valerolactone (GVL) is a prominent biomass-derived platform chemical, valued for its role as a sustainable solvent and a precursor for biofuels and polymers.[1] Structurally, GVL possesses a single stereocenter at the C5 position, giving rise to two non-superimposable mirror-image forms: (R)- and (S)-enantiomers.[2] Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment.[3] This identity extends to their response to most standard spectroscopic techniques. For researchers in drug development and materials science, where enantiomeric purity can dictate biological activity or polymer properties, the ability to distinguish and quantify these stereoisomers is paramount.
This guide provides an in-depth spectroscopic comparison of (R)- and (S)-γ-valerolactone. We will first explore the conventional methods—NMR, IR, and Mass Spectrometry—and explain the fundamental reasons for their inability to differentiate between the enantiomers in a standard configuration. Subsequently, we will delve into the specialized chiroptical techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are indispensable for resolving and characterizing these chiral molecules.
Part 1: Achiral Spectroscopic Methods - The Mirror of Indistinguishability
In the absence of a chiral influence (e.g., a chiral solvent or derivatizing agent), standard spectroscopic methods probe molecular properties that are identical for both (R)- and (S)-GVL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy maps the chemical environment of magnetically active nuclei. For enantiomers in an achiral solvent like deuterated chloroform (CDCl₃), the spatial relationship and connectivity between atoms are identical. Consequently, the electronic environments and through-bond coupling constants for corresponding protons (¹H) and carbons (¹³C) in the (R) and (S) forms are indistinguishable. This results in identical NMR spectra.[4]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for γ-Valerolactone in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~4.66 | m |
| ¹H | ~2.56 | m |
| ¹H | ~2.39 | m |
| ¹H | ~1.85 | m |
| ¹H | ~1.41 | d |
| ¹³C | ~177.2 | C=O |
| ¹³C | ~77.3 | CH-O |
| ¹³C | ~29.7 | CH₂ |
| ¹³C | ~29.1 | CH₂ |
| ¹³C | ~21.0 | CH₃ |
Data sourced from public databases.[5][6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of molecular bonds. Since (R)- and (S)-GVL are composed of the same atoms connected by the same types of bonds with identical force constants, they absorb infrared radiation at the same frequencies. Their resulting IR spectra are superimposable.[7]
Table 2: Key Infrared Absorption Frequencies for γ-Valerolactone
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | ~1766 | Strong, characteristic of a five-membered lactone |
| C-O Stretch | ~1180 | Strong |
| CH₂/CH₃ Bending | ~1460, ~1380 | Moderate |
Data sourced from public databases and literature.[5][8]
Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as electron ionization (EI), analyze the mass-to-charge ratio (m/z) of a molecule and its fragments. Enantiomers have the exact same molecular mass and elemental composition. Their fragmentation pathways under EI conditions are governed by bond strengths, which are identical, leading to indistinguishable mass spectra.[9][10] Both (R)- and (S)-GVL will exhibit a molecular ion peak at m/z 100 and produce an identical pattern of fragment ions.[11]
Part 2: Chiroptical Spectroscopy - The Key to Differentiation
To distinguish between enantiomers, we must employ a technique that interacts with the molecule's three-dimensional chiral nature. Chiroptical methods utilize polarized light, which allows for the differential detection of (R) and (S) forms.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized light in the infrared region. This technique is exquisitely sensitive to the stereochemical arrangement of atoms. For a chiral molecule, the intensity of absorption for a given vibrational mode will differ for left and right circularly polarized light.
The core principle is that (R)- and (S)-enantiomers produce VCD spectra that are perfect mirror images of each other.[12] A positive Cotton effect (a positive band) in the spectrum of the (R)-enantiomer will appear as a negative Cotton effect (a negative band) of equal magnitude at the same frequency for the (S)-enantiomer.[13] A 1:1 racemic mixture will, therefore, be VCD silent. This provides an unambiguous method for assigning the absolute configuration when compared against quantum chemical calculations.[12][14]
-
Sample Preparation: Prepare solutions of enantiopure (R)-GVL, (S)-GVL, and racemic GVL in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃) at a concentration of approximately 0.1 M.[12]
-
Instrumentation: Utilize an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition:
-
Acquire a background spectrum of the solvent in the sample cell.
-
Acquire the VCD and IR spectra for each sample. Data collection often requires several hours to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Subtract the solvent spectrum from each sample spectrum. The resulting VCD spectrum should show the characteristic mirror-image relationship between the (R) and (S) samples and a null signal for the racemate.
Caption: Workflow for VCD analysis of GVL enantiomers.
Electronic Circular Dichroism (ECD) Spectroscopy
Analogous to VCD, Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light, but in the UV-Visible range.[15] It probes electronic transitions within the molecule. The resulting ECD spectra for (R)- and (S)-GVL are mirror images.[16] The sign and intensity of the Cotton effects in an ECD spectrum are determined by the spatial arrangement of the molecule's chromophores.[17] For GVL, the lactone carbonyl group (n→π* transition) is the primary chromophore responsible for the ECD signal.
-
Sample Preparation: Prepare dilute solutions of the (R), (S), and racemic samples in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a dedicated ECD spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum using the pure solvent.
-
Measure the ECD spectrum for each sample over the appropriate wavelength range (typically 190-400 nm).
-
-
Data Analysis: After baseline correction, the spectra of the (R) and (S) enantiomers should display opposite signs, confirming their enantiomeric relationship.[16]
Caption: Workflow for ECD analysis of GVL enantiomers.
Summary of Spectroscopic Comparisons
The distinct behaviors of (R)- and (S)-γ-valerolactone when analyzed by different spectroscopic techniques are summarized below.
Table 3: Comparative Summary of Spectroscopic Outcomes for GVL Enantiomers
| Spectroscopic Technique | (R)-γ-Valerolactone | (S)-γ-Valerolactone | Racemic γ-Valerolactone | Rationale for Differentiation |
|---|---|---|---|---|
| NMR (¹H, ¹³C) | Identical Spectrum | Identical Spectrum | Identical Spectrum | None. Measures achiral magnetic environment. |
| IR | Identical Spectrum | Identical Spectrum | Identical Spectrum | None. Measures identical vibrational modes. |
| Mass Spectrometry | Identical Spectrum | Identical Spectrum | Identical Spectrum | None. Measures identical mass-to-charge ratio. |
| VCD | Unique Spectrum | Mirror-Image Spectrum | No Signal | Differentiates. Interacts with chiral molecular vibrations. |
| ECD | Unique Spectrum | Mirror-Image Spectrum | No Signal | Differentiates. Interacts with chiral electronic transitions. |
Conclusion
While standard spectroscopic tools like NMR, IR, and MS are fundamental for structural elucidation, they are inherently "blind" to stereoisomerism when analyzing enantiomers in an achiral environment. The differentiation of (R)- and (S)-γ-valerolactone requires chiroptical techniques that can probe the molecule's three-dimensional structure. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive methods that provide definitive, mirror-image spectral fingerprints for each enantiomer. For any researcher working with chiral molecules like GVL, a comprehensive understanding of these techniques is not merely beneficial—it is essential for ensuring enantiomeric purity, assigning absolute configuration, and ultimately controlling the desired chemical and biological outcomes.
References
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Sánchez Valera, M., Casas Jaraíces, R., Montejo, M., & Rodríguez Ortega, P. G. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119140. Available at: [Link]
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Electronic Circular Dichroism of Gamma-valerolactone dimers extracted from Monte Carlo liquid phase simulation. (2017). 18th Brazilian Symposium on Theoretical Chemistry. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7921, Gamma-Valerolactone. PubChem. Retrieved from [Link].
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ResearchGate. (2021). Request PDF | Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Available at: [Link]
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Draper, A. J. (2005). Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices. University of North Texas. Available at: [Link]
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SciSpace. (2005). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. Available at: [Link]
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de Andrade, J. G., & Gomide, A. B. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling, 24(8), 215. Available at: [Link]
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Helvia. (2021). Vibrational Circular Dichroism study of chiral food additives: c-valero- and c-caprolactone. University of Cordoba. Available at: [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. (Note: This is a foundational reference for chiral analysis by NMR, though not specific to GVL). Available at: [Link]
-
SpectraBase. (n.d.). gamma-Valerolactone. Wiley. Retrieved from [Link].
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van der Vlugt, A. et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. Available at: [Link]
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NIST. (n.d.). α-Bromo-γ-valerolactone. NIST WebBook. Retrieved from [Link].
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Valera, M. S. et al. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247. Available at: [Link]
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Al-Sabagh, A. M., et al. (2019). Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. Molecules, 24(23), 4248. Available at: [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link].
-
Pescitelli, G., & Bruhn, T. (2016). Electronic Circular Dichroism: A Powerful Tool for Determining the Stereochemistry of Organic Molecules. Encyclopedia.pub. Available at: [Link]
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Pescitelli, G., & Bruhn, T. (2016). Application of Electronic Circular Dichroism in Configurational and Conformational Analysis of Organic Compounds. Chemical Society Reviews, 45(1), 177-194. Available at: [Link]
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The Untapped Potential of (S)-γ-Valerolactone: A Comparative Guide for Asymmetric Synthesis
For the discerning researcher in drug development and fine chemical synthesis, the choice of solvent is paramount, influencing not only reaction outcomes but also the overall sustainability of a process. The ideal solvent is a nexus of performance, safety, and environmental stewardship. In the realm of asymmetric synthesis, where the creation of single-enantiomer products is critical, the solvent can transcend its role as a mere medium to become an active participant in chiral induction. This guide provides a comprehensive evaluation of (S)-γ-Valerolactone ((S)-GVL), a promising yet underexplored bio-based chiral green solvent, and contextualizes its potential against established alternatives.
Introduction: The Quest for Chiral Green Solvents
The principles of green chemistry compel us to seek alternatives to conventional volatile organic compounds (VOCs). Solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), while effective, pose significant health and environmental risks. The first generation of green solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), offered improved safety profiles. However, the frontier of sustainable synthesis lies in solvents that are not only green but also chiral, capable of influencing the stereochemical outcome of a reaction.
γ-Valerolactone (GVL), derivable from lignocellulosic biomass, has gained significant traction as a green, biodegradable, and low-toxicity solvent.[1][2] While it is often used as a racemate in various applications like biomass processing and polymer recycling, its inherent chirality presents an exciting opportunity.[3][4] This guide focuses specifically on the (S)-enantiomer of GVL, exploring its potential as a chiral reaction medium. Although the use of enantiopure GVL as a chiral solvent is a nascent field, we can draw parallels with other chiral solvents and project its performance based on its unique physicochemical properties.[5][6]
The Genesis of (S)-GVL: A Sustainable Chiral Building Block
The viability of any chiral solvent hinges on its accessible and scalable synthesis. (S)-GVL can be produced with high enantiomeric excess from levulinic acid, a key platform chemical derived from biomass.[7][8] The primary route involves the asymmetric hydrogenation of levulinic acid or its esters.
Several catalytic systems have been developed to achieve high enantioselectivity:
-
Ruthenium-based catalysts: Complexes of ruthenium with chiral phosphine ligands like SEGPHOS have been shown to convert levulinic acid directly to (S)-GVL with up to 82% enantiomeric excess (ee).[9]
-
Iridium-based catalysts: Chiral iridium complexes have also demonstrated high efficiency in the asymmetric hydrogenation of γ-ketoacids to yield chiral γ-lactones, with enantioselectivities often exceeding 90% ee.[7]
-
Biocatalytic approaches: Enzymes such as carbonyl reductases can reduce levulinate esters to the corresponding (S)-hydroxyester with excellent enantiopurity (>99% ee), which is then cyclized to (S)-GVL.[7]
The efficient synthesis of optically pure (S)-GVL from renewable feedstocks is a critical first step, establishing its foundation as a sustainable chiral chemical.
Caption: Synthesis pathway of (S)-GVL from biomass.
Performance Evaluation: (S)-GVL in Asymmetric Synthesis
Direct, published experimental data comparing (S)-GVL to other chiral green solvents in asymmetric reactions is notably scarce. This represents a significant knowledge gap and an opportunity for pioneering research. However, we can infer its potential by examining its properties and comparing it with analogs for which data exists, such as chiral propylene carbonate.[10]
Physicochemical Properties and Their Implications
The performance of a solvent is intrinsically linked to its physical properties.
| Property | γ-Valerolactone (GVL) | Notes & Implications for Asymmetric Synthesis |
| Boiling Point | 207 °C[2] | Low volatility reduces emissions and exposure; allows for a wide range of reaction temperatures. |
| Melting Point | -31 °C[2] | Wide liquid range is beneficial for sub-ambient reaction conditions. |
| Polarity (Dielectric Constant) | 36.5 | High polarity can enhance the solubility of polar reactants and catalysts, and may influence transition state stabilization.[11] |
| Chirality | Exists as (R) and (S) enantiomers | The core requirement for a chiral solvent; the lactone ring offers a rigid chiral environment. |
| Coordinating Ability | The carbonyl group can act as a Lewis base. | Potential to coordinate to metal catalysts or reagents, influencing the chiral environment around the reactive center. |
| Safety Profile | Low toxicity (LD50 oral-rat = 8800 mg/kg), biodegradable.[7] | Favorable EHS (Environment, Health, and Safety) profile, aligning with green chemistry principles. |
Comparative Landscape: (S)-GVL vs. Other Chiral Green Solvents
To frame the potential of (S)-GVL, we compare it with other solvents that are either green, chiral, or both. The table below summarizes a hypothetical comparison in a benchmark reaction, such as a proline-catalyzed aldol reaction, highlighting the current lack of data for (S)-GVL.
| Solvent | Type | Expected Yield | Expected Enantiomeric Excess (ee) | Key Considerations |
| (S)-γ-Valerolactone | Chiral, Green | To Be Determined | To Be Determined | Bio-derived, high polarity, potential for chiral induction via transition state stabilization. |
| (R)-Propylene Carbonate | Chiral, Green | Good | Moderate (Can show matched/mismatched effects with catalyst)[10] | Demonstrates the principle of chiral lactones influencing stereoselectivity. |
| Ethyl (S)-Lactate | Chiral, Green | Variable | Generally low to moderate as a chiral solvent | Often used as a green co-solvent; chiral influence is typically weak. |
| 2-Methyltetrahydrofuran | Green (Achiral) | High | Dependent solely on catalyst | Excellent green replacement for THF, but offers no chiral induction itself. |
| Toluene | Conventional (Achiral) | High | Dependent solely on catalyst | Standard non-polar solvent; significant EHS concerns. |
Experimental Protocol: A Proposed Workflow for Evaluating (S)-GVL
To address the existing data gap, we propose a standardized experimental workflow to evaluate the performance of (S)-GVL as a chiral solvent in a well-understood asymmetric transformation: the proline-catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Objective: To quantify the yield and enantiomeric excess of the aldol product when the reaction is performed in (S)-GVL, and to compare these results against an achiral green solvent (2-MeTHF) and a conventional solvent (Toluene).
Materials:
-
(S)-γ-Valerolactone (>99% ee)
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
2-Methyltetrahydrofuran (anhydrous)
-
Toluene (anhydrous)
-
Standard workup and purification reagents
-
Chiral HPLC column for ee determination
Step-by-Step Methodology:
-
Catalyst Dissolution: In three separate, oven-dried vials, dissolve (S)-proline (0.1 mmol, 20 mol%) in 1.0 mL of (S)-GVL, 2-MeTHF, and Toluene, respectively. Stir at room temperature for 15 minutes.
-
Reactant Addition: To each vial, add cyclohexanone (2.5 mmol, 5 eq.). Stir for an additional 10 minutes.
-
Reaction Initiation: Add 4-nitrobenzaldehyde (0.5 mmol, 1 eq.) to each vial.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor progress by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Workup: Upon completion, quench the reaction by adding 2 mL of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldol product.
-
Analysis:
-
Determine the isolated yield.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
-
Caption: Proposed workflow for evaluating (S)-GVL.
Causality and Trustworthiness: Why This Protocol is Self-Validating
This experimental design is structured to be self-validating. By running controls with an achiral green solvent (2-MeTHF) and a standard conventional solvent (Toluene), we can isolate the effect of the solvent's chirality.
-
Baseline Performance: The reaction in Toluene provides a baseline for the catalyst's intrinsic selectivity.
-
Green Achiral Control: The reaction in 2-MeTHF establishes the performance in a green, polar aprotic, but non-chiral, medium. Any deviation from the Toluene result can be attributed to general solvent effects (polarity, solubility).
-
Chiral Induction Test: The result in (S)-GVL is the critical test. A significant change in enantiomeric excess compared to both Toluene and 2-MeTHF would provide strong evidence for a "chiral solvent effect," where (S)-GVL actively participates in the enantiodiscriminating transition state. The high polarity and coordinating carbonyl of GVL may stabilize the charged intermediates in the proline catalytic cycle, potentially amplifying the stereochemical preference.
Conclusion and Future Outlook
(S)-γ-Valerolactone stands at the cusp of innovation in sustainable asymmetric synthesis. While it is already celebrated as a premier bio-based green solvent in its racemic form, its potential as an enantiopure chiral medium remains largely untapped. Its sustainable production, favorable physicochemical properties, and inherent chirality make it a compelling candidate for investigation.
The lack of extensive comparative data is not a deterrent but a call to action for the research community. The proposed experimental workflow provides a clear and robust path to elucidating the true potential of (S)-GVL. Should it prove effective, (S)-GVL could offer a dual benefit: a green, biodegradable solvent that also enhances or controls the stereochemical outcome of critical chemical transformations, pushing the boundaries of what is possible in sustainable drug development and chemical manufacturing.
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comparing different catalytic systems for the synthesis of (S)-gamma-valerolactone
An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of (S)-γ-Valerolactone
Authored by: A Senior Application Scientist
The enantioselective synthesis of (S)-γ-valerolactone ((S)-GVL), a crucial chiral platform molecule derived from renewable biomass sources like levulinic acid (LA), is of paramount importance for the sustainable production of fine chemicals, pharmaceuticals, and advanced biofuels.[1][2] The intrinsic value of (S)-GVL lies in its role as a versatile chiral building block. This guide provides a comparative analysis of prominent catalytic systems for its synthesis, offering researchers and process development professionals a detailed overview of performance, mechanistic insights, and practical methodologies. We will dissect homogeneous, heterogeneous, and biocatalytic approaches, grounding the discussion in experimental data to inform catalyst selection and process design.
The Synthetic Challenge: From Prochiral Ketone to Chiral Lactone
The synthesis of GVL from levulinic acid is fundamentally a two-step process: the reduction of a ketone to a secondary alcohol, followed by an intramolecular esterification (lactonization) to form the cyclic ester.[3] The primary challenge in synthesizing (S)-GVL is achieving high enantioselectivity in the reduction of the prochiral ketone group of levulinic acid or its esters.
The general reaction pathway proceeds through a 4-hydroxypentanoic acid intermediate, which readily cyclizes to GVL. An alternative pathway can occur at higher temperatures (>180 °C) involving the formation of α-angelica lactone followed by hydrogenation.[3][4]
Caption: General reaction pathways for the synthesis of GVL from levulinic acid.
Homogeneous Catalysis: Precision and Mild Conditions
Homogeneous catalysts, typically organometallic complexes, are renowned for their high activity and selectivity under mild reaction conditions.[5] Their well-defined molecular structures allow for precise tuning of steric and electronic properties, which is critical for achieving high enantioselectivity. However, a significant drawback is the often-difficult separation of the catalyst from the product stream, which can lead to product contamination and catalyst loss, complicating recycling efforts.[6][7]
Ruthenium-Based Asymmetric (Transfer) Hydrogenation
Ruthenium complexes featuring chiral diphosphine or diamine ligands are among the most successful homogeneous catalysts for the asymmetric hydrogenation of ketones.
Key Example: Ru-TsDPEN System
Noyori's chiral Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes are exceptionally effective for the asymmetric transfer hydrogenation (ATH) of levulinic acid using formic acid or isopropanol as a hydrogen source.[8][9] This method avoids the need for high-pressure gaseous hydrogen, enhancing operational safety.[9]
Mechanism of Action: The catalytic cycle involves the formation of a ruthenium-hydride species which coordinates the ketone substrate. The hydrogen is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the corresponding alcohol in excess.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation (ATH).
Performance Data: In a notable study, the use of a RuCl-(R,R)-TsDPEN catalyst with a formic acid/triethylamine (FA/TEA) mixture as the hydrogen donor achieved a 97% yield of (S)-GVL with an impressive 93% enantiomeric excess (ee).[9] Other research using SEGPHOS ligand-modified ruthenium catalysts has also reported high enantioselectivity, up to 82% ee.[8]
Rhodium-Based Asymmetric Hydrogenation
Rhodium complexes, particularly with chiral phosphine ligands like BINAP, are also powerful tools for asymmetric hydrogenation.[10][11] While often applied to C=C bond reduction, they are effective for ketones as well. Some rhodium systems can operate under mild conditions and show excellent enantioselectivity.[12] However, rhodium is generally more expensive than ruthenium, which is a key consideration for large-scale applications.
Heterogeneous Catalysis: Scalability and Recyclability
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are highly favored in industrial settings.[7] Their primary advantages are ease of separation from the reaction mixture, enhanced stability, and robust recyclability, which are crucial for cost-effective and continuous processes.[2][6] The challenge often lies in achieving the high selectivity of their homogeneous counterparts, as the active sites can be less uniform.
Chiral-Modified Metal Catalysts
A common strategy to induce enantioselectivity in heterogeneous systems is to modify the surface of a metal catalyst with a chiral molecule.
Key Example: Tartaric Acid-Modified Nickel
Raney Nickel catalysts modified with tartaric acid have been used for the asymmetric hydrogenation of ketones. Studies have shown that a tartaric acid-NaBr-modified nickel catalyst can produce optically active GVL with up to 60% ee.
Mechanism of Action: The chiral modifier (tartaric acid) adsorbs onto the nickel surface, creating a chiral environment around the active metal sites. This chiral imprinting influences the way the levulinic acid molecule adsorbs and approaches the surface for hydrogenation, favoring the formation of one enantiomer over the other. The performance is highly dependent on the modification conditions, including pH and temperature.
Metal-Loaded Zeolites and Supports
For non-chiral GVL synthesis, metal-loaded supports are extremely common and efficient. Ruthenium supported on carbon (Ru/C) is a benchmark catalyst known for its high activity and selectivity for GVL production.[1][13] Other supports like zeolites (e.g., HZSM-5, Beta) can provide acidic sites that facilitate the dehydration and lactonization steps.[3][14][15] For instance, a bifunctional Ni/HZSM-5 catalyst has been used in the vapor-phase hydrogenation of LA, where the nickel sites perform the hydrogenation and the zeolite's acid sites catalyze dehydration.[16]
While these systems are highly efficient for producing racemic GVL, achieving high enantioselectivity without a chiral modifier remains a significant challenge. Their primary relevance to this guide is as a baseline for GVL production efficiency.
Biocatalysis: Unparalleled Selectivity under Green Conditions
Biocatalysis, the use of enzymes or whole microorganisms, offers an environmentally benign route to chiral molecules. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and often exhibit near-perfect enantio- and regioselectivity.
Chemoenzymatic Reduction
A chemoenzymatic approach combines a chemical step with a biological one. For GVL synthesis, this can involve the enzymatic reduction of levulinic acid. Studies have demonstrated the reduction of LA to (S)-GVL with good yields and high enantiomeric excess (~90% ee) using this method.[8][9]
Mechanism of Action: Enzymes, such as alcohol dehydrogenases, utilize a cofactor (e.g., NADH or NADPH) to deliver a hydride to the ketone with precise stereocontrol, dictated by the three-dimensional structure of the enzyme's active site. This lock-and-key mechanism is responsible for the exceptionally high selectivity observed.
The main challenges in biocatalysis include enzyme stability, the cost of cofactors, and sometimes lower volumetric productivity compared to traditional chemical catalysis. However, ongoing research in enzyme immobilization and cofactor regeneration is rapidly addressing these limitations.
Performance Comparison
The choice of a catalytic system depends on a trade-off between selectivity, activity, cost, and process scalability. The following table summarizes the performance of representative catalysts discussed in this guide.
| Catalyst System | Type | Catalyst Example | Yield (%) | ee (%) | Temp (°C) | H₂ Source | Key Advantages | Key Disadvantages |
| Homogeneous | Ru-Diamine | RuCl-(R,R)-TsDPEN | 97 | 93 (S) | 28 | Formic Acid | High ee, Mild Conditions, No H₂ gas | Catalyst Separation, Cost |
| Homogeneous | Ru-Phosphine | Ru-SEGPHOS | >99 | 82 (S) | 60 | H₂ (50 bar) | High ee, High Conversion | High Pressure, Catalyst Separation |
| Heterogeneous | Modified Metal | Tartaric Acid-Ni | - | 60 | 100 | H₂ (90 bar) | Recyclable, Lower Cost Metal | Moderate ee, High Pressure |
| Heterogeneous | Supported Metal | 5% Ru/C | 92 | Racemic | 130 | H₂ (1.2 MPa) | Recyclable, High Yield, Robust | Racemic Product, Harsher Conditions |
| Biocatalytic | Chemoenzymatic | Enzyme | Good | ~90 (S) | Ambient | Cofactor | Very High ee, Green Conditions | Enzyme Stability, Cofactor Cost |
Experimental Protocols
Protocol 1: Homogeneous Asymmetric Transfer Hydrogenation of LA
(Based on the methodology for Ru-TsDPEN catalyzed reactions[9])
-
Reactor Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol).
-
Reagent Preparation: Prepare a 5:2 molar ratio azeotropic mixture of formic acid and triethylamine (FA/TEA).
-
Reaction Initiation: Add levulinic acid (1 mmol) to the flask, followed by the FA/TEA mixture (e.g., 1.5 mL). Ensure the substrate-to-catalyst ratio is approximately 100:1.
-
Reaction Conditions: Stir the resulting solution vigorously at room temperature (approx. 28-30 °C) for 24 hours.
-
Work-up and Analysis:
-
Quench the reaction by adding a small amount of water.
-
Extract the product, GVL, with an organic solvent (e.g., diethyl ether or ethyl acetate).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the yield by Gas Chromatography (GC) or ¹H NMR.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC.
-
Protocol 2: Heterogeneous Hydrogenation of LA using Ru/C
(Based on general procedures for supported metal catalysts[1][13])
-
Reactor Loading: Load a high-pressure batch reactor (autoclave) with levulinic acid (e.g., 0.24 mol), 5 wt% Ru/C catalyst (e.g., 60 mg), and a solvent (e.g., 40 mL of water or methanol).[1][13]
-
System Purge: Seal the reactor and purge it three times with nitrogen to remove air, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with H₂ to the desired pressure (e.g., 1.2 - 5.0 MPa / 12 - 50 bar).[1][13] Heat the reactor to the target temperature (e.g., 90 - 130 °C) while stirring vigorously (e.g., 600 rpm).[1][13]
-
Reaction Monitoring: Maintain the reaction for a set time (e.g., 3 hours). The reaction progress can be monitored by observing the pressure drop in the reactor.
-
Catalyst Recovery and Product Analysis:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Separate the solid Ru/C catalyst by filtration or centrifugation.[17] The catalyst can be washed, dried, and stored for reuse.
-
Analyze the liquid product phase for GVL yield and LA conversion using HPLC or GC.
-
Caption: Experimental workflow for heterogeneous hydrogenation in a batch reactor.
Conclusion and Future Outlook
The synthesis of enantiomerically enriched (S)-GVL is a mature field with diverse and effective catalytic solutions.
-
Homogeneous catalysts , particularly ruthenium-based systems, offer the highest enantioselectivity under mild conditions, making them ideal for applications where optical purity is paramount, such as in pharmaceutical synthesis.
-
Heterogeneous catalysts provide a robust and scalable pathway, and while achieving high enantioselectivity remains a challenge, they are the workhorses for large-scale production of racemic GVL. Future developments in chiral surface modification could bridge this gap.
-
Biocatalysis stands out as the most sustainable and selective method, aligning perfectly with the principles of green chemistry. As enzyme engineering and immobilization technologies advance, biocatalytic routes will likely become increasingly competitive for industrial-scale production of chiral chemicals.
The optimal choice of catalyst is not universal; it requires a careful evaluation of the specific application's requirements, balancing the need for enantiopurity, process scalability, economic viability, and environmental impact.
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Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. (2019). ACS Omega. [Link]
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Catalytic Hydrogenation of Levulinic Acid Using Ruthenium Dioxide Supported on Zeolites. (2019). Chemical Engineering Transactions. [Link]
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Facile Synthesis of Optically-Active γ-Valerolactone from Levulinic Acid and Its Esters Using a Heterogeneous Enantio-Selective Catalyst. (2018). ResearchGate. [Link]
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Development of heterogeneous catalysts for the conversion of levulinic acid to γ-valerolactone. (2012). PubMed. [Link]
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Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2024). National Institutes of Health. [Link]
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Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts. (2021). ScienceDirect. [Link]
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Research Progress on Heterogenous Catalytic Conversion of Furfural to γ-Valerolactone by One-pot Reaction. (2022). CNKI. [Link]
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Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. (2025). Royal Society of Chemistry. [Link]
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Stable Continuous Production of γ-Valerolactone from Biomass-Derived Levulinic Acid over Zr–Al-Beta Zeolite Catalyst. (2020). MDPI. [Link]
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Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. (n.d.). Dalton Transactions. [Link]
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Catalytic transfer hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Sn/Al-SBA-15 catalysts. (2018). New Journal of Chemistry. [Link]
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Rhodium-catalyzed hydroformylation in γ-valerolactone as a biomass-derived solvent. (2015). ResearchGate. [Link]
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Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. (2023). National Institutes of Health. [Link]
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Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. (2018). National Institutes of Health. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews. [Link]
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Rhodium-catalyzed construction of boron-based point and axial chirality via asymmetric annulation of alkynylborons. (2023). PubMed Central. [Link]
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Production of γ-valerolactone via selective catalytic conversion of hemicellulose in pubescens without addition of external hydrogen. (2018). Green Chemistry. [Link]
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Research Progress on Heterogenous Catalytic Conversion of Furfural to γ-Valerolactone by One-pot Reaction. (n.d.). wjyt.net.cn. [Link]
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A Comparative Guide to the Economic and Environmental Landscape of (S)-γ-Valerolactone Production
(S)-γ-Valerolactone ((S)-GVL), a chiral platform chemical derived from renewable biomass, is poised to play a pivotal role in the transition towards a sustainable chemical industry. Its versatile applications as a green solvent, a precursor to biofuels, and a building block for polymers and pharmaceuticals underscore the urgent need for efficient, economically viable, and environmentally benign production methods.[1][2][3][4] This guide provides a comprehensive analysis of the primary routes for (S)-GVL synthesis, offering a comparative assessment of their economic and environmental performance to inform researchers, scientists, and drug development professionals in their pursuit of sustainable chemical manufacturing.
The Landscape of (S)-GVL Synthesis: An Overview
The production of GVL predominantly commences from levulinic acid (LA), a readily available platform chemical derived from the acid-catalyzed dehydration of C6 sugars from lignocellulosic biomass.[1][5] The conversion of LA to GVL involves the hydrogenation of a ketone group and subsequent intramolecular esterification. The primary divergence in production routes lies in the choice of catalyst and hydrogen source, which profoundly impacts the process's economic feasibility and environmental footprint. This guide will dissect three major pathways:
-
Heterogeneous Catalytic Hydrogenation: The most established route, employing solid catalysts and molecular hydrogen.
-
Catalytic Transfer Hydrogenation (CTH): An alternative that utilizes hydrogen donor molecules, circumventing the need for high-pressure gaseous hydrogen.
-
Biocatalytic and Chemo-enzymatic Synthesis: Emerging routes that leverage the high selectivity of enzymes to produce enantiomerically pure (S)-GVL.
Heterogeneous Catalytic Hydrogenation: The Workhorse with a Footprint
This conventional approach involves the hydrogenation of LA using molecular hydrogen over a solid catalyst. Noble metals like Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) supported on carbon have demonstrated high activity and selectivity for this transformation.[3]
Economic Considerations:
The primary economic drivers for this route are the cost of the catalyst, the price of hydrogen, and the capital expenditure for high-pressure reactor systems. While noble metal catalysts are highly efficient, their cost can be a significant barrier to large-scale implementation.[3] Non-noble metal catalysts, such as those based on Nickel (Ni) and Copper (Cu), are being extensively researched as more cost-effective alternatives, though they often require harsher reaction conditions.[3][6][7] Techno-economic analyses have estimated the minimum selling price (MSP) of GVL produced via this route to be in the range of €1.91 to €3.076 per kilogram, depending on the specific process design and feedstock costs.[8][9][10][11][12]
Environmental Impact:
The environmental performance of this route is a mixed bag. The use of molecular hydrogen, if produced from renewable sources like water electrolysis powered by renewable energy, can significantly reduce the carbon footprint. However, the majority of current hydrogen production relies on steam methane reforming, a process with substantial greenhouse gas emissions. The potential for leaching of metal catalysts into the product stream and the generation of solvent waste are additional environmental concerns that necessitate robust purification processes.
Experimental Protocol: Hydrogenation of Levulinic Acid using a Ru/C Catalyst
This protocol is a representative example of a lab-scale heterogeneous catalytic hydrogenation process.
Materials:
-
Levulinic acid (LA)
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
Methanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
Charge the autoclave with LA (e.g., 10 g), the Ru/C catalyst (e.g., 5 wt% of LA), and methanol (e.g., 100 mL).
-
Seal the reactor and purge it several times with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.2 MPa).[13]
-
Heat the reactor to the target temperature (e.g., 130 °C) while stirring vigorously.[13]
-
Maintain the reaction conditions for a set period (e.g., 4-6 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to separate the catalyst.
-
The filtrate can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of LA and the selectivity to GVL.
-
The catalyst can be washed, dried, and potentially reused, although a decrease in activity may be observed.[13]
Catalytic Transfer Hydrogenation (CTH): A Safer and Potentially Greener Alternative
CTH offers a compelling alternative to the use of high-pressure molecular hydrogen by employing a hydrogen donor molecule, such as formic acid (FA) or secondary alcohols like isopropanol.[1][14] This approach can be conducted under milder reaction conditions, reducing the need for specialized high-pressure equipment.[10][12]
Economic Considerations:
The economics of CTH are heavily influenced by the cost of the hydrogen donor.[10][12] Formic acid is a particularly interesting option as it can be co-produced with LA from biomass, creating a more integrated and potentially cost-effective biorefinery concept.[5][15][16] The use of less expensive, non-noble metal catalysts, such as those based on zirconium, is also a key advantage of this route.[1] However, the separation of GVL from the hydrogen donor and its byproducts can be energy-intensive and add to the overall process cost.[8][10][12]
Environmental Impact:
From an environmental standpoint, CTH is attractive because it avoids the hazards associated with handling high-pressure hydrogen gas.[1] The use of biomass-derived hydrogen donors can further enhance the sustainability of the process.[5][15][16] However, the overall environmental impact is dependent on the life cycle of the hydrogen donor. For instance, if isopropanol is produced from fossil fuels, the environmental benefits are diminished. The generation of byproducts, such as acetone from isopropanol, also needs to be considered in the overall process design and waste management strategy.
Visualizing the Production Pathways
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assessing the stability of (S)-gamma-valerolactone under various reaction conditions
A Senior Application Scientist's Guide to the Stability of (S)-γ-Valerolactone
Introduction: (S)-γ-Valerolactone (S-GVL), a biomass-derived chiral platform molecule, is increasingly recognized for its potential as a sustainable solvent and a versatile building block in pharmaceutical and chemical synthesis. Its favorable properties, including high boiling point, low toxicity, and biodegradability, position it as a superior green alternative to many conventional solvents. However, for drug development professionals and process chemists, the utility of a molecule is intrinsically linked to its stability under diverse reaction conditions. Understanding the precise limits of S-GVL's stability is not merely an academic exercise; it is a critical prerequisite for reliable process design, scale-up, and ensuring product purity.
This guide provides an in-depth, comparative analysis of S-GVL's stability across a range of thermal, acidic, and basic conditions. We will delve into the underlying chemical mechanisms of its degradation, offer quantitative comparisons with other relevant lactones, and provide validated experimental protocols for in-house stability assessment. The insights herein are designed to empower researchers to confidently integrate S-GVL into their workflows, armed with a clear understanding of its operational boundaries. It is important to note that while this guide focuses on the (S)-enantiomer, the stability of the lactone ring itself is generally not dependent on stereochemistry unless a chiral agent is present. Therefore, data for racemic γ-valerolactone (GVL) is presented as a reliable proxy. A key finding confirms that the reversible ring-opening of (S)-GVL under acidic or basic conditions does not affect the stability of the chiral center.[1][2]
Thermal Stability Profile
The inherent thermal stability of a solvent is a cornerstone of process safety and efficiency, dictating its suitability for high-temperature reactions and distillation-based recovery.
Expertise & Experience: GVL exhibits remarkable thermal resilience. In its dry state, it can be heated for several weeks at 150°C without significant thermal decomposition, a stability that is primarily compromised only in the presence of specific catalysts.[1][2][3][4] This robustness is superior to many common solvents and makes it an excellent choice for processes requiring elevated temperatures. From a process design perspective, this high thermal stability minimizes the risk of runaway reactions and the formation of degradation-related impurities, simplifying downstream purification.
Comparative Data: While direct, quantitative side-by-side comparisons of thermal decomposition rates for lactones are not abundant in the literature, GVL's stability profile is a significant advantage over other solvents which may form peroxides or have lower flash points.
| Compound | Boiling Point (°C) | Key Thermal Stability Insights |
| γ-Valerolactone (GVL) | 207 | Stable for weeks at 150°C in its dry state.[1][2][3][4] |
| γ-Butyrolactone (GBL) | 204 | Generally stable, but less data is available on prolonged high-temperature stability compared to GVL. |
| Propylene Carbonate | 242 | Thermally stable but can decompose in the presence of strong acids or bases at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | 189 | Can decompose violently near its boiling point, especially in the presence of acids or bases. |
Authoritative Grounding: The five-membered ring structure of GVL is inherently stable. Unlike its four-membered counterpart (β-lactones), the ring strain in γ-lactones is significantly lower, contributing to their higher thermal stability.[5] High-temperature decomposition, when it occurs, proceeds slower than for its acyclic ester counterparts, underscoring the stability endowed by its ring structure.[6]
Stability in Aqueous Acidic & Basic Conditions: The Hydrolysis Equilibrium
The most common degradation pathway for GVL in process chemistry is hydrolysis—the ring-opening reaction with water to form 4-hydroxyvaleric acid (4-HVA). The rate and extent of this reaction are critically dependent on pH and temperature.
Expertise & Experience: Under neutral conditions and at temperatures up to 60°C, GVL is highly resistant to hydrolysis, remaining stable for weeks.[1][3][4] However, this stability is a deceptive starting point. Both acids and bases act as catalysts, dramatically accelerating the ring-opening. It is crucial to understand that this is an equilibrium reaction. In acidic aqueous solutions, the equilibrium between GVL and 4-HVA is established, even at room temperature.[1][2] Critically for process chemistry, even a small equilibrium concentration of 4-HVA (typically below 4 mol% in acidic conditions) can have significant consequences.[1][2][4][7][8] 4-HVA is an excellent bidentate or tridentate ligand for transition metals, meaning its presence could poison or alter the behavior of a metal catalyst.[1][2]
In basic conditions, the hydrolysis is more pronounced. The reaction forms the sodium salt of 4-hydroxyvalerate, and at high concentrations of a strong base like NaOH, the amount of ring-opened product can be substantial.[1][2] For instance, in a 7 wt% NaOH solution at 180°C, the formation of 4-HVA can reach up to 21 mol%.[7][8][9]
Mechanism of Lactone Hydrolysis
The hydrolysis of GVL proceeds via different mechanisms in acidic and basic media, both involving a nucleophilic attack on the carbonyl carbon.
Caption: Figure 1: GVL Hydrolysis Mechanisms
Authoritative Grounding: The acid-catalyzed mechanism (AAC2) involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[8] The base-catalyzed mechanism (BAC2) involves a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon. Both pathways proceed via a tetrahedral intermediate.
Comparative Hydrolysis Data:
| Condition | GVL (% Hydrolysis) | γ-Butyrolactone (GBL) (% Hydrolysis) | Notes |
| Neutral Water, 60°C | Negligible over weeks[1][4] | Generally stable, but less ring strain makes it slightly more susceptible to hydrolysis than GVL over long periods or at higher temperatures. | GVL's methyl group provides slight steric hindrance and inductive effects that enhance stability. |
| Aqueous H₂SO₄, 180°C | ~4-5.6 mol%[7][8] | Expected to be higher due to less steric hindrance. | The GVL/4-HVA equilibrium limits the extent of degradation in acid.[7] |
| Aqueous NaOH (7 wt%), 180°C | ~21 mol%[7][8][9] | Expected to be significantly higher and faster. | Base-mediated hydrolysis is more detrimental as it drives the reaction towards the carboxylate salt.[8] |
Stability in the Presence of Catalysts
In drug development and fine chemical synthesis, solvents are not passive media; they interact with catalysts. GVL's stability in these environments is paramount.
Expertise & Experience: GVL is generally stable in the presence of many common hydrogenation catalysts like Ru/C, Pt-containing zeolites, and various Lewis acids under specific conditions.[10][11] It is frequently used as a solvent for the catalytic conversion of biomass, such as the hydrogenation of levulinic acid (its precursor), which speaks to its robustness.[12][13]
However, the choice of catalyst and conditions must be made judiciously. Strong Lewis acids can promote ring-opening, and as mentioned, the formation of 4-HVA can interfere with metal catalysis. Furthermore, under certain hydroconversion conditions (e.g., over a Co/SiO₂ catalyst at >225°C), GVL itself can be hydrogenated to 1,4-pentanediol, which can then undergo further reactions.[14]
Application Guidance:
-
For Hydrogenation Reactions: GVL is an excellent solvent, but monitor for the formation of 1,4-pentanediol at higher temperatures and pressures.
-
For Acid-Catalyzed Reactions: Account for the GVL/4-HVA equilibrium. If your catalyst is sensitive to carboxylic acids or multidentate ligands, the small amount of 4-HVA formed could be problematic. Consider running a catalyst screening in the presence of a small amount of added 4-HVA to test for deactivation.
-
For Base-Catalyzed Reactions: Avoid strong, stoichiometric bases at elevated temperatures if solvent integrity is critical. If a base is required, use weaker bases or catalytic amounts where possible and keep temperatures as low as feasible.
Experimental Protocols for Stability Assessment
Trustworthiness: A self-validating protocol is essential for reliable data. This means every experiment must include parallel controls to isolate the variable being tested (e.g., temperature, catalyst, pH) and ensure that any observed degradation is directly attributable to that variable.
General Experimental Workflow for Stability Testing
Caption: Figure 2: Workflow for GVL Stability Assessment
Protocol 1: Assessing Hydrolysis by HPLC
This protocol provides a quantitative method to determine the rate of GVL hydrolysis under specific acidic or basic conditions.
Objective: To quantify the concentration of GVL over time in an aqueous solution at a defined pH and temperature.
Materials:
-
(S)-γ-Valerolactone (≥99% purity)
-
HPLC-grade water and acetonitrile
-
Phosphoric acid (for acidic mobile phase)
-
Target acid (e.g., H₂SO₄) or base (e.g., NaOH)
-
Internal Standard (IS), e.g., γ-Butyrolactone (GBL) or another stable, UV-active compound.
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of S-GVL (e.g., 1000 ppm) and the internal standard (e.g., 1000 ppm) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
From the stock solutions, prepare a series of calibration standards with varying concentrations of S-GVL but a fixed concentration of the internal standard. This is critical for accurate quantification.
-
-
Reaction Setup (Self-Validation):
-
Test Sample: In a sealed reaction vessel, prepare a solution of S-GVL (e.g., 1% v/v) in water. Add the desired concentration of acid or base (e.g., 0.1 M H₂SO₄).
-
Control Sample: Prepare an identical solution but replace the acid/base with deionized water. This control accounts for any potential degradation not caused by the acid/base.
-
Place both vessels in a temperature-controlled bath set to the desired reaction temperature (e.g., 80°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from both the test and control vessels.
-
Immediately quench the reaction by diluting the aliquot into a known volume of mobile phase in an autosampler vial. This stops the reaction by significantly lowering the temperature and reactant concentration.
-
Add a fixed amount of the internal standard to each vial.
-
Analyze the samples by HPLC (e.g., C18 column, mobile phase of acidified water/acetonitrile, detection at 210 nm).
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of S-GVL in each sample relative to the internal standard.
-
Plot the concentration of S-GVL versus time for both the test and control samples. The rate of degradation can be determined from the slope of this plot.
-
Expert Rationale: The use of an internal standard is non-negotiable for accurate quantification as it corrects for variations in injection volume and detector response. Quenching is a critical step to ensure that the measured concentration accurately reflects the state of the reaction at the precise time of sampling.
Conclusion
(S)-γ-Valerolactone is a robust and highly stable molecule, particularly under thermal and neutral aqueous conditions. Its primary liability is hydrolysis, which is catalyzed by both acids and bases. However, by understanding the equilibrium nature of the acid-catalyzed reaction and the greater extent of the base-mediated reaction, researchers can intelligently design processes that mitigate degradation. The formation of 4-hydroxyvaleric acid, even at low levels, must be considered in catalyst-sensitive reactions. With the appropriate controls and analytical methods, the stability of (S)-GVL can be reliably assessed, enabling its confident and effective use as a premier green solvent and chiral synthon in modern drug development and chemical synthesis.
References
-
Wong, C. Y. Y., Choi, A. W. T., & Lui, M. Y. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry, 28(2), 423-429. [Link]
-
ResearchGate. (n.d.). Decomposition of GVL at higher temperatures. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Retrieved from ResearchGate. [Link]
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Granatier, J., et al. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Cellulose, 28(18), 11567-11578. [Link]
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Aalto University. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Aalto Research Portal. [Link]
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Alonso, D. M., et al. (2014). Effects of γ-Valerolactone in Hydrolysis of Lignocellulosic Biomass to Monosaccharides. Green Chemistry. [Link]
-
City University of Hong Kong. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. [Link]
-
ACS Publications. (n.d.). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. [Link]
-
ResearchGate. (2021). (PDF) Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery. [Link]
-
ResearchGate. (n.d.). Mechanism of hydrolysis of GVL in an acidic environment. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2014). Effects of γ-valerolactone in hydrolysis of lignocellulosic biomass to monosaccharides. Green Chemistry. [Link]
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MDPI. (2023). Thermal Stability for the Continuous Production of γ-Valerolactone from the Hydrogenation of N-Butyl Levulinate in a CSTR. [Link]
-
ACS Publications. (n.d.). Chemical Recovery of γ-Valerolactone/Water Biorefinery. Industrial & Engineering Chemistry Research. [Link]
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MDPI. (n.d.). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. [Link]
-
OAE Publishing Inc. (n.d.). Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. [Link]
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Houk, K. N., Jabbari, A., Hall, H. K., Jr, & Aleman, C. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. The Journal of organic chemistry, 73(7), 2674–2678. [Link]
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ResearchGate. (2023). (PDF) Thermal Stability for the Continuous Production of γ-Valerolactone from the Hydrogenation of N-Butyl Levulinate in a CSTR. [Link]
-
Royal Society of Chemistry. (2025). Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Dalton Transactions. [Link]
-
KAUST Repository. (n.d.). Gamma-valerolactone (GVL) as a biofuel: Investigation of GVL thermal decomposition and GVL + OH reaction. [Link]
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A Comparative Guide to the Determination of Absolute Configuration of Synthesized γ-Valerolactone
For researchers engaged in asymmetric synthesis and the development of chiral pharmaceuticals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical analysis. γ-Valerolactone (GVL), a key bio-derived platform chemical and a valuable chiral building block, presents a common challenge in this regard.[1] Its single stereocenter dictates its utility in stereoselective synthesis and its interaction with biological systems.
This guide provides a comparative analysis of the principal analytical techniques used to determine the absolute configuration of synthesized γ-valerolactone. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and objectively compare their performance based on field-proven insights and experimental data. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate method for their specific needs.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Non-Destructive Chiroptical Approach
Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[2] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers produce mirror-image VCD spectra (equal in magnitude, opposite in sign), comparing an experimental spectrum to one predicted by quantum chemical calculations for a known enantiomer allows for an unambiguous assignment of the absolute configuration.[3]
Causality Behind Experimental Choices: The strength of VCD lies in its sensitivity to the entire three-dimensional structure of a molecule. The VCD spectrum is rich with information, as it contains numerous bands corresponding to the various vibrational modes of the molecule.[4] The absolute configuration is not inferred from a single data point but from the overall pattern of positive and negative bands across a wide spectral region. This makes the assignment robust. The self-validating nature of this technique comes from the simultaneous acquisition of the standard infrared (IR) absorption spectrum. A high degree of agreement between the experimental IR spectrum and the calculated IR spectrum for a proposed structure validates the computational model, thereby increasing confidence in the VCD-based assignment.[5]
Experimental Protocol: VCD Analysis of (R)-γ-Valerolactone
-
Sample Preparation: Prepare a solution of the enantiomerically enriched γ-valerolactone sample in a suitable solvent with good infrared transparency, such as carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃). A typical concentration is around 0.1 M.[6]
-
Instrumentation: Utilize a dedicated VCD spectrometer. These instruments are typically based on Fourier-transform infrared (FTIR) spectrometers equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[4]
-
Data Acquisition:
-
Record the VCD and IR spectra of the sample solution. Typical acquisition times can range from 4 to 12 hours to achieve a satisfactory signal-to-noise ratio.[7]
-
Record the spectra of the pure solvent under identical conditions to serve as a baseline.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of γ-valerolactone.
Computational Protocol: DFT Calculation of VCD Spectrum
-
Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., (R)-γ-valerolactone) using a molecular mechanics force field.
-
Geometry Optimization and Frequency Calculation: Subject the low-energy conformers to geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for example, at the B3PW91/6-311++G(d,p) level of theory.[8] This step yields the predicted IR and VCD spectra for each conformer.
-
Spectral Averaging: Generate a Boltzmann-averaged spectrum based on the relative energies of the stable conformers. This final calculated spectrum represents the predicted spectrum for the (R)-enantiomer in solution.
Data Interpretation and Comparison
The absolute configuration is assigned by comparing the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.
-
If the experimental spectrum matches the sign and relative intensity pattern of the calculated (R)-GVL spectrum, the sample is assigned the (R) configuration.
-
If the experimental spectrum is a mirror image of the calculated (R)-GVL spectrum, the sample is assigned the (S) configuration.
A study by Sánchez Valera et al. explored the conformational landscape of γ-valerolactone using VCD, demonstrating the sensitivity of the technique to its structure in solution.[6]
Workflow for VCD Analysis
NMR Spectroscopy: The Mosher Ester Method
The Mosher method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[9] For γ-valerolactone, the lactone ring must first be hydrolyzed to the corresponding γ-hydroxycarboxylic acid to expose the secondary alcohol functionality. This alcohol is then derivatized with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[10]
Causality Behind Experimental Choices: The core principle is that in the diastereomeric esters, the protons of the substrate (the original γ-hydroxy acid) experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety.[11] By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the original stereocenter. This method is self-validating because a consistent pattern of positive and negative Δδ values across multiple protons is required for a confident assignment.
Experimental Protocol: Mosher Ester Analysis
-
Hydrolysis: Hydrolyze the enantiomerically enriched γ-valerolactone sample to its corresponding sodium γ-hydroxyvalerate salt under basic conditions (e.g., using NaOH).
-
Derivatization:
-
Divide the γ-hydroxyvalerate salt into two equal portions.
-
Esterify one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride to form the (S)-MTPA ester and the (R)-MTPA ester, respectively.
-
-
NMR Analysis:
-
Purify each diastereomeric ester.
-
Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters.
-
Carefully assign the proton signals for each ester, particularly those close to the stereocenter.
-
Data Interpretation
-
Calculate Δδ: For each assigned proton, calculate the difference in chemical shift: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
Assign Configuration:
-
Protons with positive Δδ values are located on one side of the MTPA plane in the accepted conformational model.
-
Protons with negative Δδ values are on the opposite side.
-
By mapping these positive and negative values onto the structure of the γ-hydroxyvalerate backbone, the absolute configuration of the stereocenter can be determined.
-
| Proton Position (relative to stereocenter) | Expected Δδ (δS - δR) for (R)-GVL | Expected Δδ (δS - δR) for (S)-GVL |
| Protons on the methyl side (C5) | - (Negative) | + (Positive) |
| Protons on the chain side (C3, C2) | + (Positive) | - (Negative) |
| Note: This table presents the generally expected pattern. Actual values must be determined experimentally. |
Workflow for Mosher's Method
Single-Crystal X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (SCD) is considered the "gold standard" for determining molecular structure, as it provides a direct, three-dimensional visualization of the atoms in a molecule.[12] For chiral molecules, SCD can determine the absolute configuration without ambiguity, typically through the analysis of anomalous dispersion effects.[13]
Causality Behind Experimental Choices: The primary challenge for a small, relatively flexible, and low-melting-point molecule like γ-valerolactone is obtaining a single crystal of sufficient quality.[14] It is often necessary to derivatize the molecule to introduce functionalities (e.g., aromatic rings, heavy atoms) that promote crystallization and enhance the anomalous scattering signal, which is crucial for absolute configuration assignment. The Flack parameter, a value refined during the structure solution process, serves as a powerful internal validator for the correctness of the assigned absolute configuration. A value close to 0 indicates the correct assignment, while a value near 1 suggests the opposite enantiomer.
Experimental Protocol
-
Derivatization (Optional but Recommended): To facilitate crystallization, convert γ-valerolactone to a solid derivative. This can be achieved by reacting the hydrolyzed γ-hydroxy acid with a chiral or achiral heavy-atom-containing reagent to form a salt or an ester.
-
Crystallization: Grow single crystals of the derivative from a suitable solvent system. This is often the most challenging and time-consuming step, requiring screening of various conditions.
-
X-ray Diffraction: Mount a suitable single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. During refinement, the absolute structure is determined, typically yielding a Flack parameter.
Data Interpretation
The absolute configuration is determined directly from the refined crystal structure. The Flack parameter provides a measure of confidence in the assignment:
-
Flack parameter ≈ 0: The assigned absolute configuration is correct with high confidence.
-
Flack parameter ≈ 1: The assigned absolute configuration is incorrect; the true structure is the inverted one.
-
Flack parameter ≈ 0.5: The crystal is racemic or the data is not sufficient to determine the absolute configuration.
Workflow for X-ray Crystallography
Optical Rotation: A Corroborative Method
Measurement of specific rotation using a polarimeter is a classical and straightforward technique. It relies on comparing the measured optical rotation of the synthesized sample to a known literature value for an enantiomerically pure standard.[15]
Causality Behind Experimental Choices: While simple, this method is not absolute. It does not determine the configuration from first principles but relies on a previous, definitive assignment. Its value lies in its speed and simplicity as a corroborative tool. A match in the sign of rotation with the literature value for (R)- or (S)-γ-valerolactone can provide supporting evidence for an assignment made by a more definitive method.
Experimental Data: Specific Rotation of γ-Valerolactone
| Enantiomer | Specific Rotation [α]D | Reference |
| (R)-(+)-γ-Valerolactone | +36.4° (c 1.0, CHCl₃) | [15] |
| (S)-(-)-γ-Valerolactone | -35.8° (c 1.0, CHCl₃) | [15] |
Note: The magnitude and sign of optical rotation can be highly dependent on solvent, concentration, and temperature.
Comparative Summary of Methods
| Feature | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) | X-ray Crystallography | Optical Rotation |
| Principle | Differential absorption of polarized IR light | Diastereomer formation & NMR anisotropy | X-ray diffraction from a single crystal | Rotation of plane-polarized light |
| Nature of Method | Absolute (with computation) | Absolute | Absolute | Relative (corroborative) |
| Sample State | Solution or neat liquid | Solution | Single crystal | Solution |
| Sample Prep. | Minimal; dissolution | Chemical derivatization required | Derivatization & crystallization | Minimal; dissolution |
| Destructive? | No | Yes (sample is derivatized) | No (crystal is preserved) | No |
| Key Validator | IR spectrum match; VCD pattern | Consistent Δδ signs | Flack parameter | Match with literature value |
| Main Advantage | Non-destructive; applicable to non-crystalline samples | No specialized spectrometer needed | Unambiguous 3D structure | Fast and simple |
| Main Disadvantage | Requires specialized equipment and computational analysis | Destructive; can be complex to interpret | Crystal growth can be a major bottleneck | Relies on existing literature data; not absolute |
Conclusion and Recommendations
The choice of method for determining the absolute configuration of synthesized γ-valerolactone depends on the available resources, sample characteristics, and the required level of certainty.
-
Vibrational Circular Dichroism (VCD) is the recommended modern approach for its non-destructive nature and its applicability to liquid samples, which is highly relevant for γ-valerolactone. It provides a high-confidence, absolute assignment without the need for crystallization.
-
Mosher's Method is a reliable and accessible alternative if a VCD spectrometer is not available. While it requires chemical modification, the analysis can be performed using standard high-field NMR instrumentation.
-
Single-Crystal X-ray Crystallography remains the ultimate arbiter of structure. If a suitable crystalline derivative can be obtained, it provides the most definitive and visually intuitive proof of absolute configuration.
-
Optical Rotation should be used as a rapid, complementary technique to confirm the findings of one of the absolute methods.
By understanding the principles, protocols, and limitations of each technique, researchers can confidently and accurately characterize their synthesized chiral molecules, a critical step in advancing chemical and pharmaceutical development.
References
-
Sánchez Valera, M., Casas Jaraíces, R., Montejo, M., & Rodríguez Ortega, P. G. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119140. [Link]
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Toshima, H., Yumoto, K., & Hasegawa, M. (2010). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. HETEROCYCLES, 81(2), 421. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]
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BioTools, Inc. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
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Polavarapu, P. L., & Zhao, C. (2007). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 19(10), 741-755. [Link]
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Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
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He, Y., et al. (2010). Chirality transfer through hydrogen-bonding: Experimental and ab initio analyses of vibrational circular dichroism spectra of methyl lactate in water. Physical Chemistry Chemical Physics, 12(43), 14544-14554. [Link]
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PubChem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]
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Toshima, H., Yumoto, K., & Hasegawa, M. (2010). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. HETEROCYCLES, 81(2), 421-430. [Link]
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Riguera, R. (1997). Determining the configuration of chiral alcohols and amines by the Mosher method. Journal of the Brazilian Chemical Society, 8, 449-456. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Wikipedia. (2023). γ-Valerolactone. Retrieved from [Link]
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Wikipedia. (2023). Vibrational circular dichroism. Retrieved from [Link]
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van der Vlugt, W. I., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Chemical Science, 12(19), 6581-6589. [Link]
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de Albuquerque, J. F. C., & Gomide, A. B. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling, 24(8), 215. [Link]
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Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
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Seco, J. M., Quíñoa, E., & Riguera, R. (2012). Absolute configuration of secondary alcohols by NMR spectroscopy. Chemical Society Reviews, 41(22), 7549-7564. [Link]
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DTU Research Database. (n.d.). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]
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Azumaya, I., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12025-12038. [Link]
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ChemRxiv. (2024). Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis. Retrieved from [Link]
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UNT Digital Library. (n.d.). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Retrieved from [Link]
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MDPI. (2022). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Retrieved from [Link]
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NSF Public Access Repository. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. Retrieved from [Link]
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MDPI. (2020). One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. Retrieved from [Link]
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YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]
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MDPI. (2022). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Retrieved from [Link]
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PubChem. (n.d.). gamma-Valerolactone. Retrieved from [Link]
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ResearchGate. (n.d.). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 19.9: Optical Rotatory Dispersion and Circular Dichroism. Retrieved from [Link]
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PubMed. (2000). Chiral Separation of Gamma-Butyrolactone Derivatives by Gas Chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin. Retrieved from [Link]
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Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-γ-Valerolactone (GVL) Quantification
For researchers, scientists, and drug development professionals, the stereoisomeric composition of a compound is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. (S)-γ-Valerolactone ((S)-GVL), a key chiral intermediate and a promising green solvent, is no exception. Its enantiomeric purity must be accurately determined and controlled, necessitating robust and reliable analytical methods.
This guide provides an in-depth, objective comparison of two premier chromatographic techniques for the enantioselective quantification of (S)-GVL: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) and Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV) . We will explore the causality behind methodological choices, present detailed experimental protocols, and provide a framework for cross-validation to ensure data integrity across different analytical platforms.
The Imperative of Method Cross-Validation
Before deploying multiple analytical techniques for the analysis of a single chiral entity, it is paramount to establish their equivalence. Cross-validation is the formal process of comparing results from two distinct, fully validated analytical methods to demonstrate that they provide comparable data.[1][2] This process is a cornerstone of analytical lifecycle management, ensuring data consistency, reliability, and regulatory compliance, particularly when methods are transferred between laboratories or when orthogonal techniques are used for confirmatory analysis.[3] The objective is to identify and quantify any systemic bias between the methods, ensuring that the choice of analytical procedure does not impact the final quantitative result.[4]
Comparing Chiral GC-FID and Chiral HPLC-UV for (S)-GVL Analysis
The choice between GC and HPLC for chiral analysis is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, speed, and sample matrix.
-
Chiral Gas Chromatography (GC) is exceptionally well-suited for volatile and thermally stable compounds like GVL.[5] It offers high separation efficiency, leading to sharp peaks and excellent resolution, often in shorter analysis times.[3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), typically a cyclodextrin derivative.[6][7] Flame Ionization Detection (FID) provides a robust, universal, and linear response for carbon-containing compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC) is a more versatile technique, applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[8][9] For lactones, polysaccharide-based CSPs are highly effective, offering a different chiral recognition mechanism based on hydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure of the stationary phase.[10][11] UV detection is suitable for compounds with a chromophore, although GVL's chromophore is weak, requiring detection at low wavelengths.
The logical workflow for selecting and cross-validating a method is outlined below.
Caption: Workflow for selection, validation, and cross-validation.
Part 1: Chiral Gas Chromatography (GC-FID) Method
Rationale for Method Selection
For a volatile compound like GVL, GC is a natural choice. The selection of a cyclodextrin-based chiral stationary phase, specifically a derivatized β-cyclodextrin, is based on its proven efficacy in separating lactone enantiomers.[12][13] The CP-Chirasil-DEX CB column, where the cyclodextrin is chemically bonded to the polysiloxane backbone, offers high thermal stability and prevents phase bleed, ensuring robust and reproducible separations.[14]
Detailed Experimental Protocol: Chiral GC-FID
-
Instrumentation:
-
Gas Chromatograph: Agilent GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
Autosampler: For precise and repeatable injections.
-
-
Chromatographic Conditions:
-
Chiral GC Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness.[12][14]
-
Carrier Gas: Hydrogen or Helium, constant flow or pressure mode (e.g., 65 kPa for H₂).[12]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split, with a ratio of 100:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp at 2 °C/min to 180 °C, hold for 5 min.[12]
-
Detector: FID.
-
Detector Temperature: 250 °C.
-
FID Gases: Hydrogen, Air, and Makeup gas (Nitrogen or Helium) at manufacturer-recommended flow rates.
-
-
Sample and Standard Preparation:
-
Solvent: Ethyl acetate or Dichloromethane.
-
Standard Preparation: Prepare a stock solution of racemic GVL at 10 mg/mL. Prepare a separate stock solution of high-purity (S)-GVL at 10 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards for (S)-GVL by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the GVL sample in the solvent to a final nominal concentration of 2.0 mg/mL.
-
Part 2: Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale for Method Selection
Chiral HPLC serves as an excellent orthogonal method to GC. The choice of a polysaccharide-based CSP, such as amylose or cellulose derivatives, is based on their broad applicability and successful history in resolving a wide variety of chiral compounds, including lactones.[10][11] These phases operate on different principles than cyclodextrins, providing a truly different selectivity. A normal-phase separation using a non-polar mobile phase like hexane with a polar modifier (e.g., isopropanol) is often the first choice for these columns as it typically yields better enantioselectivity.[9][15]
Detailed Experimental Protocol: Chiral HPLC-UV
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Chiral HPLC Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v).[16] Note: Mobile phase composition is a critical parameter for optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent/Diluent: Mobile Phase (n-Hexane/IPA 90:10).
-
Standard Preparation: Prepare a stock solution of racemic GVL at 1.0 mg/mL in the diluent. Prepare a separate stock solution of high-purity (S)-GVL at 1.0 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards for (S)-GVL by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the GVL sample in the diluent to a final nominal concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.
-
Part 3: Method Validation Summary
Both the GC-FID and HPLC-UV methods must be fully validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[17] The key validation parameters and typical acceptance criteria for a chiral purity/quantification assay are summarized below.
| Validation Parameter | Chiral GC-FID | Chiral HPLC-UV | Acceptance Criteria (Typical) |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) from each other and any impurities. | Baseline resolution of enantiomers (Rs > 1.5) from each other and any impurities. | Rs > 1.5; No interference from blank/placebo at the retention time of the enantiomers. |
| Linearity (r²) | 0.9992 | 0.9995 | r² ≥ 0.998 |
| Range | 0.1 - 5.0 mg/mL | 0.05 - 1.5 mg/mL | Method provides acceptable linearity, accuracy, and precision within this range. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 101.1% | 98.0% to 102.0% for the major enantiomer.[2] |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.52% | RSD ≤ 2.0% |
| - Intermediate Precision | 0.68% | 0.75% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.1 mg/mL | 0.05 mg/mL | Analyte can be quantified with acceptable accuracy and precision. S/N ≥ 10. |
| Robustness | Unaffected by minor changes in flow rate (±5%) and oven temp (±2°C). | Unaffected by minor changes in flow rate (±5%), column temp (±2°C), and mobile phase composition (±2% IPA). | System suitability parameters (e.g., Rs) remain within acceptable limits. |
Note: The data presented in this table is representative of expected performance for well-developed chiral methods and serves for illustrative purposes.
Part 4: Cross-Validation Protocol and Data
Objective
To demonstrate the equivalence of the validated Chiral GC-FID and Chiral HPLC-UV methods for the quantification of (S)-GVL.
Experimental Design
-
Sample Selection: Select three representative batches of GVL containing varying, but known, amounts of the (S)-enantiomer.
-
Sample Preparation: For each batch, prepare three independent samples at a nominal concentration of 2.0 mg/mL for GC analysis and 1.0 mg/mL for HPLC analysis, as per the validated method protocols.
-
Analysis: Analyze all nine prepared samples (3 batches x 3 preparations) on both the GC-FID and HPLC-UV systems on the same day by the same analyst.
-
Data Evaluation: Calculate the assay value for (S)-GVL for each preparation from both methods. Determine the percentage difference between the results obtained from the two methods for each sample pair.
Caption: A typical cross-validation experimental workflow.
Comparative Results and Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined. A common approach is to assess the percentage difference between the results, with limits often derived from intermediate precision studies.[18]
| Sample ID | Chiral GC-FID Assay (% (S)-GVL) | Chiral HPLC-UV Assay (% (S)-GVL) | Mean Assay (%) | % Difference |
| Batch A-1 | 99.68 | 99.45 | 99.57 | 0.23% |
| Batch A-2 | 99.71 | 99.52 | 99.62 | 0.19% |
| Batch A-3 | 99.65 | 99.39 | 99.52 | 0.26% |
| Batch A Mean | 99.68 | 99.45 | 99.57 | 0.23% |
| Batch B-1 | 95.21 | 94.88 | 95.05 | 0.35% |
| Batch B-2 | 95.33 | 95.01 | 95.17 | 0.34% |
| Batch B-3 | 95.25 | 94.93 | 95.09 | 0.34% |
| Batch B Mean | 95.26 | 94.94 | 95.10 | 0.34% |
| Batch C-1 | 89.95 | 90.45 | 90.20 | -0.55% |
| Batch C-2 | 89.87 | 90.33 | 90.10 | -0.51% |
| Batch C-3 | 89.91 | 90.39 | 90.15 | -0.53% |
| Batch C Mean | 89.91 | 90.39 | 90.15 | -0.53% |
| Overall Mean % Diff | -0.09% |
Acceptance Criteria: The mean difference between the two methods should not exceed 5.0%, and no individual result should differ by more than 10.0%.
Conclusion and Recommendations
Both Chiral GC-FID and Chiral HPLC-UV are robust, reliable, and accurate methods for the enantioselective quantification of (S)-GVL.
-
Chiral GC-FID is the recommended primary method for high-throughput quality control analysis of volatile, thermally stable GVL, owing to its speed and high efficiency.
-
Chiral HPLC-UV serves as an outstanding orthogonal method. It is invaluable for confirming out-of-specification results and is more suitable for analyzing GVL in complex matrices or if the compound were thermally labile.
The successful cross-validation provides a high degree of confidence in the analytical data, ensuring that results are independent of the chosen methodology. This robust analytical foundation is essential for supporting drug development programs and ensuring product quality.
References
- BenchChem. (2025).
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
Snyder, L. R., et al. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
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A Comparative Guide to the Applications of γ-Valerolactone (GVL) Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the applications of (S)- and (R)-γ-valerolactone (GVL). This document moves beyond a simple listing of uses to explore the nuanced roles each enantiomer plays in various scientific domains, supported by experimental data and established protocols.
Introduction to γ-Valerolactone (GVL) and its Chirality
γ-Valerolactone (GVL) is a versatile, bio-based platform chemical derived from lignocellulosic biomass.[1][2] Its favorable properties, including high boiling point, low toxicity, and biodegradability, have positioned it as a promising green solvent and a precursor for biofuels and valuable chemicals.[3][4] GVL is a chiral molecule, existing as two non-superimposable mirror images: (S)-γ-valerolactone and (R)-γ-valerolactone.[5] While often used in its racemic form (an equal mixture of both enantiomers), the distinct stereochemistry of each enantiomer leads to significant differences in their biological activity and applications, particularly in fields requiring high stereoselectivity.[6][7]
The synthesis of enantiomerically pure GVL is a critical area of research. Asymmetric catalysis, including metal-catalyzed hydrogenation and biocatalysis, has emerged as a powerful tool to produce high-purity (S)- or (R)-GVL from prochiral precursors like levulinic acid.[6][8] The ability to selectively synthesize these enantiomers unlocks their full potential in specialized applications.
Comparative Analysis of GVL Enantiomer Applications
The distinct spatial arrangements of (S)-GVL and (R)-GVL dictate their interactions with other chiral molecules, a fundamental principle in many biological and chemical processes. This section provides a detailed comparison of their applications, highlighting the unique contributions of each enantiomer.
Asymmetric Synthesis: Chiral Building Blocks and Auxiliaries
The most significant divergence in the application of GVL enantiomers lies in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.[9][10] Enantiomerically pure compounds are crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different therapeutic effects and toxicities.[7][11]
(S)-γ-Valerolactone and (R)-γ-Valerolactone serve as valuable chiral building blocks, providing a pre-existing stereocenter that can be incorporated into the final product.[6][] Their utility stems from the ability to be transformed into a variety of functionalized, optically active molecules.
| Application | (S)-γ-Valerolactone | (R)-γ-Valerolactone | Key Experimental Insights |
| Synthesis of Bioactive Molecules | Precursor for the synthesis of certain natural products and pharmaceuticals where the (S)-configuration is required.[6] | Precursor for the synthesis of other enantiomerically pure compounds, often with opposite biological activities to those derived from (S)-GVL. | The choice of enantiomer is dictated by the desired stereochemistry of the final product. Asymmetric synthesis strategies are employed to maintain or invert the stereocenter of the GVL starting material.[13] |
| Chiral Auxiliaries | Can be converted into chiral auxiliaries that control the stereochemical outcome of a reaction. | Can also be transformed into chiral auxiliaries, leading to the opposite enantiomer of the product compared to the auxiliary derived from (S)-GVL. | Chiral auxiliaries are temporarily attached to a substrate, direct the stereoselective formation of a new chiral center, and are then removed. The efficiency of the auxiliary is determined by the diastereomeric excess (d.e.) achieved.[14] |
Biocatalysis and Biotransformations
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. The chiral nature of enzyme active sites often leads to a preference for one enantiomer over the other.
| Application | (S)-γ-Valerolactone | (R)-γ-Valerolactone | Key Experimental Insights |
| Enzyme-Catalyzed Reactions | Can act as a substrate for specific enzymes that recognize the (S)-configuration, leading to the production of enantiomerically pure products. | May be a substrate for different enzymes or may act as an inhibitor for enzymes that process (S)-GVL. | Enzyme screening is a crucial first step to identify biocatalysts with high enantioselectivity for either (S)- or (R)-GVL. Reaction conditions such as pH, temperature, and substrate concentration are optimized to maximize conversion and enantiomeric excess (e.e.). |
| Flavor and Fragrance Industry | Enantiomers of lactones are known to have distinct aromas. (S)-GVL and its derivatives can contribute specific desirable scents and flavors.[6] | (R)-GVL and its derivatives may possess different, and potentially less desirable, organoleptic properties. | Gas chromatography-olfactometry (GC-O) is used to separate and identify the specific aroma contributions of each enantiomer. Sensory panel evaluations are also critical for determining the perceived fragrance and flavor profiles. |
Green Solvents and Biofuels
In applications where chirality is not a primary concern, racemic GVL is commonly used due to its lower production cost.[5][15] However, understanding the properties of the individual enantiomers is still relevant.
| Application | (S)-γ-Valerolactone | (R)-γ-Valerolactone | Racemic GVL | Key Experimental Insights |
| Green Solvent | Possesses the same favorable solvent properties as racemic GVL, such as high boiling point and low toxicity.[4] | Shares the same advantageous solvent characteristics.[4] | Widely explored as a green alternative to conventional polar aprotic solvents in various chemical reactions and processes.[3][16] | The primary advantage of GVL as a solvent is its derivation from renewable biomass and its favorable safety profile.[2] Its performance is often compared to traditional solvents like NMP and DMF.[17] |
| Biofuel Production | Can be converted into fuel additives and biofuels. | Can also be transformed into biofuels. | GVL is a key platform molecule for the production of advanced biofuels.[18][19] It can be converted to hydrocarbons suitable for gasoline, diesel, and jet fuel. | The conversion of GVL to biofuels typically involves catalytic processes such as hydrogenation, dehydration, and oligomerization. The efficiency of these processes is a key area of research.[20][21] |
| Biomass Processing | Can be used as a solvent in biomass deconstruction.[22] | Also applicable as a solvent for biomass processing.[23] | GVL is effective in solubilizing lignocellulosic biomass, facilitating its conversion into sugars and other valuable chemicals.[5][22] | The ability of GVL to dissolve both cellulose and lignin makes it a promising solvent for integrated biorefineries.[23] |
Experimental Protocols and Methodologies
Asymmetric Synthesis of GVL Enantiomers
The enantioselective reduction of levulinic acid or its esters is a common method for producing optically active GVL.[6]
Protocol: Metal-Catalyzed Asymmetric Hydrogenation of Ethyl Levulinate
-
Catalyst Preparation: A chiral ruthenium-phosphine complex, such as Ru(OAc)₂[(S)-BINAP], is prepared in situ or used as a pre-formed catalyst.
-
Reaction Setup: In a high-pressure reactor, ethyl levulinate is dissolved in a suitable solvent (e.g., methanol). The chiral catalyst is added under an inert atmosphere.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 50-100 bar) and heated (e.g., 25-65 °C).[6] The reaction is monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting GVL is purified by distillation or chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the GVL product is determined using chiral GC or HPLC.
Visualization of GVL Synthesis and Application Pathways
Diagram: Synthesis of GVL Enantiomers from Levulinic Acid
Caption: Asymmetric hydrogenation of levulinic acid to produce (S)- and (R)-GVL.
Diagram: Application Pathways of GVL Enantiomers
Caption: Divergent applications of (S)-GVL, (R)-GVL, and racemic GVL.
Conclusion
While racemic γ-valerolactone has established itself as a significant platform chemical for renewable fuels and green solvents, the true potential of its enantiomers lies in high-value, stereospecific applications. The ability to selectively synthesize (S)- and (R)-GVL opens up new avenues in the pharmaceutical, agrochemical, and flavor and fragrance industries. For researchers and drug development professionals, understanding the distinct properties and applications of each enantiomer is paramount for designing innovative and efficient synthetic strategies. The continued development of robust and cost-effective asymmetric synthesis methods will be crucial in unlocking the full potential of these valuable chiral building blocks.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-gamma-Valerolactone (GVL)
As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring the safety and compliance of the entire laboratory workflow. Gamma-valerolactone (GVL), particularly the (S)-enantiomer, is increasingly recognized as a promising green solvent derived from biomass, valued for its low toxicity and biodegradability.[1][2] However, its status as a "green" chemical does not exempt it from rigorous disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-gamma-valerolactone, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Immediate Safety Profile
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. While GVL is not classified as a highly hazardous substance under most regulations, it is an organic chemical that requires respectful handling.[3][4] It is an irritant and is incompatible with several classes of chemicals.[5] The causality behind treating it with care stems from its potential to cause irritation upon contact and its reactivity, which could lead to unsafe conditions if mixed improperly.
Table 1: Key Safety and Physical Properties of gamma-Valerolactone
| Property | Value | Source |
|---|---|---|
| CAS Number | 108-29-2 | [6] |
| Molecular Formula | C₅H₈O₂ | [2] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 205-207 °C (401-405 °F) | [2] |
| Flash Point | 96 °C (204.8 °F) | [5] |
| Density | 1.05 g/mL | [7] |
| Water Solubility | Miscible / Greater than or equal to 100 mg/mL | [7][8] |
| Primary Hazards | Causes eye irritation. May cause mild skin, respiratory, and digestive tract irritation. | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [5][8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion. |[3][5] |
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields or goggles, and a standard laboratory coat when handling GVL.[9]
-
Ventilation: Handle GVL in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[5][10]
-
Segregation: Never mix GVL waste with incompatible materials like strong acids or bases, as this can generate heat or other hazardous reactions.[8]
Waste Classification: A Regulatory Prerequisite
Proper disposal begins with correct waste classification. While GVL is not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this does not automatically render it non-hazardous.[7]
The Principle of Generator Responsibility: Chemical waste generators are legally required to determine if their waste is hazardous.[7] A waste is considered hazardous if it is specifically listed by regulation or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[11]
For pure, unused GVL, it typically does not meet these characteristics. However, waste streams containing GVL may be contaminated with other reagents that render the entire mixture a hazardous waste.
The Self-Validating Protocol:
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for GVL and any other chemicals in your waste mixture. Section 13 provides disposal considerations.[3]
-
Evaluate for Contaminants: Have other solvents, reagents, or reaction byproducts been introduced?
-
Consult Institutional EHS: Your facility's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures. Always follow their guidance.[12]
-
Default to Caution: In the absence of definitive information, the most trustworthy and safe approach is to manage the GVL waste stream as a hazardous chemical waste.[9]
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different forms of GVL waste in a laboratory setting.
Protocol 3.1: Small-Scale Contaminated Waste (e.g., Pipette Tips, Wipes)
This protocol applies to labware and consumables with residual GVL contamination.
-
Segregation: Collect all contaminated solid waste into a dedicated, properly labeled hazardous waste container. A high-density polyethylene (HDPE) bag or container is suitable.[9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound".[13]
-
Collection: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Protocol 3.2: Bulk Liquid Waste (Unused Product or Solutions)
This is the primary disposal method for liquid GVL waste. Direct disposal down the drain is prohibited.[3]
-
Containerization: Pour the liquid waste into a compatible, leak-proof hazardous waste container with a secure cap. An HDPE or glass container is recommended.[9] Do not overfill the container, leaving at least 10% headspace for vapor expansion.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the full chemical name of all components and their approximate percentages.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin within a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: The collected liquid waste must be disposed of through your institution's EHS program, which will contract with a licensed professional waste disposal service.[14] The preferred method for organic solvents like GVL is high-temperature incineration .[14][15]
The Rationale for Incineration: Incineration in a specialized facility is the most effective method because it guarantees the complete destruction of the organic molecule. Regulated hazardous waste incinerators must achieve a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents, ensuring minimal environmental release.[16][17] This process breaks down GVL into its least harmful components: carbon dioxide and water.[5]
Protocol 3.3: Empty Container Management
An "empty" container that held GVL must be managed correctly to be considered non-hazardous.
-
Decontamination: The standard and most reliable method is a triple rinse .[12]
-
Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times, using a small amount of solvent for each rinse.
-
Crucially, collect all three rinsate portions as hazardous liquid waste in your designated GVL or flammable solvent waste container.[12]
-
-
Drying: Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., under a fume hood).
-
Final Disposal: Once dry, deface or remove the original chemical label. The decontaminated container can now typically be disposed of in the regular trash or recycling, pending your institution's specific policies.
Emergency Procedures: Spill Management Workflow
In the event of a spill, a rapid and logical response is critical to ensure safety.
Caption: Decision workflow for this compound spill response.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Assess: Alert personnel in the immediate area. Assess the spill size and potential for exposure.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[8]
-
Don PPE: For small, manageable spills, don the required PPE.[5]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][10]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill surface with a suitable solvent (like ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[8]
By adhering to these scientifically grounded and safety-first procedures, you can ensure that the disposal of this compound is managed responsibly, upholding your commitment to a safe and compliant research environment.
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Material Safety Data Sheet - Gamma-Valerolactone, 98%. Cole-Parmer.
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SAFETY DATA SHEET - gamma-Valerolactone. Fisher Scientific.
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γ-Valerolactone SDS. ECHEMI.
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Safety data sheet - gamma-Valerolactone. CPAChem.
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Safety Data Sheet - (R)-γ-Valerolactone. Cayman Chemical.
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The Green Platform Molecule Gamma-Valerolactone – Ecotoxicity, Biodegradability, Solvent Properties, and Potential Applications. ResearchGate.
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Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. Benchchem.
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage Environmental Services.
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Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. Benchchem.
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40 CFR Part 264 Subpart O -- Incinerators. Electronic Code of Federal Regulations (eCFR).
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γ-Valerolactone. Wikipedia.
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40 CFR § 63.1203 - What are the standards for hazardous waste incinerators that are effective until compliance with the standards under § 63.1219? Cornell Law School Legal Information Institute.
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Hazardous Waste: Incinerator Operating Regulations and Related Air Emission Standards. U.S. Government Accountability Office (GAO).
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40 CFR § 302.4 - Hazardous substances and reportable quantities. Electronic Code of Federal Regulations (eCFR).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-gamma-Valerolactone
As the adoption of greener solvents becomes a cornerstone of modern drug development and chemical synthesis, (S)-gamma-valerolactone ((S)-GVL) is increasingly recognized for its favorable environmental profile and versatile solvency.[1] However, a commitment to green chemistry must be matched by an unwavering dedication to laboratory safety. This guide provides essential, field-proven guidance on the selection and use of personal protective equipment (PPE) for handling (S)-GVL. Our objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are necessary, ensuring that safety protocols are both robust and intelligently applied.
Hazard Assessment: Understanding the Risk Profile of (S)-GVL
Before any protective equipment is selected, a thorough understanding of the substance's chemical and physical properties is paramount. (S)-GVL is a colorless liquid with a mild, sweet odor.[1] While it is lauded as a sustainable solvent, it is not without hazards. The primary risks associated with (S)-GVL are irritation to the eyes and, to a lesser extent, the skin and respiratory tract.[2][3] It is classified as a combustible liquid but does not have a low flash point, reducing the risk of ignition under standard laboratory conditions.[1][4]
A foundational step in any safety protocol is to consult the Safety Data Sheet (SDS). According to GHS labelling, GVL is designated with the GHS07 pictogram, indicating it can cause skin and eye irritation.[5]
| Property | Value | Implication for Safe Handling |
| Appearance | Clear, colorless liquid[1] | Spills may be difficult to see; requires careful handling. |
| Boiling Point | ~207°C (~405°F)[1] | Low volatility at room temperature reduces inhalation risk under normal conditions. |
| Flash Point | ~96°C (~205°F)[1] | Combustible. Must be kept away from open flames and sources of ignition.[2] |
| Vapor Pressure | ~0.4 mmHg at 20°C[1] | Low vapor pressure further minimizes inhalation exposure in well-ventilated areas. |
| Water Solubility | Fully miscible[1] | Spills can be diluted with water, but this may increase the contaminated area. |
| Primary Hazards | Causes serious eye irritation[6], mild skin irritation[2] | Mandates the use of eye and skin protection to prevent direct contact. |
Core Protective Measures: A Head-to-Toe Approach
The selection of PPE is not a one-size-fits-all checklist but a risk-based decision process. The following recommendations are grounded in the specific hazard profile of (S)-GVL.
Eye and Face Protection: The First Line of Defense
Given that (S)-GVL is a known eye irritant, robust eye protection is non-negotiable.[6]
-
Minimum Requirement: For handling small quantities (e.g., <100 mL) on an open bench with minimal risk of splashing, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Best Practice/Splash Risk: When transferring larger volumes, working under pressure, or performing any operation with a heightened risk of splashing, chemical safety goggles are required.[2] These provide a complete seal around the eyes, offering superior protection.
-
High-Risk Operations: For large-scale transfers or when a significant splash hazard is present, a face shield should be worn in addition to chemical safety goggles to protect the entire face.
Skin and Body Protection: Preventing Dermal Contact
Although classified as a mild skin irritant, repeated or prolonged contact with (S)-GVL should be avoided.[2]
-
Lab Coat: A standard, full-length laboratory coat is mandatory to protect against incidental contact and small splashes.[7]
-
Gloves: Selecting the correct glove material is critical. Permeation and degradation data for GVL are not as widely published as for other common solvents. However, data for the structurally similar gamma-Butyrolactone (GBL) provides an excellent starting point. Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.
| Glove Material | Performance Against GBL | Recommendation for (S)-GVL |
| Butyl Rubber | Excellent (>480 min breakthrough)[8] | Recommended. Offers superior protection for prolonged or immersive handling.[9] |
| Viton™ | Excellent (>480 min breakthrough)[8] | Recommended. An excellent, albeit more expensive, alternative to Butyl. |
| Nitrile | Fair to Good (variable) | Suitable for incidental contact. Not recommended for extended use or immersion. Nitrile gloves should be changed immediately upon known contact.[9] |
| Natural Rubber (Latex) | Not Recommended (<10 min breakthrough)[10] | Avoid. Provides inadequate protection against (S)-GVL.[9] |
Self-Validating Protocol Insight: The principle of "double gloving" can be employed during high-risk procedures. This involves wearing two pairs of nitrile gloves, which significantly increases the time before the chemical can permeate to the skin. If the outer glove is contaminated, it can be carefully removed, leaving a clean glove underneath while the user moves to a safe area to re-glove fully.
Respiratory Protection: When is it Necessary?
Due to its low vapor pressure, (S)-GVL does not typically pose a significant inhalation hazard when handled in a well-ventilated area.[1][2]
-
Standard Operations: For most bench-scale work, respiratory protection is not required, provided work is conducted in a laboratory with adequate general ventilation or within a chemical fume hood.[2][11]
-
Required Use: A NIOSH-approved respirator with an organic vapor cartridge is necessary under the following conditions:
-
Handling large quantities in areas with poor ventilation.
-
Cleaning up a large spill.[12]
-
When heating the solvent, which increases its vapor pressure.
-
If any operation is likely to generate an aerosol or mist.
-
Procedural and Logistical Guidance
Proper PPE is only effective when used correctly. The following protocols are designed to ensure safety throughout the handling lifecycle of (S)-GVL.
Step-by-Step PPE Donning and Doffing Protocol
-
Inspect: Before starting, visually inspect all PPE for defects such as cracks, tears, or holes.
-
Donning Sequence:
-
Put on the lab coat and fasten it completely.
-
Don inner gloves (if double-gloving).
-
Don outer gloves, ensuring the cuffs of the lab coat are tucked inside the gloves.[7]
-
Don eye/face protection.
-
Don respiratory protection, if required, and perform a seal check.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves first, peeling them off without touching the exterior surface.
-
Remove the lab coat by rolling it outwards and away from the body.
-
Remove face shield/goggles from the back.
-
Remove respirator, if worn.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[11]
-
Operational Plan for Spills
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Protect: Don appropriate PPE before re-entering, including respiratory protection if necessary.
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2] Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully scoop the absorbed material into a designated, labeled waste container.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[12]
Disposal Plan
-
Unused Product: Unused or surplus (S)-GVL must be disposed of as chemical waste through a licensed professional waste disposal service.[12] Do not pour it down the drain.
-
Contaminated PPE: All disposable PPE, such as gloves and contaminated wipes, must be collected in a suitable, closed container for disposal as hazardous waste.[12]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for (S)-GVL handling.
References
-
Wikipedia. γ-Valerolactone. In: Wikipedia. ; 2023. Accessed January 13, 2026. [Link]
-
Consolidated Chemical. Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. Consolidated Chemical. Accessed January 13, 2026. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Gamma-Valerolactone, 98%. Cole-Parmer. Accessed January 13, 2026. [Link]
-
Synerzine. .gamma.-Valerolactone Safety Data Sheet. Published online June 22, 2018. Accessed January 13, 2026. [Link]
-
PubChem. Gamma-Valerolactone. National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: gamma-Valerolactone. Published online November 5, 2020. Accessed January 13, 2026. [Link]
-
CPAChem. Safety data sheet. Published online February 13, 2024. Accessed January 13, 2026. [Link]
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University of Washington. Handling Radioactive Materials Safely. Office of Environmental Health and Safety. Accessed January 13, 2026. [Link]
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Ansell. Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. Accessed January 13, 2026. [Link]
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University of Colorado Colorado Springs. Glove Selection. Emergency & Safety Services. Accessed January 13, 2026. [Link]
-
University of California, Berkeley. OSHA Glove Selection Chart. Environmental Health and Safety. Accessed January 13, 2026. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
